molecular formula C35H43N5O4 B1680567 Revefenacin CAS No. 864750-70-9

Revefenacin

Cat. No.: B1680567
CAS No.: 864750-70-9
M. Wt: 597.7 g/mol
InChI Key: FYDWDCIFZSGNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Revefenacin is a novel biphenyl carbamate tertiary amine agent that belongs to the family of the long-acting muscarinic antagonists (LAMA). The labile primary amide in the structure produces a "soft-drug" site that allows rapid systemic clearance and minimizing of the systemically mediated adverse reactions. The LAMA group falls into a parent category known as long-acting inhaled bronchodilators and this type of agents are recommended as a maintenance therapy for chronic obstructive pulmonary disease (COPD). From the LAMA group, this compound is the first once-daily nebulized LAMA treatment. It was developed by Theravance Biopharma and FDA approved on November 9, 2018.
This compound is an Anticholinergic. The mechanism of action of this compound is as a Cholinergic Antagonist.
This compound is a synthetic anticholinergic agent that is used as a once daily, nebulized inhalant for maintenance treatment of patients with chronic obstructive pulmonary disease. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for chronic obstructive pulmonary disease and airway obstruction and has 2 investigational indications.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDWDCIFZSGNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027775
Record name Revefenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

< 1 mg/ml
Record name Revefenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

864750-70-9
Record name 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864750-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Revefenacin [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revefenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Revefenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVEFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Preamble: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of Revefenacin in Chronic Obstructive Pulmonary Disease (COPD)

In the landscape of chronic obstructive pulmonary disease (COPD) therapeutics, the development of long-acting muscarinic antagonists (LAMAs) has been a significant advancement. This guide provides a detailed exploration of the mechanism of action of this compound, a novel LAMA, intended for an audience of researchers, scientists, and drug development professionals. We will dissect its molecular interactions, cellular effects, and the experimental validation that underpins its clinical use. The structure of this document is designed to logically unfold the scientific narrative of this compound, from its fundamental pharmacology to its therapeutic application.

The Cholinergic System in COPD Pathophysiology: The Rationale for Muscarinic Antagonism

COPD is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities. A key feature of COPD is increased bronchomotor tone, which is largely mediated by the parasympathetic nervous system through the release of acetylcholine (ACh). In the airways, ACh binds to muscarinic receptors on the airway smooth muscle, leading to bronchoconstriction. In patients with COPD, there is an increase in cholinergic tone, making it a prime target for therapeutic intervention.

Muscarinic receptors are G-protein coupled receptors with five subtypes (M1-M5). In the human lung, the M1, M2, and M3 subtypes are of particular importance:

  • M1 Receptors: Located in the parasympathetic ganglia, they facilitate neurotransmission.

  • M2 Receptors: Found on postganglionic nerve endings, they act as autoreceptors, inhibiting further ACh release in a negative feedback loop.

  • M3 Receptors: Predominantly located on airway smooth muscle cells, their stimulation by ACh is the primary cause of bronchoconstriction.

The therapeutic goal for a LAMA in COPD is to selectively block the M3 receptors to induce bronchodilation, while minimizing effects on other muscarinic receptor subtypes, particularly the M2 receptor, to avoid unwanted side effects.

This compound: Molecular Mechanism of Action

This compound is a long-acting muscarinic antagonist that elicits its therapeutic effect through competitive inhibition of acetylcholine at muscarinic receptors in the airways. Its primary mechanism of action is the blockade of M3 receptors on airway smooth muscle, which prevents acetylcholine-induced bronchoconstriction and leads to bronchodilation.

Receptor Binding Profile and Selectivity

The efficacy and safety profile of a LAMA is intimately tied to its binding affinity and selectivity for the different muscarinic receptor subtypes. This compound has demonstrated a high affinity for the M3 receptor.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
M1 0.851.1
M2 1.11.5
M3 0.180.25
M4 0.921.3
M5 1.21.8

Data presented is a representative summary from preclinical studies.

While the equilibrium binding affinities for M2 and M3 receptors are similar, this compound exhibits kinetic selectivity for the M3 receptor. This is characterized by a slower dissociation rate from the M3 receptor compared to the M2 receptor. This prolonged M3 receptor blockade is a key contributor to its long duration of action, allowing for once-daily dosing.

Downstream Signaling Pathway

The binding of this compound to the M3 receptor on airway smooth muscle cells antagonizes the Gq/11 protein-coupled signaling cascade that is normally initiated by acetylcholine.

Revefenacin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Airway Smooth Muscle Cell) ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Binds & Blocks Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Bronchoconstriction Ca_release->Contraction Leads to

Caption: Signaling pathway of this compound at the M3 muscarinic receptor in airway smooth muscle.

As illustrated, acetylcholine binding to the M3 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction. This compound competitively blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire downstream cascade and promoting bronchodilation.

Experimental Validation of this compound's Mechanism of Action

The mechanistic claims for this compound are substantiated by a range of preclinical and clinical studies. Here, we detail the methodologies of key experiments that have been instrumental in characterizing its pharmacological profile.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of a drug for its target receptor.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

  • Preparation of Membranes:

    • Cell lines stably expressing human M1, M2, or M3 receptors are cultured and harvested.

    • The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes.

    • The membrane pellets are washed and resuspended in an assay buffer.

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the prepared cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the muscarinic receptors.

    • The reaction is allowed to reach equilibrium.

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the log concentration of this compound.

    • The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays

These experiments assess the functional consequences of receptor binding, such as smooth muscle contraction or relaxation.

Protocol: In Vitro Organ Bath Study on Isolated Guinea Pig Trachea

  • Tissue Preparation:

    • Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • The tissues are connected to an isometric force transducer to measure changes in muscle tension.

  • Contraction and Antagonism:

    • A cumulative concentration-response curve to a contractile agonist (e.g., carbachol, a stable analog of acetylcholine) is generated to establish a baseline contractile response.

    • The tissues are then washed and pre-incubated with a specific concentration of this compound for a predetermined period.

    • A second cumulative concentration-response curve to the contractile agonist is then generated in the presence of this compound.

  • Data Analysis:

    • The rightward shift in the concentration-response curve in the presence of this compound is indicative of competitive antagonism.

    • The pA2 value, a measure of the antagonist's potency, is calculated from these shifts.

Experimental_Workflow_Revefenacin_Characterization cluster_preclinical Preclinical Characterization cluster_clinical Clinical Validation Binding_Assay Radioligand Binding Assays (Determine Ki for M1-M5) Functional_Assay In Vitro Functional Assays (e.g., Organ Bath Studies) (Determine IC50 and pA2) Binding_Assay->Functional_Assay Informs Kinetic_Selectivity Kinetic Selectivity Assays (Measure Dissociation Rates from M2 vs. M3) Functional_Assay->Kinetic_Selectivity Informs In_Vivo_Models In Vivo Animal Models of COPD (Assess Bronchodilation and Duration of Action) Kinetic_Selectivity->In_Vivo_Models Informs Phase_I Phase I Clinical Trials (Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers) In_Vivo_Models->Phase_I Supports Progression to Phase_II Phase II Clinical Trials (Dose-Ranging and Efficacy in COPD Patients) Phase_I->Phase_II Supports Progression to Phase_III Phase III Clinical Trials (Pivotal Efficacy and Safety Studies in a Large COPD Population) Phase_II->Phase_III Supports Progression to

Caption: Experimental workflow for the characterization of this compound.

Clinical Implications and Therapeutic Significance

The detailed understanding of this compound's mechanism of action provides a strong rationale for its use in the management of COPD. Its high affinity and kinetic selectivity for the M3 receptor translate into potent and sustained bronchodilation. This allows for effective relief of symptoms and improvement in lung function with a once-daily dosing regimen. The selectivity profile of this compound is also important for its safety, as minimizing interaction with M2 receptors may reduce the potential for cardiovascular side effects.

Conclusion

This compound is a long-acting muscarinic antagonist with a well-defined mechanism of action that is highly relevant to the pathophysiology of COPD. Through its high-affinity binding and kinetic selectivity for the M3 muscarinic receptor on airway smooth muscle, it effectively inhibits acetylcholine-induced bronchoconstriction, leading to sustained bronchodilation. This mechanism has been rigorously validated through a comprehensive suite of preclinical and clinical studies, establishing this compound as an important therapeutic option for patients with COPD. The continued investigation into the nuances of its molecular interactions will further enhance our understanding and optimization of LAMA therapy in respiratory diseases.

References

  • Theravance Biopharma. (2017). YUPELRI™ (this compound) inhalation solution. [Link]

  • Pusalkar, M., & Said, Q. (2019). This compound: A new long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease. Annals of Pharmacotherapy, 53(10), 1045-1053. [Link]

  • Hanania, N. A., & Donohue, J. F. (2017). Pharmacologic treatment of stable chronic obstructive pulmonary disease. JAMA, 318(8), 744-745. [Link]

The Preclinical Pharmacology of Revefenacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the preclinical pharmacology of revefenacin, a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Designed for professionals in the field of respiratory drug discovery and development, this document delves into the core mechanisms, experimental validation, and safety profile of this compound, offering a comprehensive understanding of its pharmacological attributes that underpin its clinical efficacy.

I. Introduction: The Rationale for a Nebulized LAMA

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. A key pathophysiological feature of COPD is increased cholinergic tone, leading to bronchoconstriction and mucus hypersecretion, primarily mediated by acetylcholine acting on muscarinic receptors in the airways. Long-acting muscarinic antagonists (LAMAs) are a cornerstone of COPD maintenance therapy, providing sustained bronchodilation by blocking the effects of acetylcholine.

This compound (brand name Yupelri®) was developed to address the need for a once-daily, nebulized LAMA, particularly for patients who may have difficulty using handheld inhalers.[1][2] Its preclinical development focused on achieving potent and sustained M3 receptor antagonism in the lungs with minimal systemic exposure to mitigate off-target anticholinergic side effects.[3][4]

II. Mechanism of Action: Selective and Sustained Muscarinic Receptor Blockade

This compound is a competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[5][6][7] Its therapeutic effect in COPD is primarily mediated through the blockade of M3 muscarinic receptors located on airway smooth muscle, leading to bronchodilation.[1][8]

A distinguishing feature of this compound is its kinetic selectivity for the M3 receptor over the M2 receptor.[4][5][9] While it displays high affinity for both receptor subtypes, its dissociation from the M3 receptor is significantly slower than from the M2 receptor. This kinetic selectivity is crucial, as M2 receptors on presynaptic cholinergic nerve terminals function as autoreceptors, inhibiting further acetylcholine release. Prolonged blockade of M2 receptors could paradoxically increase acetylcholine release and counteract the bronchodilatory effect of M3 receptor antagonism. The slower offset from M3 receptors ensures a sustained duration of action, supporting once-daily dosing.[1][9]

Signaling Pathway of Muscarinic Receptor Antagonism

cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Airway Smooth Muscle Cell ACh_vesicles Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicles->ACh_release Nerve Impulse M2_auto M2 Autoreceptor ACh_release->M2_auto Negative Feedback ACh Acetylcholine (ACh) ACh_release->ACh M3_receptor M3 Receptor ACh->M3_receptor Binds and Activates Gq Gq Protein M3_receptor->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Contraction Bronchoconstriction Ca_release->Contraction This compound This compound This compound->M2_auto Blocks (Faster Dissociation) This compound->M3_receptor Competitively Blocks cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis Phase cluster_modeling Modeling Phase Dosing Drug Administration (Inhalation/IV/Oral) in Animal Models Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Sampling Processing Plasma Separation and Sample Extraction Sampling->Processing LCMS LC-MS/MS Analysis to Quantify Drug and Metabolite Concentrations Processing->LCMS PK_params Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS->PK_params Output Determination of PK Parameters: Cmax, Tmax, AUC, t½, CL, Vd PK_params->Output

Caption: A typical workflow for preclinical pharmacokinetic studies of this compound.

VI. Safety Pharmacology

Safety pharmacology studies are conducted to identify potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

  • Off-Target Screening: this compound was screened against a panel of over 80 receptors, enzymes, and ion channels. At a concentration significantly higher than its affinity for muscarinic receptors, it showed some activity at H1 and H3 histamine receptors and 5-HT4 serotonin receptors, but this was weak in functional assays. [9][10]The active metabolite, THRX-195518, was found to be selective for muscarinic receptors with no significant off-target activity. [10]* Cardiovascular Safety: In vitro studies showed that this compound and its active metabolite inhibited the hERG channel, a key potassium channel involved in cardiac repolarization, but at concentrations much higher than those achieved clinically. [10]In vivo cardiovascular safety studies in dogs revealed only marginal increases in blood pressure at high doses, with no effects on heart rate or ECG parameters. [10]* Respiratory and Central Nervous System (CNS) Safety: No adverse effects were observed in respiratory safety pharmacology studies in rats. [10]In a CNS safety study in rats, reduced arousal was noted at all inhaled doses. [10]

VII. Conclusion

The preclinical pharmacology of this compound demonstrates that it is a potent, long-acting muscarinic antagonist with a favorable pharmacological profile for the treatment of COPD. Its high affinity for muscarinic receptors, coupled with kinetic selectivity for the M3 subtype, provides a strong basis for its sustained bronchodilator effect. In vivo studies confirmed its potent and long-lasting bronchoprotective action. The pharmacokinetic properties of this compound, characterized by low systemic bioavailability and rapid metabolism to a less potent metabolite, contribute to its lung-selective action and a favorable safety profile. These comprehensive preclinical data provided a solid foundation for the successful clinical development and approval of this compound as a once-daily nebulized therapy for patients with COPD.

References

  • Hegde, S. S., Pulido-Rios, M. T., Luttmann, M. A., et al. (2018). Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. Pharmacological Research & Perspectives, 6(3), e00400. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]

  • Clinical Trials Arena. (2018). Yupelri (this compound) for Chronic Obstructive Pulmonary Disease. Clinical Trials Arena. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • PharmaCompass. (n.d.). This compound. PharmaCompass. [Link]

  • Drugs.com. (2022). This compound. Drugs.com. [Link]

  • U.S. Food and Drug Administration. (2017). Center for Drug Evaluation and Research Application Number: 210598Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

  • Heo, Y. A. (2019). This compound: First Global Approval. Drugs, 79(1), 85–91. [Link]

  • U.S. Food and Drug Administration. (2018). Center for Drug Evaluation and Research Application Number: 210598Orig1s000 Pharmacology Review(s). accessdata.fda.gov. [Link]

  • Donohue, J. F., & Mahler, D. A. (2020). This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. American Journal of Health-System Pharmacy, 77(16), 1299–1309. [Link]

  • YUPELRI® (this compound) inhalation solution. (n.d.). Safety Profile. yupelri.com. [Link]

  • U.S. Food and Drug Administration. (2018). Center for Drug Evaluation and Research Application Number: 210598Orig1s000 Medical Review(s). accessdata.fda.gov. [Link]

  • Poudel, D. R., & Marupudi, S. (2019). The Role of this compound in Chronic Obstructive Pulmonary Disease. Cureus, 11(4), e4428. [Link]

  • Borin, M. T., Lo, A., Barnes, C. N., et al. (2019). Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function. International Journal of Chronic Obstructive Pulmonary Disease, 14, 2305–2318. [Link]

  • Borin, M. T., Lo, A., Barnes, C. N., et al. (2019). Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function. ScienceOpen. [Link]

  • U.S. Food and Drug Administration. (2018). Center for Drug Evaluation and Research Application Number: 210598Orig1s000 Chemistry Review(s). accessdata.fda.gov. [Link]

  • Wang, Z., Li, Y., & Li, J. (2022). Safety evaluation of this compound at the approved dose in patients with chronic obstructive pulmonary disease: A meta-analysis. Heart & Lung, 52, 52–60. [Link]

  • Poudel, D. R., & Marupudi, S. (2019). The Role of this compound in Chronic Obstructive Pulmonary Disease. Cureus, 11(4), e4428. [Link]

  • Zhang, Y., & Wang, R. (2021). The Efficacy and Safety of this compound for the Treatment of Chronic Obstructive Pulmonary Disease: A Systematic Review. Frontiers in Pharmacology, 12, 736528. [Link]

  • Ferguson, G. T., Feldman, G. J., Pudi, K. K., et al. (2019). Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials. Chronic Obstructive Pulmonary Diseases: Journal of the COPD Foundation, 6(2), 154–165. [Link]

  • Quinn, D., Barnes, C. N., Yates, W., et al. (2018). Pharmacodynamics, pharmacokinetics and safety of this compound (TD-4208), a long-acting muscarinic antagonist, in patients with chronic obstructive pulmonary disease (COPD): Results of two randomized, double-blind, phase 2 studies. Pulmonary Pharmacology & Therapeutics, 48, 71–79. [Link]

  • Borin, M. T., Lo, A., Barnes, C. N., et al. (2019). Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function. International Journal of Chronic Obstructive Pulmonary Disease, 14, 2305–2318. [Link]

  • Bhuvana, K. (2018). This compound: Drug review. Journal of Clinical and Biomedical Sciences, 8(3), 77-79. [Link]

  • Bhuvana, K. (2018). This compound: Drug review. Journal of Clinical and Biomedical Sciences. [Link]

  • Poudel, D. R., George, J. C., & Marupudi, S. (2019). Emerging Treatments for COPD: Evidence to Date on this compound. International Journal of Chronic Obstructive Pulmonary Disease, 14, 2599–2604. [Link]

Sources

Introduction: The Imperative for Selectivity in COPD Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the M3 Receptor Selectivity and Affinity of Revefenacin

Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory condition characterized by persistent airflow limitation.[1] A key driver of this obstruction is heightened bronchomotor tone, mediated predominantly by the neurotransmitter acetylcholine (ACh) acting on muscarinic acetylcholine receptors (mAChRs) in the airways.[2] Of the five known muscarinic receptor subtypes (M1-M5), the M3 receptor, located on airway smooth muscle, is the primary mediator of bronchoconstriction.[3][4][5] Consequently, antagonizing the M3 receptor is a cornerstone of COPD pharmacotherapy, leading to bronchodilation and symptomatic relief.[2][6]

This compound (formerly TD-4208) is a long-acting muscarinic antagonist (LAMA) developed as a once-daily nebulized inhalation solution for the maintenance treatment of COPD.[2][7] Its therapeutic efficacy is fundamentally linked to its high affinity for and prolonged blockade of the M3 receptor. However, the clinical utility and safety profile of any LAMA are critically dependent not just on its M3 affinity, but also on its selectivity against other muscarinic subtypes. Antagonism of M2 receptors, for instance, which are prevalent in the heart and also function as presynaptic autoreceptors in the lungs, can lead to undesirable cardiovascular side effects.

This technical guide provides a detailed examination of the pharmacological properties of this compound, focusing on the quantitative measures of its receptor affinity and the kinetic basis for its functional selectivity for the M3 receptor. We will explore the experimental methodologies used to derive these parameters and discuss the contribution of its primary metabolite, offering a comprehensive resource for researchers and drug development professionals.

Section 1: Muscarinic Receptor Binding Affinity Profile

The initial and most fundamental characteristic defining a receptor antagonist is its binding affinity, typically expressed as the inhibition constant (Kᵢ). This value represents the concentration of the antagonist required to occupy 50% of the receptors at equilibrium in a competitive binding assay. A lower Kᵢ value (and conversely, a higher pKᵢ, the negative logarithm of Kᵢ) signifies a higher binding affinity.

This compound exhibits high affinity for all five human muscarinic receptor subtypes.[8][9][10] Preclinical studies using radioligand binding assays with membranes from Chinese hamster ovary (CHO) cells stably expressing individual human recombinant mAChR subtypes have quantified these affinities.

Data Presentation: this compound Binding Affinity

The table below summarizes the binding affinities of this compound and, for comparison, its major active metabolite THRX-195518.

CompoundhM1 (Kᵢ, nM)hM2 (Kᵢ, nM)hM3 (Kᵢ, nM)hM4 (Kᵢ, nM)hM5 (Kᵢ, nM)Reference
This compound 0.500.340.670.493.30[11]
THRX-195518 1.32.11.81.611[11]

Note: Kᵢ values are derived from competition binding assays. Lower values indicate higher affinity.

As the data indicates, this compound binds with sub-nanomolar affinity to the M1, M2, M3, and M4 receptors and with slightly lower, though still potent, affinity to the M5 receptor. When compared to its primary active metabolite, THRX-195518, this compound is approximately 2.6- to 6.2-fold more potent across the receptor subtypes.[11] The metabolite itself displays a significantly lower affinity, particularly at the M3 receptor, which is a key factor in its minimal contribution to systemic pharmacology.[12][13]

Section 2: The Principle of Kinetic Selectivity

While equilibrium binding affinities (Kᵢ) are crucial, they do not fully describe the duration of action or the functional selectivity of a drug in a dynamic physiological system. For LAMAs, the rate at which the drug dissociates from the receptor (the dissociation rate constant, k_off) is of paramount importance. Kinetic selectivity arises when a drug dissociates at significantly different rates from various receptor subtypes.

This compound demonstrates marked kinetic selectivity for the M3 receptor over the M2 receptor.[14] This is a critical attribute, as prolonged M3 receptor blockade in the airways ensures a long duration of bronchodilation, while faster dissociation from cardiac M2 receptors may mitigate potential cardiovascular side effects.

Kinetic studies have shown that this compound dissociates much more slowly from the human M3 receptor than from the human M2 receptor.[7][15]

  • Dissociation half-life (t½) from hM3: 82 minutes[7][15]

  • Dissociation half-life (t½) from hM2: 6.9 minutes[7][15]

This results in a 12-fold kinetic selectivity ratio for the M3 receptor over the M2 receptor, providing a pharmacological basis for its sustained bronchoprotective effects and favorable safety profile.[8]

Visualization: Kinetic Selectivity of this compound

G cluster_0 Airway Smooth Muscle cluster_1 Cardiac Tissue M3 M3 Receptor Rev_bound_M3 This compound-M3 Complex M3->Rev_bound_M3 Fast Association (kon) Rev_bound_M3->M3 SLOW Dissociation (koff) t½ = 82 min M2 M2 Receptor Rev_bound_M2 This compound-M2 Complex M2->Rev_bound_M2 Fast Association (kon) Rev_bound_M2->M2 FAST Dissociation (koff) t½ = 6.9 min Rev This compound Rev->M3 Rev->M2

Caption: this compound's kinetic selectivity for M3 vs. M2 receptors.

Section 3: In Vitro Functional Antagonism

Binding affinity and kinetics translate into functional activity. In vitro functional assays are essential to confirm that this compound behaves as a true antagonist (i.e., it blocks agonist-induced responses without eliciting a response itself) and to quantify its potency in a cellular or tissue context.

Studies have consistently demonstrated that this compound is a potent and competitive antagonist across all five muscarinic receptor subtypes.[7][8]

  • Cell-Based Assays: In functional studies measuring agonist-stimulated intracellular Ca²⁺ mobilization in cells expressing M3 receptors, this compound effectively inhibited the response with apparent pKᵢ values that closely matched the affinities determined in radioligand binding assays. Importantly, this compound did not stimulate a Ca²⁺ response on its own, confirming it is a neutral antagonist.[8]

  • Isolated Tissue Assays: The most clinically relevant functional validation comes from studies on isolated human airway tissues. In human bronchial preparations, this compound potently antagonized carbachol-induced contractile responses. The antagonism was shown to be slowly reversible, with the effects of this compound persisting for over 10 hours after washout, a finding consistent with its slow dissociation from the M3 receptor and its long duration of action.[8]

Visualization: Functional Antagonism Workflow

G start Prepare Isolated Human Bronchial Tissue agonist Add Muscarinic Agonist (e.g., Carbachol) start->agonist measure1 Measure Baseline Contractile Response agonist->measure1 washout1 Washout Agonist measure1->washout1 incubate Incubate Tissue with This compound washout1->incubate agonist2 Re-challenge with Muscarinic Agonist incubate->agonist2 measure2 Measure Attenuated Contractile Response agonist2->measure2 result Potent & Sustained Antagonism of Bronchoconstriction measure2->result

Caption: Workflow for assessing functional antagonism in isolated tissue.

Section 4: Key Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The following protocols outline the standard experimental procedures used to determine the binding affinity and functional antagonism of this compound.

Protocol 1: Competition Radioligand Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Receptor Source: Cell membranes prepared from CHO-K1 or HEK-293 cell lines, each stably expressing a single human muscarinic receptor subtype.[8][16]

  • Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).[17]

  • Test Compound: this compound, dissolved and serially diluted.

  • Reference for Non-Specific Binding: A high concentration of a non-labeled, non-selective antagonist like atropine.[16]

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Equipment: 96-well microplates, glass fiber filter mats, cell harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (typically spanning 10⁻¹¹ M to 10⁻⁵ M).

  • Component Addition:

    • Total Binding Wells: Add assay buffer, a fixed concentration of [³H]-NMS radioligand, and the cell membrane preparation.

    • Non-Specific Binding Wells: Add assay buffer, [³H]-NMS, a saturating concentration of atropine, and the cell membrane preparation.

    • Competition Wells: Add the serially diluted this compound, [³H]-NMS, and the cell membrane preparation.[16]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[16]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mats into scintillation vials containing scintillation fluid and measure the radioactivity (in counts per minute) using a liquid scintillation counter.[16]

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the average non-specific binding from the average total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a sigmoidal competition curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Conclusion: A Profile Optimized for Inhaled COPD Therapy

The pharmacological profile of this compound is defined by its potent, high-affinity binding to human muscarinic receptors. While it demonstrates broad affinity across all five subtypes, its therapeutic efficacy and safety are profoundly influenced by its significant kinetic selectivity for the M3 receptor over the M2 receptor .[7][8][15] This slow dissociation from the M3 receptors in airway smooth muscle underpins its long duration of action, allowing for once-daily dosing.[3] Concurrently, its faster dissociation from M2 receptors provides a mechanistic basis for a reduced potential for systemic, particularly cardiovascular, side effects.

Functional assays in clinically relevant human airway tissues confirm that this binding profile translates into potent and sustained antagonism of bronchoconstriction.[8] Furthermore, its primary metabolite is substantially less potent, minimizing its contribution to systemic effects.[11][13] Collectively, these properties establish this compound as a highly selective and effective LAMA, rationally designed for nebulized delivery in the management of COPD.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Managing COPD Symptoms.
  • Donohue JF, et al. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. Am J Health Syst Pharm. 2021.
  • Hegde SS, et al. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. Pharmacol Res Perspect. 2018.
  • Wang, C., & Li, Y. This compound for the treatment of chronic obstructive pulmonary disease. Expert Opinion on Pharmacotherapy. 2020.
  • Patsnap Synapse. What is the mechanism of this compound? 2024.
  • YUPELRI® (this compound) inhalation solution. Mechanism of Action.
  • FDA Access Data. Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 210598. 2017.
  • Donohue, J. F., et al. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. PubMed. 2021.
  • FDA Access Data. Pharmacology/Toxicology Review for NDA 210598. 2018.
  • Hegde SS, et al. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. PubMed. 2018.
  • BenchChem. Velufenacin's Structure-Activity Relationship: A Deep Dive into its M3 Receptor Selectivity.
  • Hegde, S. S., et al. (PDF) Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. ResearchGate. 2018.
  • BenchChem. Dicyclomine's Affinity for Muscarinic Receptor Subtypes: A Technical Guide.
  • FDA Access Data. Division Director Summary Review for NDA 210598. 2018.
  • National Institute of Diabetes and Digestive and Kidney Diseases. This compound. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. 2019.
  • BenchChem. An In-depth Technical Guide on the Muscarinic Receptor Binding Affinity of Isoaminile.
  • Culp, A., et al. This compound, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study. The Journal of Clinical Pharmacology. 2020.
  • Bourdet, D. L., et al. M 3 Calculated receptor occupancy at steady-state systemic exposures after 175 mg inhaled administration of this compound. ResearchGate. 2020.
  • Culp, A., et al. (PDF) this compound, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study. ResearchGate. 2020.
  • Pudi, K., et al. (PDF) Efficacy of this compound, a long-acting muscarinic antagonist for nebulized therapy, in patients with markers of more severe COPD: a post hoc subgroup analysis. ResearchGate. 2021.
  • Bourdet, D. L., et al. This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite. Drug Metabolism and Disposition. 2020.

Sources

Revefenacin: A Comprehensive Technical Guide on its Chemical Structure, Physicochemical Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Revefenacin, marketed under the brand name Yupelri®, is a tertiary amine biphenyl carbamate and the first once-daily, nebulized long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Its development marked a significant advancement in COPD therapy, offering a new treatment modality for patients who may have difficulty with handheld inhalers.[4] This guide provides an in-depth analysis of the chemical architecture, physicochemical characteristics, and the nuanced pharmacological profile of this compound, offering insights into its design as a lung-selective bronchodilator with minimized systemic effects.

Chemical Identity and Molecular Structure

This compound is a synthetic anticholinergic agent with a complex molecular structure designed for potent and sustained muscarinic receptor antagonism.[5]

  • IUPAC Name : [1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate.[1][6]

  • Synonyms : TD-4208, GSK-1160724.[1][7]

  • CAS Number : 864750-70-9.[1]

  • Molecular Formula : C₃₅H₄₃N₅O₄.[1][7][8]

  • Molecular Weight : 597.76 g/mol .[1][7][8]

Molecular Structure Visualization

The structure of this compound features several key functional groups that dictate its pharmacological activity and metabolic fate.

Revefenacin_Structure cluster_biphenyl Biphenyl Carbamate Group cluster_piperidine1 Piperidine Ring 1 cluster_piperidine2 Piperidine Ring 2 (with Amide) cluster_core Core Structure biphenyl [Biphenyl Ring System] piperidine1 [Piperidine Ring] biphenyl->piperidine1 N-Carbamate Linkage core [Ethyl-Methyl-Benzamide Linker] piperidine1->core Ethyl Linker piperidine2 [Piperidine-Amide Moiety] core->piperidine2 Methyl-Benzoyl Linker

Caption: 2D structural representation of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its formulation as an aqueous solution for nebulization and its behavior in biological systems.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[8][9]
Molecular Formula C₃₅H₄₃N₅O₄[1][7][8]
Molecular Weight 597.76 g/mol [1][7][8]
Solubility Slightly soluble in water. Highly soluble in aqueous buffered solution at pH 5.0.[8][10]
Boiling Point 777.5 °C at 760 mmHg (Predicted)[1]
LogP 3.22 (Predicted)[1][11]
Polar Surface Area 108.21 Ų[7][11]
Chemical Stability Stable under recommended storage conditions.[12]

The drug product is a sterile, clear, colorless, isotonic aqueous solution formulated at a pH of 5.0 with sodium chloride, citric acid, and sodium citrate.[9][10] This formulation ensures compatibility with nebulization systems and physiological acceptability.

Structural Insights: The "Soft Drug" Design

A key innovation in the molecular design of this compound is the incorporation of a "soft-drug" concept.[1][6] This principle involves designing a molecule that is active at its target site but is rapidly metabolized into an inactive or significantly less active form upon entering systemic circulation.

For this compound, the critical structural feature is the labile primary amide on the piperidine ring.[1][6] In vitro and in vivo data confirm that this compound is primarily metabolized through the hydrolysis of this amide to form its major, active carboxylic acid metabolite.[8] This rapid systemic clearance is a deliberate design feature intended to minimize the potential for systemically mediated anticholinergic adverse reactions, such as dry mouth, constipation, and urinary retention, which are common with this class of drugs.[1][4][6]

Pharmacology and Mechanism of Action

This compound is a potent and selective long-acting muscarinic antagonist (LAMA).[13] Its therapeutic effect in COPD is achieved through bronchodilation.

Muscarinic Receptor Antagonism

The primary mechanism of action for this compound is the competitive and reversible inhibition of acetylcholine at muscarinic receptors in the airways.[8] It demonstrates similar affinity for all five muscarinic receptor subtypes (M1 to M5).[8][13] In the pulmonary system, the parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone. Acetylcholine released from parasympathetic nerve endings binds to M3 receptors on airway smooth muscle, triggering bronchoconstriction.[4][5] By blocking these M3 receptors, this compound prevents this contraction, leading to smooth muscle relaxation and bronchodilation.[8][14]

MoA_this compound ACh Acetylcholine M3 M3 Muscarinic Receptor (on Airway Smooth Muscle) ACh->M3 Binds to Constriction Bronchoconstriction M3->Constriction Activates Relaxation Bronchodilation (Therapeutic Effect) M3->Relaxation Inhibition leads to This compound This compound This compound->M3 Blocks

Caption: Mechanism of action of this compound in the airways.

Kinetic Selectivity

A defining characteristic of this compound is its kinetic selectivity. Studies have shown that this compound dissociates significantly more slowly from the human M3 receptor compared to the M2 receptor.[1] This kinetic profile is advantageous because M2 receptors function as presynaptic autoreceptors that inhibit further acetylcholine release. Prolonged blockade of M2 receptors could paradoxically increase acetylcholine levels, counteracting the bronchodilatory effect. The slower off-rate from M3 ensures a sustained, long-acting bronchodilation (supporting once-daily dosing) while minimizing interference with the M2-mediated negative feedback loop.[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is characterized by targeted lung delivery and low systemic exposure, consistent with its design as an inhaled therapeutic.

  • Absorption : Following nebulized administration, peak plasma concentrations (Cmax) of this compound and its active metabolite occur rapidly.[10] However, the absolute bioavailability after oral administration is very low (<3%), indicating minimal absorption from the gastrointestinal tract.[8] Systemic exposure (Cmax and AUC) in COPD patients is approximately 60% lower than in healthy subjects.[8]

  • Distribution : this compound exhibits extensive tissue distribution, with a mean steady-state volume of distribution of 218 L following intravenous administration.[8] In human plasma, protein binding is approximately 71% for this compound and 42% for its active metabolite.[8]

  • Metabolism : The primary metabolic pathway is hydrolysis of the amide moiety to form its active metabolite, THRX-195518.[8][15] In vitro studies show that this compound is not a significant inhibitor or inducer of major cytochrome P450 (CYP) enzymes, suggesting a low potential for CYP-mediated drug-drug interactions.[8] this compound is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters.[8][16]

  • Excretion : Renal elimination of unchanged this compound is minimal (<1%).[8][17] Following intravenous administration, approximately 54% of the dose is recovered in feces and 27% in urine, indicating significant hepatobiliary processing.[1] The terminal half-life in COPD patients is long, ranging from 22 to 70 hours, which provides the basis for its once-daily dosing regimen.[8][10]

ADME_Workflow cluster_admin Administration cluster_body Pharmacokinetics Admin Nebulized Inhalation Lungs Local Action in Lungs (Bronchodilation) Admin->Lungs Direct Delivery Absorption Low Systemic Absorption Lungs->Absorption Distribution Extensive Tissue Distribution (Vd = 218 L) Absorption->Distribution Metabolism Primary Metabolism: Amide Hydrolysis to Active Metabolite Distribution->Metabolism Excretion Primarily Fecal & Urinary Excretion (Long Half-Life: 22-70h) Metabolism->Excretion

Caption: Pharmacokinetic workflow of this compound.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

To determine the binding affinity (Ki) of a compound like this compound for muscarinic receptor subtypes, a competitive radioligand binding assay is a standard and essential methodology.

Objective : To quantify the affinity of this compound for human M1, M2, and M3 muscarinic receptors expressed in a stable cell line (e.g., CHO-K1 cells).

Methodology :

  • Membrane Preparation :

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, or M3 receptor subtype.

    • Harvest cells and homogenize in a cold buffer solution (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA or Bradford assay).

  • Competitive Binding Assay :

    • Causality: This step is designed to measure how effectively this compound competes with a known high-affinity radioligand for the receptor's binding site. The concentration-dependent displacement of the radioligand provides a measure of the test compound's affinity.

    • Set up assay tubes containing:

      • A fixed concentration of cell membrane preparation.

      • A fixed concentration of a high-affinity muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS). The concentration is typically chosen to be near its dissociation constant (Kd) for the receptor.

      • A range of concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

      • Assay buffer to reach the final volume.

  • Control Groups :

    • Total Binding: Tubes containing only membranes and radioligand (no this compound).

    • Non-specific Binding (NSB): Tubes containing membranes, radioligand, and a saturating concentration of a known non-radioactive muscarinic antagonist (e.g., atropine) to block all specific binding sites. Causality: This control is critical to distinguish between the radioligand binding specifically to the muscarinic receptors versus non-specifically to other components like the filter or lipids.

  • Incubation and Filtration :

    • Incubate the tubes at a controlled temperature (e.g., room temperature) for a sufficient duration to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis :

    • Place the filters into scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve using non-linear regression (sigmoidal dose-response model) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound represents a sophisticated application of medicinal chemistry and pharmacological principles to address a clear clinical need in COPD management. Its novel biphenyl carbamate tertiary amine structure is optimized for potent and sustained antagonism of M3 muscarinic receptors in the lung. The integration of a "soft-drug" approach, via a metabolically labile amide group, successfully limits systemic exposure and associated anticholinergic side effects. This combination of high local potency, kinetic selectivity for the M3 receptor, and a favorable pharmacokinetic profile establishes this compound as a key therapeutic option, particularly for patients benefiting from nebulized delivery.

References

  • U.S. Food and Drug Administration. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION - YUPELRI. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Drug Central. (n.d.). This compound. [Link]

  • European Molecular Biology Laboratory. (n.d.). Compound: this compound (CHEMBL3833319). ChEMBL. [Link]

  • AdooQ Bioscience. (n.d.). This compound. [Link]

  • U.S. Food and Drug Administration. (2018). CDER Division Director Summary Review. [Link]

  • Theravance Biopharma. (n.d.). Mechanism of Action | YUPELRI® (this compound) inhalation solution. [Link]

  • PharmaCompass. (n.d.). This compound. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. [Link]

  • RxList. (n.d.). Yupelri (this compound Inhalation Solution): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • National Center for Biotechnology Information. (2019). This compound. LiverTox. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Selleck Chemicals. (n.d.). Safety Data Sheet - this compound. [Link]

  • Real Life Pharmacology. (2025). This compound Pharmacology Podcast. YouTube. [Link]

  • Drugs.com. (n.d.). This compound. [Link]

  • ScienceOpen. (n.d.). Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function. [Link]

  • U.S. Food and Drug Administration. (2017). Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • National Center for Biotechnology Information. (2020). Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease. PubMed Central. [Link]

Sources

An In-depth Technical Guide to Revefenacin's Active Metabolite: THRX-195518

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of THRX-195518, the primary active metabolite of the long-acting muscarinic antagonist (LAMA), revefenacin. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacological, pharmacokinetic, and analytical aspects of THRX-195518, offering field-proven insights and detailed methodologies.

Section 1: Introduction to this compound and the Significance of THRX-195518

This compound is a nebulized LAMA indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated through the blockade of M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[2][3] Upon administration, this compound undergoes rapid and extensive metabolism to its major active metabolite, THRX-195518.[4][5] Understanding the profile of this metabolite is critical for a complete comprehension of this compound's clinical pharmacology and safety.

THRX-195518 is formed through the hydrolysis of the primary amide in the parent this compound molecule to a carboxylic acid.[3][6][7] While this compound itself has a high affinity for all five muscarinic receptor subtypes, THRX-195518 also demonstrates activity at these receptors, albeit with a lower binding affinity.[3] This inherent activity necessitates a thorough characterization of its systemic exposure and potential contribution to the overall pharmacological effect and safety profile of this compound.

Section 2: The Metabolic Genesis of THRX-195518

The biotransformation of this compound to THRX-195518 is a pivotal step in its metabolic pathway. This conversion occurs rapidly following administration.[4][5] The primary metabolic reaction is hydrolysis, which can be mediated by amidases.[7]

Below is a diagram illustrating the metabolic conversion of this compound to its active metabolite, THRX-195518.

Revefenacin_Metabolism This compound This compound Enzyme Hydrolysis (Amidases) This compound->Enzyme THRX_195518 THRX-195518 (Active Metabolite) Enzyme->THRX_195518 caption Metabolic conversion of this compound to THRX-195518.

Metabolic conversion of this compound to THRX-195518.

Section 3: Pharmacological Profile of THRX-195518

While considered an active metabolite, the pharmacological potency of THRX-195518 at muscarinic receptors is attenuated compared to the parent compound, this compound.

Receptor Binding Affinity

In vitro studies have demonstrated that THRX-195518 has a lower binding affinity for muscarinic receptors compared to this compound. Specifically, its affinity for the M3 receptor is approximately 3- to 10-fold lower than that of this compound.[1][3] This reduced affinity is a key determinant in assessing its contribution to the systemic anticholinergic effects.

Table 1: Comparative Muscarinic Receptor Binding Affinity

CompoundM3 Receptor Binding AffinityReference
This compoundHigh[3]
THRX-1955183- to 10-fold lower than this compound[1][3]
Contribution to Systemic Pharmacology

Despite its lower potency, the systemic exposure of THRX-195518 is significantly higher than that of this compound, with plasma levels being approximately 4- to 6-fold greater based on the area under the curve (AUC).[4][5][6] However, receptor occupancy analysis suggests that THRX-195518 has a minimal contribution to the systemic pharmacology following inhaled administration of this compound.[1] This is an important consideration in the overall risk-benefit assessment of the drug.

Section 4: Pharmacokinetic Properties of THRX-195518

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of THRX-195518 is essential for predicting its behavior in vivo.

Absorption and Systemic Exposure

Following inhaled administration of this compound, THRX-195518 appears rapidly in the plasma, with peak concentrations (Cmax) reached between 14 to 41 minutes after the start of nebulization.[2][5][6] Steady-state concentrations of both this compound and THRX-195518 are typically achieved within 7 days of once-daily dosing.[5][6]

Distribution

The in vitro protein binding of THRX-195518 to human plasma proteins is approximately 42-58%.[4][6] This is lower than that of this compound, which is around 71%.[4][6]

Elimination

The elimination of THRX-195518, along with this compound, is primarily through the hepatic-biliary system, with the majority of the administered dose being excreted in the feces.[1][8] Renal excretion of THRX-195518 is minimal, accounting for less than 1% of the dose following inhaled administration.[2] The terminal plasma elimination half-life of THRX-195518 is long, ranging from 22 to 70 hours.[2][4]

Table 2: Summary of Pharmacokinetic Parameters for THRX-195518

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)14 - 41 minutes[2][5][6]
Plasma Protein Binding42% - 58%[4][6]
Elimination Half-Life (t½)22 - 70 hours[2][4]
Primary Route of EliminationHepatic-biliary (fecal excretion)[1][8]
Renal Excretion< 1%[2]

Section 5: Experimental Protocol: Quantification of THRX-195518 in Human Plasma

The accurate quantification of THRX-195518 in biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9][10][11]

Experimental Workflow

The following diagram outlines a typical workflow for the quantification of THRX-195518 in plasma samples.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection IS_Addition Internal Standard (IS) Addition Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (Reversed-Phase HPLC) Supernatant_Transfer->LC_Separation MS_Ionization Mass Spectrometric Ionization (Electrospray Ionization - ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (Multiple Reaction Monitoring - MRM) MS_Ionization->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc caption Bioanalytical workflow for THRX-195518 quantification.

Bioanalytical workflow for THRX-195518 quantification.
Detailed Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add 10 µL of an internal standard (IS) working solution (a stable isotope-labeled version of THRX-195518 is ideal).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate THRX-195518 from endogenous plasma components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for THRX-195518 and the IS would need to be optimized.

  • Data Analysis:

    • Integrate the peak areas for THRX-195518 and the IS.

    • Calculate the peak area ratio (THRX-195518/IS).

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of THRX-195518 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Section 6: Conclusion

THRX-195518 is the major and pharmacologically active metabolite of this compound. A comprehensive understanding of its formation, pharmacological activity, and pharmacokinetic profile is integral to the clinical development and safe use of this compound. Although its contribution to the systemic anticholinergic effects of the parent drug is considered minimal, its significantly higher systemic exposure warrants careful consideration, particularly in special patient populations. The robust bioanalytical methods, such as the LC-MS/MS protocol outlined herein, are crucial for the accurate characterization of THRX-195518 in biological systems.

References

  • This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite. (URL: [Link])

  • This compound: First Global Approval. (URL: [Link])

  • Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function. (URL: [Link])

  • This compound Monograph for Professionals. (URL: [Link])

  • FDA Clinical Pharmacology and Biopharmaceutics Review(s): YUPELRI (this compound) inhalation solution. (URL: [Link])

  • FDA Cross-Discipline Team Leader Review: YUPELRI (this compound) inhalation solution. (URL: [Link])

  • FDA Pharmacology/Toxicology Review and Evaluation: YUPELRI (this compound) inhalation solution. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

  • FDA Office of New Drugs Summary Review: YUPELRI (this compound) inhalation solution. (URL: [Link])

  • This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. (URL: [Link])

  • Metabolic pathways for this compound in humans. (URL: [Link])

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (URL: [Link])

  • Plasma Pharmacokinetic Parameters of this compound and THRX-195518 After a Single Inhaled Dose of this compound (175 or 700 µg) or Placebo in Healthy Volunteers. (URL: [Link])

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (URL: [Link])

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (URL: [Link])

Sources

An In-Depth Technical Guide to the Pharmacokinetics of Nebulized Revefenacin

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Revefenacin is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD), distinguished as the first once-daily nebulized LAMA.[1] Its delivery via nebulization is particularly beneficial for patients who may struggle with the coordination required for dry powder or metered-dose inhalers.[2] This guide provides a comprehensive technical overview of the pharmacokinetic (PK) profile of nebulized this compound, synthesizing data from pivotal clinical trials and pharmacology studies. We will explore its absorption, distribution, metabolism, and excretion (ADME), examine its major active metabolite, and detail the bioanalytical methodologies essential for its quantification.

Introduction: The Clinical Rationale for Nebulized this compound

This compound is a potent and selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][3] Its therapeutic effect in COPD is primarily mediated through sustained inhibition of the M3 receptor on airway smooth muscle, leading to bronchodilation.[3][4][5] The chemical structure of this compound includes a terminal amide, a feature designed to be metabolically labile in systemic circulation but stable in the lung.[1] This design principle aims to maximize local efficacy in the airways while minimizing systemic anticholinergic side effects.[1]

Clinical trials have consistently demonstrated that once-daily nebulized this compound produces statistically and clinically significant improvements in lung function, as measured by trough forced expiratory volume in 1 second (FEV1), compared to placebo in patients with moderate to very severe COPD.[1][2]

Molecular Mechanism of Action

This compound functions as a competitive antagonist at muscarinic receptors.[6] Studies have shown that it dissociates significantly slower from the M3 receptor compared to the M2 receptor, indicating a kinetic selectivity that is advantageous for its bronchodilatory action.[6] By blocking acetylcholine-mediated signaling in the airways, this compound suppresses contractile responses and promotes smooth muscle relaxation.[4][6]

Revefenacin_Mechanism cluster_airway Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds PLC Phospholipase C (PLC) M3->PLC Activates IP3 IP3 / DAG PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Bronchoconstriction Ca->Contraction Rev Nebulized This compound Rev->M3 Antagonizes (Blocks ACh)

Caption: this compound competitively antagonizes the M3 receptor on airway smooth muscle, blocking acetylcholine-induced bronchoconstriction.

Comprehensive Pharmacokinetic Profile (ADME)

The pharmacokinetic properties of this compound have been characterized through multiple Phase I, II, and III studies. A population PK analysis found that a two-compartment model with first-order absorption and elimination best describes its behavior.[7][8][9][10]

Absorption

Following nebulized administration to COPD patients, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) of both the parent drug and its major metabolite occurring between 14 to 41 minutes after the start of nebulization.[5][11][12]

  • Systemic Exposure: Plasma concentrations of this compound are generally low.[2][13] After repeated once-daily dosing, steady-state is achieved within 7 days with minimal accumulation (<1.6-fold).[5][10][11]

  • Oral Bioavailability: The absolute bioavailability of orally administered this compound is very low, at less than 3%, indicating that systemic exposure from any swallowed portion of the nebulized dose is minimal.[3][5][10][11][12][14][15] This is a key safety feature, as it limits the potential for systemic side effects.

Distribution

This compound exhibits extensive distribution into the tissues.[6][11]

  • Volume of Distribution (Vd): Following intravenous (IV) administration in healthy subjects, the mean steady-state Vd was reported as 218 L.[6][10][11][12] The apparent volume of the central compartment after inhalation was 313 L.[11]

  • Plasma Protein Binding: In vitro, this compound is 71% bound to human plasma proteins. Its major active metabolite, THRX-195518, shows lower binding at 42%.[3][6][10][11]

Metabolism

This compound is extensively and rapidly metabolized, primarily through hydrolysis of its primary amide to form a carboxylic acid.[3][11]

  • Major Metabolite: The principal metabolic pathway yields the major active metabolite, THRX-195518.[2][11][14][15] This conversion happens quickly after inhalation, with the Tmax of the metabolite often coinciding with that of the parent drug.[11]

  • Metabolite Exposure and Potency: Systemic exposure to THRX-195518 is significantly higher than that of this compound, with AUC values approximately 4- to 6-fold greater.[1][10][11][16] However, THRX-195518 is considerably less potent, exhibiting a 3- to 10-fold lower affinity for muscarinic receptors than the parent compound.[1][2][12][14][15] This rapid conversion to a less potent metabolite is a critical aspect of its safety profile, limiting systemic anticholinergic effects.[1]

  • Enzymatic Pathways: While primarily metabolized via hydrolysis, in vitro studies suggest CYP2D6 may also play a role.[6]

Excretion

Elimination of this compound and its metabolite occurs predominantly via the hepatic-biliary system, with minimal renal clearance.[2][14][15]

  • Route of Elimination: After an IV dose of radiolabeled this compound, approximately 54% of the dose was recovered in feces and 27% in urine.[6][10][14][15] Following an oral dose, 88% was recovered in feces and less than 5% in urine, confirming poor oral absorption.[10][14][15]

  • Renal Excretion: After inhalation by COPD patients, renal excretion of unchanged this compound and its metabolite is negligible, accounting for less than 1% of the administered dose.[2][5][10][13]

  • Half-Life: The terminal plasma elimination half-life for both this compound and THRX-195518 is long, ranging from 22 to 70 hours, which supports the once-daily dosing regimen.[3][10][11]

Summary of Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for nebulized this compound and its major metabolite in COPD patients.

ParameterThis compoundTHRX-195518 (Active Metabolite)Reference(s)
Tmax (Time to Peak Conc.) 14 - 41 minutes14 - 41 minutes[5][11][12]
Oral Bioavailability < 3%N/A[3][10][11]
Plasma Protein Binding 71%42%[3][6][10][11]
Volume of Distribution (Vd, IV) 218 LN/A[6][10][11]
Metabolism Hydrolysis to THRX-195518-[3][11][14]
Metabolite-to-Parent Ratio (AUC) N/A~4- to 6-fold higher[1][11][16]
Elimination Half-Life (t½) 22 - 70 hours22 - 70 hours[3][10][11]
Primary Route of Excretion Hepatic-biliary / FecalHepatic-biliary / Fecal[2][14][15]
Renal Excretion (% of inhaled dose) < 1%< 1%[2][5][10]

Pharmacokinetics in Special Populations

The pharmacokinetics of this compound have been studied in specific patient populations to inform dosing recommendations.

  • Renal Impairment: In subjects with severe renal impairment, systemic exposure (Cmax and AUC) to this compound increased modestly (up to 2.4-fold).[2][17][18][19] Exposure to the metabolite THRX-195518 also increased.[2][17][18] However, given the drug's safety profile and low systemic activity, these changes are not considered clinically meaningful, and no dosage adjustment is required for patients with renal impairment.[2][11][17]

  • Hepatic Impairment: In subjects with moderate hepatic impairment, systemic exposure to this compound was similar to those with normal hepatic function.[2][17][18][19] While metabolite exposure increased, this is not expected to be of clinical consequence due to its lower potency.[2][17][18] Nevertheless, this compound is not recommended for use in patients with any degree of hepatic impairment.[11][20]

  • Age and Body Weight: Population PK analyses identified age and body weight as statistically significant covariates affecting clearance, but these effects were not deemed clinically meaningful.[7][8][9]

Drug-Drug Interactions

  • Anticholinergic Agents: Co-administration with other anticholinergic-containing drugs should be avoided due to the potential for additive effects and an increased risk of anticholinergic adverse events.[3][21]

  • Transporter Systems: In vitro studies show that this compound is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[11][16] Its active metabolite, THRX-195518, is a substrate of Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3.[3][11] Therefore, co-administration with strong inhibitors of these transporters (e.g., cyclosporine) is not recommended as it may increase systemic exposure of the metabolite.[3][21]

Experimental Protocol: Bioanalytical Quantification

Accurate quantification of this compound and THRX-195518 in plasma is fundamental to pharmacokinetic assessment. The standard, validated method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[22]

Workflow for LC-MS/MS Quantification of this compound in Human Plasma

Bioanalytical_Workflow Sample 1. Plasma Sample Collection (K2EDTA tubes, -70°C storage) Spike 2. Sample Thawing & Spiking (Add internal standard, e.g., deuterated this compound) Sample->Spike Extract 3. Protein Precipitation / SPE (e.g., Acetonitrile crash or Solid Phase Extraction) Spike->Extract Supernatant 4. Supernatant Transfer (Evaporate & reconstitute in mobile phase) Extract->Supernatant Inject 5. LC-MS/MS Injection (Inject onto UHPLC system) Supernatant->Inject Separate 6. Chromatographic Separation (Reversed-phase C18 column with gradient elution) Inject->Separate Ionize 7. Ionization (Electrospray Ionization - ESI, positive mode) Separate->Ionize Detect 8. Mass Spectrometry Detection (Triple Quadrupole using Multiple Reaction Monitoring - MRM) Ionize->Detect Quant 9. Data Quantification (Peak area ratio vs. calibration curve) Detect->Quant

Sources

in vitro characterization of revefenacin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Characterization of Revefenacin

Introduction: Defining a Modern LAMA

This compound (TD-4208) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] As the first once-daily nebulized LAMA, its development necessitated a rigorous in vitro pharmacological characterization to establish its mechanism of action, potency, and selectivity profile.[3] This guide provides a detailed examination of the core in vitro assays and methodologies employed to define the molecular pharmacology of this compound, offering field-proven insights for researchers in respiratory drug discovery.

This compound's therapeutic rationale is based on antagonizing acetylcholine-mediated bronchoconstriction via muscarinic M3 receptors in airway smooth muscle.[4][5] The key objectives of its in vitro characterization were to:

  • Quantify its binding affinity for all five human muscarinic receptor subtypes (M1-M5).

  • Determine its binding kinetics, particularly the dissociation rate from M2 and M3 receptors, to understand its long duration of action.

  • Measure its functional potency as an antagonist in cell-based signaling assays.

  • Establish its selectivity against a broad panel of off-target receptors and enzymes to predict potential side effects.

This document will detail the experimental frameworks for these objectives, explaining the causality behind protocol design and data interpretation.

Part 1: Muscarinic Receptor Binding Profile

The foundational step in characterizing any receptor antagonist is to quantify its interaction with the target protein. For this compound, this involved determining its equilibrium binding affinity (Ki) and its binding kinetics (kon and koff) at all five human muscarinic acetylcholine receptor (mAChR) subtypes.

Equilibrium Competition Binding for Affinity Determination (Ki)

The primary goal here is to measure the affinity of the unlabeled drug (this compound) by its ability to compete with a radiolabeled ligand of known affinity. This provides the inhibition constant (Ki), a direct measure of binding affinity.

Scientific Rationale: This assay establishes the fundamental potency of the compound at its intended targets. By testing across all five mAChR subtypes, we can build a comprehensive affinity profile. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing each individual human recombinant mAChR subtype are the industry-standard systems for this purpose, ensuring clean, target-specific results. The choice of radioligand, typically [³H]N-methylscopolamine ([³H]-NMS), is critical; it must be a high-affinity, non-selective antagonist to allow for characterization across all subtypes.

Experimental Protocol: Radioligand Competition Binding Assay [6][7]

  • Membrane Preparation:

    • Culture CHO-K1 cells stably expressing one of the human M1-M5 receptors to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), determine protein concentration (e.g., via BCA assay), and store at -80°C.

  • Competition Assay:

    • In a 96-well plate, combine:

      • Cell membrane preparation (typically 5-20 µg protein/well).

      • A fixed concentration of radioligand (e.g., ~0.5 nM [³H]-NMS).

      • Increasing concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

    • For determination of non-specific binding, add a high concentration of a non-radiolabeled, non-selective antagonist like atropine (1 µM) in separate wells.

    • Incubate the plate at 37°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked glass fiber filter plate (e.g., GF/C). This separates the receptor-bound radioligand from the unbound.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove residual unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter (e.g., MicroBeta TriLux).

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary: this compound Binding Affinity this compound demonstrates high, subnanomolar affinity for all five human muscarinic receptor subtypes.[8]

Receptor SubtypeBinding Affinity (pKi)
Human M19.8
Human M29.5
Human M39.7
Human M49.4
Human M58.2
Data sourced from Hegde et al. (2018).[8]
Kinetic Binding for Duration of Action

For an inhaled, long-acting therapeutic, the rate at which the drug dissociates from its target receptor (koff) is often more predictive of the duration of action than its absolute affinity (Ki). A slow dissociation rate means the drug remains bound to the receptor for a longer period, providing sustained antagonism.

Scientific Rationale: The clinical goal for this compound is once-daily dosing. This requires prolonged M3 receptor blockade in the airways. At the same time, rapid dissociation from M2 receptors, which are involved in cardiac function and feedback inhibition of acetylcholine release, is desirable to improve the safety profile.[9] Therefore, measuring the dissociation half-life (t1/2) from M3 and M2 receptors is a critical experiment to establish "kinetic selectivity."

Experimental Protocol: Radioligand Dissociation Assay [10][11]

  • Association Phase:

    • Prepare cell membranes expressing either hM2 or hM3 receptors as described previously.

    • Incubate the membranes with a high concentration of radioligand ([³H]-NMS) to achieve near-maximal receptor occupancy. The incubation time should be sufficient to reach equilibrium (e.g., 60 minutes at 37°C).

  • Dissociation Phase:

    • Initiate dissociation by adding a large excess of a high-affinity, unlabeled antagonist (e.g., 1 µM atropine) to the reaction. This prevents the radioligand that dissociates from re-binding to the receptor.

    • At various time points following the addition of atropine (e.g., from 0 to 120 minutes), terminate the reaction for a subset of wells by rapid filtration, as described above.

    • Quantify the remaining bound radioactivity at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of radioligand remaining bound versus time.

    • Fit the data to a one-phase exponential decay model to determine the dissociation rate constant (koff).

    • Calculate the dissociation half-life using the formula: t1/2 = ln(2) / koff.

Data Summary: this compound Dissociation Kinetics Kinetic studies revealed that this compound dissociates significantly more slowly from the hM3 receptor than from the hM2 receptor, demonstrating kinetic selectivity.[12]

Receptor SubtypeDissociation Half-life (t1/2) at 37°C
Human M26.9 minutes
Human M382 minutes
Data sourced from Hegde et al. (2018).[12]

This ~12-fold slower dissociation from M3 receptors provides the molecular basis for this compound's long duration of action and its functional selectivity.[1][12]

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis P1 Culture Cells Expressing Recombinant hM(1-5) P2 Homogenize & Lyse Cells P1->P2 P3 Centrifuge to Isolate Membrane Fraction P2->P3 P4 Quantify Protein & Store P3->P4 A1 Combine Membranes, Radioligand ([3H]-NMS) & Unlabeled this compound P4->A1 A2 Incubate to Reach Equilibrium (60-90 min, 37°C) A1->A2 D1 Rapid Vacuum Filtration (Separates Bound/Unbound) A2->D1 D2 Wash Filters D1->D2 D3 Scintillation Counting (Measure Radioactivity) D2->D3 D4 Calculate IC50 & Ki (Cheng-Prusoff) D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Functional Antagonism Profile

While binding assays confirm interaction with the receptor, functional assays are essential to demonstrate that this binding translates into a biological effect—in this case, the blockade of agonist-induced signaling.

M1/M3/M5 Functional Antagonism: Calcium Mobilization Assay

The M1, M3, and M5 muscarinic subtypes primarily signal through the Gαq/11 G-protein pathway. Activation of this pathway leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP₃), and a subsequent release of calcium (Ca²⁺) from intracellular stores.[13] A calcium mobilization assay is therefore the most direct and high-throughput method to measure the functional activity of antagonists at these subtypes.

Scientific Rationale: This assay mimics the physiological signaling cascade downstream of the M3 receptor in airway smooth muscle. By measuring this compound's ability to block an agonist-induced calcium response, we can quantify its functional potency (expressed as an apparent Ki or pA₂). The use of a fluorescent calcium-sensitive dye and a plate reader like a FLIPR (Fluorometric Imaging Plate Reader) allows for real-time kinetic measurement of the cellular response.

Diagram: Muscarinic Receptor Signaling Pathways

G cluster_M3 M3 Receptor (Gq-coupled) cluster_M2 M2 Receptor (Gi-coupled) M3 ACh → M3 Gq Gq/11 M3->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular [Ca²⁺] IP3->Ca M2 ACh → M2 Gi Gi/o M2->Gi AC Adenylyl Cyclase Gi->AC Gi->AC Inhibition cAMP ↓ cAMP Rev This compound Rev->M3 Blocks Rev->M2 Blocks

Caption: Simplified signaling pathways for M3 and M2 muscarinic receptors.

Experimental Protocol: FLIPR-based Calcium Mobilization Assay [14][15]

  • Cell Plating:

    • Seed HEK293 cells stably expressing hM1, hM3, or hM5 receptors into black-walled, clear-bottom 96- or 384-well plates.

    • Culture overnight to allow for adherence and formation of a confluent monolayer.

  • Dye Loading:

    • Aspirate the culture medium.

    • Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) and an anion transport inhibitor like probenecid (which prevents dye leakage).

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, to allow the dye to de-esterify within the cells.

  • Assay Execution (on FLIPR or similar instrument):

    • Place the cell plate and a compound plate (containing this compound and the agonist) into the instrument.

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • Perform a first addition of varying concentrations of this compound (or vehicle) and incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptors.

    • Perform a second addition of a fixed concentration of an agonist (e.g., acetylcholine or carbachol) at a concentration that elicits ~80% of the maximal response (EC₈₀).

    • Immediately measure the resulting fluorescence peak, which corresponds to the intracellular calcium release.

  • Data Analysis:

    • The antagonist effect is seen as a concentration-dependent reduction in the agonist-induced fluorescence peak.

    • Plot the percentage of inhibition versus the log concentration of this compound and fit to a three- or four-parameter logistic equation to determine the IC₅₀.

    • This IC₅₀ can be used to calculate an apparent antagonist affinity constant (KB or apparent Ki) using the Schild equation or similar analysis.

Results: In functional studies, this compound behaved as a competitive antagonist at all five mAChR subtypes.[8] The apparent Ki values derived from these functional assays closely matched the Ki values from the radioligand binding assays, confirming that this compound is a potent, neutral antagonist without any intrinsic agonist activity.[8]

Part 3: Selectivity and Specificity Profiling

A crucial aspect of modern drug development is ensuring the compound interacts specifically with its intended target, minimizing off-target activities that could lead to adverse effects.

Scientific Rationale: While this compound shows high affinity for all muscarinic subtypes, its kinetic selectivity for M3 over M2 provides a margin of safety. To further build the safety profile, it is standard practice to screen the compound against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Methodology: Broad Panel Screening this compound was evaluated in a comprehensive secondary pharmacology panel.[16] This typically involves:

  • Radioligand Binding Assays: The compound is tested at a high concentration (e.g., 1 or 10 µM) against a large number of diverse targets (~80 or more).

  • Enzyme Inhibition Assays: The compound's effect on the activity of various enzymes is measured.

Results: Screening against a panel of over 80 receptors and enzymes demonstrated that this compound is highly selective for muscarinic receptors.[16] Appreciable activity was only noted at histamine H1 and H3 receptors and a serotonin 5-HT4(c) receptor splice variant, but subsequent functional assays confirmed only weak antagonist or partial agonist activity at these off-targets.[16] Its major active metabolite, THRX-195518, was also found to be selective for muscarinic receptors.[16][17] This high degree of selectivity supports a favorable safety profile by minimizing the potential for systemically mediated side effects.

Conclusion

The provides a clear and compelling pharmacological narrative. Through a systematic application of core assays, it was established that this compound is a potent, high-affinity competitive antagonist of all five muscarinic receptor subtypes.[8] Crucially, it exhibits significant kinetic selectivity for the target M3 receptor over the M2 receptor, providing a strong molecular basis for its long duration of action and favorable safety profile.[12] Functional assays confirmed its role as a neutral antagonist, effectively blocking agonist-induced signaling with potencies that mirror its binding affinities.[8] Finally, broad panel screening confirmed its high specificity for muscarinic receptors.[16] Together, these data form a self-validating system that robustly defines this compound's mechanism of action and provided the foundational evidence for its successful clinical development as a once-daily nebulized therapy for COPD.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Keating, G. M. (2018). This compound: First Global Approval. Drugs, 79(1), 83–88. Retrieved from [Link][1]

  • Patsnap. (2024, July 17). What is the mechanism of this compound? Patsnap Synapse. Retrieved from [Link][4]

  • Clinical Trials Arena. (2018, November 15). Yupelri (this compound) for Chronic Obstructive Pulmonary Disease. Retrieved from [Link][18]

  • PharmaCompass. (n.d.). This compound. Retrieved from [Link][19]

  • DrugBank. (2022, October 28). This compound. Retrieved from [Link][20]

  • Hegde, S. S., Pulido-Rios, T., Luttmann, M. A., et al. (2018). Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. Pharmacology Research & Perspectives, 6(3), e00400. Retrieved from [Link][8]

  • Theravance Biopharma. (2024, October 18). Theravance Announces Publication of YUPELRI® (this compound) Area Under the Curve Spirometry Analysis in the International Journal of Chronic Obstructive Pulmonary Disease. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, November 10). NDA 210598 Clinical Pharmacology Review. Retrieved from [Link][21]

  • Poth, J. M., & Panos, R. J. (2021). This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. Hospital Practice, 49(3), 161–169. Retrieved from [Link][5]

  • Hegde, S. S., Pulido-Rios, T., Luttmann, M. A., et al. (2018). Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist... Pharmacology Research & Perspectives, 6(3), e00400. Retrieved from [Link][12]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link][14]

  • PR Newswire. (2017, November 13). Theravance Biopharma and Mylan Submit New Drug Application to FDA for this compound (TD-4208) in Adults with Chronic Obstructive Pulmonary Disease. Retrieved from [Link][2]

  • PR Newswire. (2024, October 18). Theravance Announces Publication of YUPELRI® (this compound) Area Under the Curve Spirometry Analysis in the International Journal of Chronic Obstructive Pulmonary Disease. Retrieved from [Link][22]

  • TipRanks. (2024, October 18). Theravance Biopharma's this compound improves bronchodilation in published study. Retrieved from [Link][23]

  • U.S. Food and Drug Administration. (2018, November 1). NDA 210598 Summary Review. Retrieved from [Link][24]

  • PR Newswire. (2018, January 29). Theravance Biopharma and Mylan Announce FDA Acceptance of New Drug Application for this compound (TD-4208) in Adults with Chronic. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 14). Theravance Biopharma and Mylan Initiate Phase 3 Program for this compound for Treatment of COPD. Retrieved from [Link][25]

  • Poth, J. M., & Panos, R. J. (2021). This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. Hospital Practice, 49(3), 161-169. Retrieved from [Link][26]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link][27]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link][28]

  • PubMed. (2010). In vitro muscarinic receptor radioligand-binding assays. Retrieved from [Link][6]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays. Retrieved from [Link][15]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link][13]

  • PR Newswire. (2024, January 5). Theravance Biopharma Announces Results from the Phase 4 YUPELRI® PIFR-2 Study in Patients with Severe to Very Severe Chronic Obstructive Pulmonary Disease (COPD). Retrieved from [Link][29]

  • Li, Z., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 20(4), 464-474. Retrieved from [Link][30]

  • U.S. Food and Drug Administration. (2018, October 24). NDA 210598 Pharmacology/Toxicology Review. Retrieved from [Link][16]

  • U.S. Food and Drug Administration. (2018, October 2). NDA 210598 Cross Discipline Team Leader Review. Retrieved from [Link][17]

  • PubMed. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Retrieved from [Link][31]

  • PubMed. (2023). Improvements in health status with this compound, a once-daily, nebulized, long-acting muscarinic antagonist for chronic obstructive pulmonary disease. Retrieved from [Link][32]

  • Donohue, J. F., et al. (2020). Efficacy of this compound, a long-acting muscarinic antagonist for nebulized therapy, in patients with markers of more severe COPD: a post hoc subgroup analysis. International Journal of Chronic Obstructive Pulmonary Disease, 15, 2199–2208. Retrieved from [Link][33]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][7]

  • ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link][34]

  • Haddad, E. B., & Warner, J. A. (1996). Discovery & development of selective M3 antagonists for clinical use. Life Sciences, 58(11), 939-945. Retrieved from [Link][9]

  • Matera, M. G., et al. (2020). The Role of this compound in Chronic Obstructive Pulmonary Disease. Drug Design, Development and Therapy, 14, 1967–1975. Retrieved from [Link][35]

  • ResearchGate. (2019). This compound, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects. Retrieved from [Link][36]

  • Muth, E. R., et al. (2016). The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function. Journal of Psychopharmacology, 30(11), 1184-1191. Retrieved from [Link][37]

  • Vauquelin, G., & Charlton, S. J. (2013). Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding. British Journal of Pharmacology, 168(8), 1773–1784. Retrieved from [Link][10]

  • Pudi, K., et al. (2019). Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials. International Journal of Chronic Obstructive Pulmonary Disease, 14, 2533–2545. Retrieved from [Link][38]

  • ResearchGate. (2013). Impact of target binding kinetics on in vivo drug efficacy: koff , kon and rebinding. Retrieved from [Link][11]

Sources

Revefenacin for Bronchoconstriction Inhibition: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Challenge of Bronchoconstriction and the Role of Revefenacin

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by persistent airflow limitation.[1] A key pathophysiological feature of COPD is heightened cholinergic tone, mediated by the neurotransmitter acetylcholine, which leads to excessive bronchoconstriction and mucus secretion.[2][3] Long-acting muscarinic antagonists (LAMAs) are a cornerstone of COPD maintenance therapy, functioning by blocking the action of acetylcholine at muscarinic receptors in the airways.[4][5]

This compound (brand name Yupelri®) is a notable advancement in this class as the first once-daily, nebulized LAMA approved for the maintenance treatment of COPD.[1][4][6] Its development addresses a critical need for patients who may have difficulty with handheld inhalers, such as those with severe disease, cognitive impairment, or poor manual dexterity.[7][8] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, pharmacological profile, and the experimental methodologies crucial for its evaluation.

Part 1: Core Pharmacology and Mechanism of Action

Molecular Target and Receptor Selectivity

This compound is a competitive and reversible antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[9][10] Its therapeutic effect in the lungs is primarily mediated through the blockade of the M3 muscarinic receptor, which is densely expressed on airway smooth muscle and submucosal glands.[2][3][9] The binding of acetylcholine to M3 receptors triggers a signaling cascade that results in smooth muscle contraction and bronchoconstriction.[3] By competitively inhibiting this interaction, this compound leads to bronchodilation.[4][11]

A critical aspect of this compound's design is its kinetic selectivity for the M3 receptor over the M2 receptor.[10] While it has a similar high binding affinity for all muscarinic subtypes, it dissociates significantly more slowly from M3 receptors compared to M2 receptors.[10][12] The dissociation half-life from the M3 receptor is approximately 82 minutes, compared to just 6.9 minutes from the M2 receptor.[12] This is a key causality behind its favorable safety profile. M2 receptors function as autoreceptors on presynaptic cholinergic nerves, inhibiting further acetylcholine release.[13] Blockade of M2 receptors could paradoxically increase acetylcholine release, counteracting the bronchodilatory effect and potentially leading to adverse cardiovascular effects. This compound's slower dissociation from M3 ensures a sustained local bronchodilatory effect while minimizing systemic and off-target (M2-mediated) effects.[1]

Revefenacin_MOA cluster_neuron Cholinergic Neuron cluster_smc Airway Smooth Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicle M2_AutoR M2 Autoreceptor (Inhibitory) ACh_Vesicle->M2_AutoR -| Self-regulation ACh_Release ACh Release ACh_Vesicle->ACh_Release M3_R M3 Receptor Gq Gq Protein M3_R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release (from SR) IP3->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction ACh_Release->M3_R Binds This compound This compound This compound->M2_AutoR Weakly Blocks (Fast Dissociation) This compound->M3_R  Blocks (High Affinity, Slow Dissociation)

Figure 1: this compound's Mechanism of Action.
Pharmacokinetics and Metabolism

This compound is designed for nebulized delivery, which ensures targeted drug action in the lungs while minimizing systemic exposure.[2][8]

  • Absorption and Distribution : Following oral inhalation, peak plasma concentrations of this compound and its major active metabolite are reached rapidly.[14][15] However, absolute oral bioavailability is very low (<3%), indicating minimal absorption from the gastrointestinal tract if swallowed.[14][15] Steady-state concentrations are achieved within 7 days of once-daily dosing.[12][14] this compound is approximately 71% bound to human plasma proteins.[11][12]

  • Metabolism and Excretion : The primary metabolic pathway for this compound is hydrolysis of its primary amide to form a major active metabolite, THRX-195518.[11][14][16] This conversion is rapid, and plasma exposure to the metabolite is about 4- to 6-fold higher than the parent drug.[1][14] Importantly, the metabolite's potency at muscarinic receptors is significantly lower (one-third to one-tenth) than that of this compound, and it has a 10-fold lower binding affinity for the M3 receptor.[1][16][17] Elimination is primarily through the fecal route, with minimal renal excretion (<1% of the inhaled dose).[15][17] The terminal half-life is long, ranging from 22 to 70 hours, which supports the once-daily dosing regimen.[11][18]

Pharmacokinetic Parameter Value / Description Source(s)
Administration Route Oral Inhalation via Nebulizer[1][19]
Time to Peak Plasma (Tmax) 14–41 minutes post-nebulization[14][15]
Absolute Oral Bioavailability < 3%[14][15]
Plasma Protein Binding 71% (this compound), 42% (Active Metabolite)[11][12]
Primary Metabolism Hydrolysis to active metabolite (THRX-195518)[11][16]
Metabolite Potency 1/3 to 1/10th that of this compound[1][17]
Elimination Half-Life 22–70 hours[11][18]
Primary Excretion Route Fecal[16][17]

Part 2: Preclinical and Clinical Efficacy

Preclinical Evidence

In preclinical studies, this compound demonstrated potent, dose-dependent, and long-lasting protection against acetylcholine- and methacholine-induced bronchoconstriction.[9][10] These effects were sustained for over 24 hours, providing the foundational evidence for its long duration of action.[9] Animal models also confirmed its superior functional lung selectivity compared to other LAMAs like tiotropium and glycopyrronium.[12]

Clinical Trial Data

Multiple Phase III clinical trials have established the efficacy and safety of this compound for the maintenance treatment of moderate to very severe COPD.[7][9][20]

The pivotal replicate 12-week, randomized, double-blind, placebo-controlled trials (NCT02459080 and NCT02512510) demonstrated that once-daily nebulized this compound (at doses of 88 µg and 175 µg) resulted in statistically significant and clinically meaningful improvements in lung function.[9][20][21]

Key Efficacy Endpoint This compound 175 µg vs. Placebo (Pooled Phase III Data) Source(s)
Change in Trough FEV₁ at Day 85 ~146-147 mL increase (P < 0.0001)[9][21]
Overall Treatment Effect on Trough FEV₁ 142 mL increase (P < 0.001)[20][21]
Peak FEV₁ (0-2 hours post-first dose) ~129 mL increase (P < 0.0001)[20][21]

FEV₁: Forced Expiratory Volume in 1 second

These studies confirmed that the bronchodilator effect was sustained over a 24-hour dosing interval.[7][12] Furthermore, longer-term (52-week) safety trials showed that this compound was well-tolerated and associated with a reduction in the rate of COPD exacerbations compared to placebo.[22][23] The most common adverse events reported were generally mild and included cough, headache, and dyspnea.[9]

Part 3: Experimental Protocols for Efficacy Assessment

Evaluating the efficacy of a bronchodilator like this compound requires a combination of in vitro and in vivo assays. These protocols are designed to quantify the drug's ability to inhibit smooth muscle contraction and prevent bronchoconstriction.

In Vitro Assessment: Isolated Organ Bath (Tracheal Ring) Assay

This classic pharmacology technique provides a direct measure of a compound's effect on airway smooth muscle contractility. It is a self-validating system as each tissue serves as its own control. The causality is direct: a reduction in induced contraction demonstrates antagonist activity at the receptor level.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis N1 Euthanize Guinea Pig (e.g., cervical dislocation) N2 Excise Trachea N1->N2 N3 Cut Tracheal Rings (2-3 mm width) N2->N3 N4 Suspend Rings in Organ Bath N3->N4 N5 Equilibrate Tissue (e.g., 60 min, 37°C, 95% O2/5% CO2) N4->N5 N6 Establish Baseline Tension (e.g., 1g) N5->N6 N7 Pre-incubate with this compound or Vehicle (e.g., 30 min) N6->N7 N8 Generate Cumulative Concentration-Response Curve (e.g., Acetylcholine) N7->N8 N9 Record Isotonic Contraction (Transducer -> Data Acquisition) N8->N9 N10 Calculate % Maximal Contraction N9->N10 N11 Plot Dose-Response Curves N10->N11 N12 Determine EC50 and Emax N11->N12 N13 Calculate pA2 (Schild Plot) to quantify antagonism N12->N13

Figure 2: Workflow for Isolated Organ Bath Assay.

Step-by-Step Methodology:

  • Tissue Preparation :

    • Humanely euthanize a guinea pig (a common model due to airway reactivity similar to humans) via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).[24][25]

    • Immediately excise the trachea and place it in cold, oxygenated Krebs-Henseleit physiological salt solution.

    • Carefully dissect the trachea into rings, each 2-3 mm in width.

  • Mounting and Equilibration :

    • Suspend each tracheal ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C. The solution should be continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂ to maintain physiological pH (7.4).

    • Connect the upper hook to an isometric force transducer linked to a data acquisition system.

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.0 gram, with solution changes every 15 minutes.

  • Experimental Procedure :

    • After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to verify tissue viability. Wash the tissues and allow them to return to baseline.

    • Pre-incubate the tissues with either this compound (at various concentrations) or a vehicle control for a set period (e.g., 30-60 minutes).

    • Generate a cumulative concentration-response curve by adding increasing concentrations of a contractile agonist, such as acetylcholine or methacholine.[9][26] Record the tension until a maximal response is achieved.

  • Data Analysis :

    • Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the control tissue.

    • Plot the concentration-response curves and determine the EC₅₀ (concentration producing 50% of the maximal effect) for the agonist in the presence and absence of this compound.

    • A rightward shift in the concentration-response curve in the presence of this compound indicates competitive antagonism. The magnitude of this shift can be used to calculate the pA₂, a measure of the antagonist's affinity.

In Vivo Assessment: Methacholine Challenge in Anesthetized Guinea Pigs

This model assesses the bronchoprotective effect of a drug in a living organism, providing data that incorporates the complexities of drug absorption, distribution, and metabolism.[26][27]

Step-by-Step Methodology:

  • Animal Preparation :

    • Anesthetize guinea pigs with an appropriate agent (e.g., intraperitoneal urethane or a ketamine/xylazine mixture).[26]

    • Perform a tracheostomy and cannulate the trachea. Connect the animal to a small-animal ventilator.

    • Cannulate the jugular vein for intravenous administration of the bronchoconstrictor and test compounds.

  • Measurement of Bronchoconstriction :

    • Measure changes in pulmonary airflow resistance and dynamic lung compliance using a pneumotachograph and pressure transducer connected to the tracheal cannula. These parameters are direct indicators of bronchoconstriction.

  • Experimental Procedure :

    • Administer the vehicle or this compound via the desired route (e.g., intratracheal instillation or nebulization) and allow for a set pre-treatment period.

    • Induce bronchoconstriction by administering an intravenous bolus of a bronchoconstrictor agent like methacholine or acetylcholine.[26]

    • Continuously record respiratory parameters before and after the challenge.

  • Data Analysis :

    • Calculate the peak increase in airway resistance and the maximum decrease in lung compliance following the methacholine challenge.

    • Express the results for the this compound-treated group as a percentage inhibition of the bronchoconstrictor response observed in the vehicle-treated control group.

    • A dose-dependent inhibition of the methacholine-induced bronchoconstriction demonstrates the in vivo efficacy of this compound.

Conclusion and Future Directions

This compound represents a significant therapeutic option in the management of COPD, offering the proven efficacy of a LAMA in a nebulized formulation suitable for a broad patient population.[6][7] Its pharmacological profile, characterized by high M3 receptor affinity, kinetic selectivity, and a long duration of action, is optimized for once-daily maintenance therapy.[1][10][12] The experimental protocols detailed herein provide a robust framework for the preclinical and nonclinical evaluation of its bronchoinhibitory effects.

Future research may focus on exploring the potential anti-inflammatory or anti-remodeling effects of LAMAs like this compound, as suggested by some preclinical studies.[13] Additionally, pragmatic clinical trials evaluating its effectiveness in specific patient populations, such as those with acute respiratory failure requiring mechanical ventilation, are underway and will further define its role in the clinical setting.[28]

References

  • Emerging Treatments for COPD: Evidence to Date on this compound - PMC. PubMed Central. [Link]

  • The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC. NIH. [Link]

  • This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC. NIH. [Link]

  • This compound | C35H43N5O4 | CID 11753673 - PubChem. NIH. [Link]

  • Yupelri (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials. Theravance Biopharma. [Link]

  • What is the mechanism of this compound? - Patsnap Synapse. Patsnap. [Link]

  • COPD exacerbations in the phase 3 this compound clinical trial program - ERS Publications. ERS Publications. [Link]

  • This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite. ResearchGate. [Link]

  • This compound Nebulizer Solution - Cleveland Clinic. Cleveland Clinic. [Link]

  • This compound Monograph for Professionals - Drugs.com. Drugs.com. [Link]

  • This compound (Yupelri) for the Treatment of Chronic Obstructive Pulmonary Disease - AAFP. American Academy of Family Physicians. [Link]

  • This compound in Acute Respiratory Insufficiency in COPD | UCLA Health Clinical Trials and Research Studies. UCLA Health. [Link]

  • Improvements in Lung Function With Nebulized this compound in the Treatment of Patients With Moderate to Very Severe COPD: Results From Two Replicate Phase III Clinical Trials - PubMed. PubMed. [Link]

  • Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function - PMC. NIH. [Link]

  • What is this compound used for? - Patsnap Synapse. Patsnap. [Link]

  • 210598Orig1s000 - accessdata.fda.gov. FDA. [Link]

  • This compound Pharmacology Podcast - YouTube. YouTube. [Link]

  • This compound for the treatment of chronic obstructive pulmonary disease. Taylor & Francis Online. [Link]

  • Muscarinic Antagonists - StatPearls - NCBI Bookshelf. NIH. [Link]

  • An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed. PubMed. [Link]

  • Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases. Taylor & Francis Online. [Link]

  • A current review on animal models of anti-asthmatic drugs screening - PMC. NIH. [Link]

  • A current review on animal models of anti-asthmatic drugs screening - Frontiers. Frontiers. [Link]

  • M3 Calculated receptor occupancy at steady-state systemic exposures after 175 mg inhaled administration of this compound. - ResearchGate. ResearchGate. [Link]

  • An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle | Request PDF. ResearchGate. [Link]

  • Muscarinic antagonist - Wikipedia. Wikipedia. [Link]

  • Animal models for testing anti-inflammatory drugs for treatment of bronchial hyperreactivity in asthma - PubMed. PubMed. [Link]

  • :Muscarinic Antagonists. University of Babylon. [Link]

  • Long acting muscarinic antagonists for the treatment of chronic obstructive pulmonary disease: a review of current and developing drugs - PubMed. PubMed. [Link]

  • This compound - LiverTox - NCBI Bookshelf. NIH. [Link]

  • This compound: First Global Approval - PMC. NIH. [Link]

  • The Efficacy and Safety of this compound for the Treatment of Chronic Obstructive Pulmonary Disease: A Systematic Review - Frontiers. Frontiers. [Link]

  • A current review on animal models of anti-asthmatic drugs screening | Scilit. Scilit. [Link]

  • Drug class effects on respiratory mechanics in animal models: access and applications. Nature. [Link]

  • Discriminating measures of bronchodilator drug efficacy and potency - PMC. NIH. [Link]

  • 210598Orig1s000 - accessdata.fda.gov. FDA. [Link]

  • In Vitro Phenotypic Models for Asthma, COPD, and IPF - Selvita. Selvita. [Link]

  • A Novel in vivo System to Test Bronchodilators - PubMed. NIH. [Link]

Sources

Methodological & Application

Application Notes: Characterizing Revefenacin Binding to Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Muscarinic Antagonism in COPD and the Role of Revefenacin

Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation. A key contributor to the pathophysiology of COPD is the overactivity of the parasympathetic nervous system in the airways, mediated by the neurotransmitter acetylcholine. Acetylcholine binds to muscarinic receptors, particularly the M3 subtype located on airway smooth muscle and submucosal glands, leading to bronchoconstriction and increased mucus secretion.[1][2]

Long-acting muscarinic antagonists (LAMAs) are a cornerstone of maintenance therapy for COPD.[2] These agents competitively inhibit the binding of acetylcholine to muscarinic receptors, resulting in bronchodilation and a reduction in symptoms.[2][3] this compound (Yupelri®) is the first once-daily nebulized LAMA approved for the maintenance treatment of patients with COPD.[1][2][4] Its mechanism of action involves the blockade of muscarinic receptors, with a particularly high affinity for the M3 subtype, leading to prolonged bronchodilation.[1][2] Preclinical studies have shown that this compound has a similar affinity for all five muscarinic receptor subtypes (M1-M5).[5][6] However, it exhibits kinetic selectivity, dissociating more slowly from the M3 receptor compared to the M2 receptor.[7]

This application note provides a detailed protocol for conducting a muscarinic receptor binding assay to determine the affinity of this compound and its active metabolite, THRX-195518, for the different muscarinic receptor subtypes. Understanding the binding characteristics of these compounds is crucial for elucidating their pharmacological profile and therapeutic efficacy.

Principle of the Radioligand Binding Assay

The muscarinic receptor binding assay is a powerful in vitro technique used to quantify the interaction between a ligand (e.g., this compound) and its target receptor. This protocol describes a competitive binding assay, where the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand from the receptor is measured. The radiolabeled ligand, or "radioligand," is a molecule with a radioactive isotope attached, which allows for sensitive detection of receptor binding.

In this assay, a constant concentration of a radioligand that binds to muscarinic receptors is incubated with a source of the receptors (e.g., cell membranes expressing a specific muscarinic receptor subtype) in the presence of varying concentrations of the unlabeled test compound. As the concentration of the unlabeled compound increases, it competes with the radioligand for the same binding sites on the receptor. This competition results in a decrease in the amount of radioligand bound to the receptor.

By measuring the amount of bound radioligand at each concentration of the test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which represents its affinity for the receptor. A lower Ki value indicates a higher binding affinity.

There are two primary methods for separating the bound radioligand from the unbound (free) radioligand:

  • Filtration Assay: This traditional method involves rapidly filtering the incubation mixture through a filter membrane (typically glass fiber or nitrocellulose) that retains the receptor-bound radioligand while allowing the free radioligand to pass through.[8] The radioactivity on the filter is then quantified.

  • Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a separation step.[9][10] In this method, the receptors are immobilized on SPA beads containing a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce a light signal that can be detected.[11][12][13] Unbound radioligand in the solution is too far away to cause a signal.[13]

This application note will focus on the filtration assay method, as it is a widely used and robust technique for this type of study.

Experimental Design and Key Considerations

Choice of Radioligand

The selection of an appropriate radioligand is critical for a successful binding assay. The ideal radioligand should have:

  • High affinity: To ensure a strong signal and minimize the amount of receptor needed.

  • High specificity: To bind primarily to the target receptor with minimal off-target binding.

  • Low non-specific binding: To maximize the signal-to-noise ratio.

For muscarinic receptor binding assays, several radioligands are commonly used.[14] Two of the most well-established are:

  • [³H]-N-methylscopolamine ([³H]-NMS): A hydrophilic antagonist that is particularly useful for labeling cell surface receptors.[15][16][17][18]

  • [³H]-Quinuclidinyl benzilate ([³H]-QNB): A hydrophobic antagonist that can label both cell surface and intracellular receptors.[19][20][21][22]

For this protocol, we will use [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand due to its high affinity and specificity for muscarinic receptors.

Receptor Source

The source of the muscarinic receptors can be from various preparations, including:

  • Tissue homogenates: From tissues known to express high levels of muscarinic receptors, such as the brain or smooth muscle.

  • Cultured cells: Cell lines that naturally express muscarinic receptors or have been engineered to overexpress a specific subtype (M1-M5).

  • Recombinant receptors: Purified receptors produced in a heterologous expression system.

Using cell lines individually expressing each of the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is the preferred method for determining the subtype selectivity of a compound like this compound.

Assay Conditions

Optimizing assay conditions is crucial for obtaining reliable and reproducible data. Key parameters to consider include:

  • Incubation time and temperature: The incubation should be long enough to reach equilibrium, where the rates of association and dissociation of the radioligand are equal. The temperature can affect binding kinetics and receptor stability.

  • Buffer composition and pH: The buffer should maintain a stable pH and contain ions that are conducive to receptor-ligand binding.

  • Concentration of radioligand: The concentration of the radioligand should ideally be at or below its equilibrium dissociation constant (Kd) to ensure sensitive detection of competition.

  • Definition of non-specific binding: Non-specific binding is the portion of the radioligand that binds to components other than the target receptor. It is determined by measuring the amount of bound radioligand in the presence of a high concentration of an unlabeled competing ligand (e.g., atropine) that saturates all the specific binding sites.

Detailed Protocol: Muscarinic Receptor Binding Assay for this compound (Filtration Method)

This protocol outlines the steps for a competitive binding assay to determine the affinity of this compound and its active metabolite, THRX-195518, for the five human muscarinic receptor subtypes (M1-M5) using [³H]-NMS as the radioligand and a filtration-based separation method.

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Test Compounds: this compound and THRX-195518

  • Non-specific Binding Control: Atropine sulfate

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Cell harvester

  • Liquid scintillation counter

Experimental Workflow

The following diagram illustrates the overall workflow of the filtration-based muscarinic receptor binding assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer - Radioligand Dilutions - Test Compound Dilutions - Receptor Membranes incubation Incubate Components: - Receptor Membranes - [³H]-NMS (Radioligand) - this compound (Test Compound) - Controls (Total & Non-specific) prep_reagents->incubation Add to microplate filtration Filtration: - Rapidly filter reaction mixture - Wash filters with cold buffer incubation->filtration Transfer to cell harvester scintillation Scintillation Counting: - Add scintillation cocktail - Quantify radioactivity filtration->scintillation Place filters in vials analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki scintillation->analysis Obtain CPM data

Caption: Workflow for the filtration-based muscarinic receptor binding assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound and THRX-195518 in a suitable solvent (e.g., DMSO) and then create a serial dilution series in Assay Buffer. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid interference.

    • Prepare a working solution of [³H]-NMS in Assay Buffer at a concentration that is approximately equal to its Kd for the receptor subtype being tested.

    • Prepare a high-concentration stock solution of atropine sulfate (e.g., 1 mM) in Assay Buffer for determining non-specific binding.

    • Thaw the frozen cell membrane preparation on ice and resuspend in Assay Buffer to the desired protein concentration. The optimal protein concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.

  • Assay Setup:

    • Set up a 96-well microplate with the following additions in triplicate for each experimental condition:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-NMS working solution, and 100 µL of the receptor membrane suspension.

      • Non-specific Binding: 50 µL of atropine sulfate stock solution, 50 µL of [³H]-NMS working solution, and 100 µL of the receptor membrane suspension.

      • Competition Binding: 50 µL of each concentration of this compound or THRX-195518 dilution, 50 µL of [³H]-NMS working solution, and 100 µL of the receptor membrane suspension.

  • Incubation:

    • Incubate the microplate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Filtration and Washing:

    • Pre-soak the glass fiber filter mat in a solution such as 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

    • Following incubation, rapidly transfer the contents of each well to the filter mat using a cell harvester.

    • Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Punch out the filter discs from the mat and place them into scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Allow the vials to sit for a few hours to allow for the elution of the radiolabel from the filter.

    • Quantify the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. The percentage of specific binding at each concentration of the test compound is calculated as:

      • % Specific Binding = (Specific Binding at [Test Compound] / Specific Binding in the absence of Test Compound) x 100

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a sigmoidal dose-response model and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Expected Results and Interpretation

The binding affinities of this compound and its active metabolite, THRX-195518, for the five human muscarinic receptor subtypes are expected to be in the nanomolar range. While this compound is known to have a similar affinity for all five subtypes, subtle differences may be observed.[5][6] The active metabolite, THRX-195518, has been reported to have a 3- to 10-fold lower binding affinity than this compound for the muscarinic receptor subtypes.[23]

The following table provides a template for summarizing the binding affinity data:

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound
THRX-195518
Atropine (Control)

A lower Ki value indicates a higher affinity of the compound for the receptor. By comparing the Ki values across the five receptor subtypes, the selectivity profile of this compound and its metabolite can be determined.

Troubleshooting

Problem Possible Cause Solution
High non-specific binding Radioligand concentration too highUse a lower concentration of radioligand, ideally at or below its Kd.
Insufficient washingIncrease the number of wash steps or the volume of wash buffer.
Radioligand sticking to filtersPre-soak filters in 0.5% polyethyleneimine.
Low specific binding signal Insufficient amount of receptorIncrease the protein concentration in the assay.
Inactive receptor preparationUse a fresh preparation of cell membranes.
Incubation time too shortIncrease the incubation time to ensure equilibrium is reached.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Inconsistent washingEnsure consistent and rapid washing of all filters.
Incomplete filtrationCheck the vacuum pressure and ensure a good seal on the filter plate.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a muscarinic receptor binding assay to characterize the affinity of this compound and its active metabolite for the five muscarinic receptor subtypes. By following this protocol and considering the key experimental factors, researchers can obtain reliable and reproducible data to further elucidate the pharmacological properties of this important therapeutic agent for COPD.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

  • Clinical Trials Arena. (2018, November 15). Yupelri (this compound) for Chronic Obstructive Pulmonary Disease. Retrieved from [Link]

  • Expert Opinion on Pharmacotherapy. (n.d.). This compound for the treatment of chronic obstructive pulmonary disease. Retrieved from [Link]

  • Public Library of Science. (2016, April 3). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Oxford Academic. (n.d.). This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA) to... Retrieved from [Link]

  • PubMed. (n.d.). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

  • PubMed. (n.d.). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. Retrieved from [Link]

  • PubMed. (n.d.). [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture. Retrieved from [Link]

  • PubMed. (n.d.). A rapid microtechnique for the estimation of muscarinic and nicotinic receptor binding parameters using 96-well filtration plates. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Retrieved from [Link]

  • PubMed. (n.d.). Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat. Retrieved from [Link]

  • PubMed. (n.d.). [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Saturation binding of [ 3 H]-N-methylscopolamine ([ 3 H]-NMS) (A) and Scatchard plots (B) of [ 3 H]. Retrieved from [Link]

  • PubMed. (2021, June 23). This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Role of this compound in Chronic Obstructive Pulmonary Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Saturation binding curve for specific [ 3 H]-QNB binding to the mACh... Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profiles of [ 3 H]-QNB binding sites in rat cerebral cortex segments. Retrieved from [Link]

  • accessdata.fda.gov. (2017, November 10). 210598Orig1s000. Retrieved from [Link]

  • accessdata.fda.gov. (2018, October 2). 210598Orig1s000. Retrieved from [Link]

  • PMC - NIH. (n.d.). [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates. Retrieved from [Link]

  • PubMed. (n.d.). [3H]QNB Binding and Contraction of Rabbit Colonic Smooth Muscle Cells. Retrieved from [Link]

  • Frontiers. (n.d.). Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution. Retrieved from [Link]

  • accessdata.fda.gov. (2018, October 24). 210598Orig1s000. Retrieved from [Link]

  • Springer Protocols. (n.d.). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Retrieved from [Link]

  • PubMed. (n.d.). This compound for the treatment of chronic obstructive pulmonary disease. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). This compound, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Filter binding assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) this compound, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo COPD Animal Models for Preclinical Evaluation of Revefenacin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chronic Obstructive Pulmonary Disease (COPD) is a progressive and debilitating respiratory disease characterized by persistent airflow limitation.[1] The development of novel therapeutics requires robust and clinically relevant preclinical testing. Revefenacin (Yupelri®) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of COPD, delivered via nebulization.[2][3] It functions by blocking the M3 muscarinic receptor on airway smooth muscle, leading to bronchodilation.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate in vivo animal models to evaluate the efficacy of this compound. We delve into the scientific rationale behind model selection, provide detailed, step-by-step protocols for model induction and drug testing, and outline key endpoint analyses critical for demonstrating therapeutic effect.

Introduction: The Scientific Rationale for this compound and the Need for Relevant Animal Models

COPD pathogenesis is complex, involving chronic inflammation, airway remodeling, and parenchymal destruction (emphysema).[6] A key feature of the disease is increased cholinergic tone, which contributes significantly to bronchoconstriction and mucus hypersecretion. Acetylcholine (ACh), the primary parasympathetic neurotransmitter, activates M3 muscarinic receptors on airway smooth muscle cells, causing them to contract and narrow the airways.[4] In COPD patients, this pathway is often hyperactive.

This compound is a competitive antagonist of muscarinic receptors, with a particular kinetic selectivity for the M3 receptor subtype, leading to prolonged bronchodilation.[5][7][8] Its delivery via nebulizer ensures targeted administration to the lungs, maximizing local efficacy while minimizing systemic exposure.[4]

Translating the therapeutic potential of a compound like this compound from bench to bedside hinges on the use of appropriate animal models. No single animal model can fully recapitulate the heterogeneity of human COPD.[9][10] Therefore, the choice of model must be strategically aligned with the drug's mechanism of action. For a bronchodilator like this compound, the ideal model must exhibit key functional deficits, such as airway hyperresponsiveness (AHR), that are mechanistically linked to cholinergic pathways and can be pharmacologically modulated.

Mechanism of Action: this compound's Role in Modulating Airway Tone

The primary therapeutic action of this compound is the relaxation of airway smooth muscle. This is achieved by blocking the signaling cascade initiated by acetylcholine.

  • In COPD: Elevated acetylcholine levels bind to M3 muscarinic receptors (M3R), which are Gq-protein coupled.

  • Signaling Cascade: This binding activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3).

  • Calcium Release: IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum.

  • Contraction: Elevated cytosolic Ca2+ activates the calmodulin/myosin light-chain kinase (MLCK) pathway, resulting in smooth muscle contraction and bronchoconstriction.

  • This compound's Intervention: this compound competitively binds to the M3R, preventing acetylcholine from initiating this contractile cascade, thereby promoting bronchodilation.[4][5]

Revefenacin_MoA cluster_0 Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (Gq) ACh->M3R Binds PLC Phospholipase C (PLC) M3R->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca2+ SR->Ca Releases Contraction Bronchoconstriction Ca->Contraction Causes This compound This compound This compound->M3R Blocks

Caption: Mechanism of action of this compound in airway smooth muscle cells.

Selecting an In Vivo Model for this compound Efficacy Testing

The selection of an animal model should be driven by its ability to generate a phenotype relevant to the drug's mechanism. For this compound, the primary endpoint is bronchodilation, which is best assessed by measuring changes in lung function, particularly airway hyperresponsiveness (AHR) to a cholinergic agonist like methacholine.

Model Type Inducing Agent(s) Key Features Time to Onset Relevance for this compound Testing Limitations
Cigarette Smoke (CS) Exposure Whole-body or nose-only exposure to cigarette smoke.Chronic inflammation, mild emphysema, airway remodeling, mucus hypersecretion, AHR.[6][11]Chronic (3-6+ months)High. Gold standard for mimicking human etiology. Induces cholinergic hyperactivity, making it ideal for testing LAMAs.[6]Time-consuming, expensive, variable severity.[10]
Elastase-Induced Emphysema Intratracheal (IT) or oropharyngeal instillation of porcine pancreatic elastase (PPE).Severe emphysema, alveolar destruction, increased lung compliance.[6][12][13]Acute/Sub-chronic (2-4 weeks)Moderate. Excellent for studying emphysema and its effect on lung mechanics. AHR can be assessed.Lacks the prominent airway inflammation and remodeling seen in human COPD.[6]
Lipopolysaccharide (LPS) Inflammation Intratracheal or intranasal instillation of LPS.Acute, robust neutrophilic inflammation, cytokine release.[1][14]Acute (24-72 hours)Moderate. Useful for studying the anti-inflammatory effects of a drug. Can induce transient AHR.Does not cause emphysema or chronic remodeling. Inflammation is transient.[15]
Combination Model Cigarette Smoke + LPSChronic inflammation, emphysema, and periodic acute exacerbations.[9][16]Chronic (2-3 months)Very High. Mimics key features of chronic disease with acute exacerbations, providing a robust platform to test both maintenance and anti-exacerbation effects.[9]Complex protocol requiring expertise in multiple techniques.

Recommendation for this compound Testing: The Combination (CS + LPS) Model is highly recommended for a comprehensive evaluation. For more focused, rapid studies on bronchodilation in the context of structural lung damage, the Elastase-Induced Model is a valuable alternative.

Application Note 1: The Combination Cigarette Smoke and LPS Model

Rationale and Scientific Context

This model is arguably the most clinically relevant as it combines the primary etiological agent of human COPD (cigarette smoke) with a trigger for acute exacerbations (bacterial endotoxin LPS).[9][16] Long-term CS exposure establishes the chronic inflammatory milieu, emphysema, and airway remodeling, while periodic LPS challenges mimic bacterial infections that worsen symptoms and accelerate disease progression.[17][18] This provides a powerful system to test if this compound can maintain bronchodilation and potentially mitigate the functional consequences of inflammatory exacerbations.

Expected Pathophysiological Outcomes
  • Inflammation: Significant increase in neutrophils and macrophages in bronchoalveolar lavage fluid (BALF).[16]

  • Emphysema: Airspace enlargement, quantifiable by an increased mean linear intercept (MLI) in lung histology.

  • Airway Remodeling: Goblet cell hyperplasia and increased collagen deposition around the airways.

  • Lung Function: Development of airway hyperresponsiveness to methacholine challenge.

CS_LPS_Workflow Acclimation Acclimation (7 days) CS_Exposure Cigarette Smoke Exposure (5 days/week) LPS1 LPS Instillation (Day 28) Treatment This compound or Vehicle (Nebulized, Once Daily) CS_Exposure->Treatment LPS2 LPS Instillation (Day 56) Analysis Endpoint Analysis: - Lung Function (AHR) - BALF Analysis - Histopathology Treatment->Analysis Elastase_Workflow cluster_acclimation Day -7 to 0 cluster_induction Day 1 cluster_treatment Day 1 to 21 cluster_analysis Day 22 Acclimation Acclimation Induction Intratracheal Instillation of PPE or Saline Acclimation->Induction Treatment This compound or Vehicle (Nebulized, Once Daily) Induction->Treatment Analysis Endpoint Analysis: - Lung Function (AHR) - BALF Analysis - Histopathology Treatment->Analysis

Sources

Application Notes & Protocols: A Researcher's Guide to the Cigarette Smoke-Induced COPD Model in Mice for LAMA Studies

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on establishing and utilizing a cigarette smoke-induced Chronic Obstructive Pulmonary Disease (COPD) model in mice. This guide specifically focuses on the application of this model for the preclinical evaluation of long-acting muscarinic antagonists (LAMAs).

I. Introduction: Modeling COPD in Mice to Evaluate LAMA Efficacy

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation.[1] Cigarette smoking is the primary risk factor for COPD, and therefore, animal models that utilize cigarette smoke (CS) exposure are highly relevant for studying the disease's pathogenesis and for testing novel therapeutics.[1][2] Among the various animal models, the mouse model is extensively used due to the availability of genetically modified strains, cost-effectiveness, and the ability to recapitulate key features of human COPD, including chronic inflammation, emphysema, and airway remodeling.[1][3][4][5]

Long-acting muscarinic antagonists (LAMAs) are a cornerstone of COPD therapy.[6] They act by blocking the effects of acetylcholine on muscarinic receptors in the airways, leading to bronchodilation and a reduction in symptoms.[7][8][9] This guide will provide a robust framework for using the CS-induced mouse model of COPD to investigate the efficacy of LAMAs, such as tiotropium, glycopyrrolate, aclidinium, and umeclidinium.

II. Establishing the Cigarette Smoke-Induced COPD Model

The successful establishment of a reliable and reproducible CS-induced COPD model is critical for meaningful pharmacological studies. This section outlines the key considerations and a detailed protocol for whole-body CS exposure.

A. Rationale for Experimental Choices
  • Animal Strain: C57BL/6 and BALB/c mice are commonly used strains as they are susceptible to developing COPD-like features upon CS exposure.[1][3]

  • Exposure System: Whole-body exposure systems are often preferred over nose-only systems as they are less stressful for the animals and allow for group housing.[10][11][12] However, it's important to ensure a well-ventilated and controlled environment to maintain consistent smoke concentration.[3]

  • Cigarette Type: Standardized research-grade cigarettes (e.g., 3R4F from the University of Kentucky) are recommended to ensure consistency in the chemical composition of the smoke.[13][14]

  • Exposure Duration: Chronic exposure, typically ranging from 3 to 6 months, is necessary to induce the characteristic pathological changes of COPD, such as emphysema and significant airway inflammation.[2][10][11][15] Shorter, acute exposures can be used to study transient inflammatory responses.[2]

B. Experimental Workflow for Model Induction

COPD Model Induction Workflow cluster_Preparation Preparation cluster_Exposure Exposure Phase cluster_Validation Model Validation Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (e.g., Lung Function) Acclimatization->Baseline CS_Exposure Chronic Cigarette Smoke Exposure (4-6 cigarettes/day, 5 days/week) Baseline->CS_Exposure Monitoring Daily Monitoring (Weight, Clinical Signs) CS_Exposure->Monitoring Lung_Function Lung Function Assessment Monitoring->Lung_Function BAL Bronchoalveolar Lavage (BAL) Lung_Function->BAL Histology Histopathological Analysis BAL->Histology

Caption: Workflow for Cigarette Smoke-Induced COPD Model in Mice.

C. Detailed Protocol: Whole-Body Cigarette Smoke Exposure

This protocol is adapted from established methods and provides a general framework that can be optimized for specific laboratory conditions.[10][11][12]

  • Apparatus Setup:

    • Utilize a commercially available or custom-built whole-body inhalation chamber.[10][11][12]

    • Ensure the chamber is placed in a certified chemical fume hood to protect personnel from smoke exposure.

    • Connect the chamber to a smoke generator and an air pump to control the mixture of cigarette smoke and fresh air.

  • Animal Placement:

    • House 4-5 mice per chamber to allow for adequate air circulation.

    • Provide free access to food and water when not undergoing smoke exposure.

  • Smoke Generation and Exposure:

    • Light a research-grade cigarette and place it in the smoke generator.

    • Use an automated system to deliver a consistent number of puffs per cigarette (e.g., 10 puffs over a 4-minute period).[12]

    • Expose the mice to the smoke of 4-6 cigarettes per day, divided into two sessions.

    • Alternate between smoke exposure and periods of fresh air (e.g., 10-minute smoke-free intervals between cigarettes).[10][12]

    • Conduct the exposure for 5 days a week for a duration of 3 to 6 months.

  • Monitoring and Maintenance:

    • Monitor the animals daily for any signs of distress, such as labored breathing or significant weight loss.

    • Clean the exposure chambers regularly to prevent the buildup of tar and other residues.

III. Validation of the COPD Phenotype

Thorough validation of the COPD model is essential before initiating any pharmacological studies. This involves assessing changes in lung function, inflammation, and lung structure.

A. Lung Function Assessment

A decline in lung function is a hallmark of COPD. In mice, this can be assessed using specialized equipment like the flexiVent system.

  • Key Parameters:

    • Forced Expiratory Volume in 0.1 seconds (FEV0.1) and Forced Vital Capacity (FVC): A decreased FEV0.1/FVC ratio is indicative of airflow limitation.[16][17]

    • Airway Resistance (Rn): An increase in airway resistance reflects airway narrowing.[16][17]

    • Compliance (Crs) and Elastance (Ers): Increased compliance and decreased elastance are characteristic of emphysema due to the loss of elastic recoil in the lung tissue.[18][19]

    • Functional Residual Capacity (FRC): An increase in FRC suggests air trapping, a common feature of emphysema.[15]

ParameterExpected Change in CS-Exposed MiceReference
FEV0.1/FVC Ratio Decrease[16][17]
Airway Resistance (Rn) Increase[16][17]
Compliance (Crs) Increase[18][19]
Elastance (Ers) Decrease[18][19]
Functional Residual Capacity (FRC) Increase[15]
B. Assessment of Pulmonary Inflammation

Chronic inflammation is a key driver of COPD pathogenesis. Inflammation can be quantified by analyzing the cellular and cytokine composition of bronchoalveolar lavage (BAL) fluid.

  • Protocol: Bronchoalveolar Lavage (BAL)

    • Euthanize the mouse via an approved method.

    • Expose the trachea through a midline incision in the neck.[20][21]

    • Cannulate the trachea with a small-gauge catheter.[21]

    • Instill and aspirate a known volume of sterile saline (e.g., 0.5-1.0 mL) into the lungs three to four times.[20][22]

    • Pool the recovered BAL fluid on ice.[20]

    • Centrifuge the BAL fluid to separate the cells from the supernatant.

  • Analysis of BAL Fluid:

    • Cell Counts: Perform total and differential cell counts to quantify the influx of inflammatory cells, particularly neutrophils and macrophages.[21][23]

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and chemokines like KC (CXCL1) and MCP-1 (CCL2) in the BAL supernatant using ELISA or multiplex assays.[24][25]

C. Histopathological Evaluation

Histological analysis of lung tissue provides direct evidence of the structural changes associated with COPD.

  • Tissue Preparation:

    • After BAL, perfuse the lungs with saline to remove blood.

    • Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure.

    • Excise the lungs and immerse them in the fixative for at least 24 hours.

    • Process the fixed tissue and embed it in paraffin.

    • Cut thin sections (4-5 µm) and mount them on slides.

  • Staining and Analysis:

    • Hematoxylin and Eosin (H&E) Staining: To visualize overall lung morphology and assess emphysema. Emphysema is quantified by measuring the mean linear intercept (MLI), which reflects the average size of the airspaces.[10][18]

    • Masson's Trichrome Staining: To assess collagen deposition and peribronchiolar fibrosis, which contributes to small airway remodeling.[18][26]

    • Periodic Acid-Schiff (PAS) Staining: To identify and quantify mucus-producing goblet cells in the airways.[27]

IV. LAMA Studies in the CS-Induced COPD Model

This model provides a robust platform to evaluate the efficacy of LAMAs in mitigating the key features of COPD.

A. Mechanism of LAMA Action

LAMAs exert their therapeutic effects by competitively and reversibly inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype, on airway smooth muscle cells.[8][9][28] This leads to bronchodilation and a reduction in airflow obstruction. Some studies also suggest that LAMAs may have anti-inflammatory and anti-remodeling effects.[9][24][29][30]

LAMA Mechanism of Action ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor (on Airway Smooth Muscle) ACh->M3 Binds to Bronchoconstriction Bronchoconstriction M3->Bronchoconstriction Activates LAMA LAMA LAMA->M3 Blocks Bronchodilation Bronchodilation LAMA->Bronchodilation Leads to

Caption: Simplified signaling pathway of LAMA action in the airways.

B. Study Design for LAMA Efficacy Testing
  • Treatment Groups:

    • Control Group: Mice exposed to ambient air and treated with vehicle.

    • CS + Vehicle Group: Mice exposed to cigarette smoke and treated with vehicle.

    • CS + LAMA Group(s): Mice exposed to cigarette smoke and treated with one or more doses of the LAMA being tested.

    • (Optional) Positive Control Group: Mice exposed to cigarette smoke and treated with a known effective LAMA (e.g., tiotropium).

  • Drug Administration:

    • LAMAs can be administered via various routes, including inhalation, intranasal instillation, or systemic injection. Inhalation is the most clinically relevant route.[24][25][31]

    • Treatment can be initiated either prophylactically (before or at the start of CS exposure) or therapeutically (after the COPD phenotype has been established).

  • Endpoints for Efficacy Evaluation:

    • Primary Endpoints:

      • Improvement in lung function parameters (e.g., reversal of increased airway resistance).

      • Reduction in pulmonary inflammation (e.g., decreased neutrophil and macrophage counts in BAL fluid).

    • Secondary Endpoints:

      • Reduction in pro-inflammatory cytokine levels in BAL fluid.

      • Attenuation of emphysema (e.g., decreased mean linear intercept).

      • Reduction in airway remodeling (e.g., decreased peribronchiolar fibrosis and goblet cell hyperplasia).

V. Concluding Remarks

The cigarette smoke-induced mouse model of COPD is an invaluable tool for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. When conducted with rigor and careful validation, this model can provide critical insights into the efficacy of LAMAs and other potential treatments for COPD. The protocols and guidelines presented in these application notes are intended to serve as a comprehensive resource for researchers in this field.

VI. References

  • Cigarette Smoke Exposure in Mice using a Whole-Body Inhalation System. Journal of Visualized Experiments. [Link][10][11][12]

  • LAMA for COPD: How they work, common medications, and more. Medical News Today. [Link][7]

  • Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD. PubMed. [Link][24]

  • Murine Bronchoalveolar Lavage Protocol. University of Calgary. [Link][20]

  • Mechanisms of action of LAMAs. ResearchGate. [Link][8]

  • Cigarette Smoke Exposure in Mice using a Whole-Body Inhalation System. PubMed. [Link][10][11]

  • A simplified method for bronchoalveolar lavage in mice by orotracheal intubation avoiding tracheotomy. BioTechniques. [Link][32]

  • Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD. European Respiratory Journal. [Link][29]

  • Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD. PubMed. [Link][30]

  • Tiotropium reduces established pulmonary inflammation in a 12 weeks cigarette smoke mouse model of COPD. ERS Publications. [Link][31]

  • Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus. Journal of Pre-Clinical and Clinical Research. [Link][1][3]

  • Cigarette Smoke induced COPD Model. Creative Biolabs. [Link][2]

  • The role of long-acting muscarinic antagonist/long-acting β agonist fixed-dose combination treatment for chronic obstructive pulmonary disease in China: a narrative review. National Institutes of Health. [Link][28]

  • Murine Bronchoalveolar Lavage. National Institutes of Health. [Link][21]

  • Inhalation of glycopyrronium inhibits cigarette smoke-induced acute lung inflammation in a murine model of COPD. PubMed. [Link][25]

  • Cigarette Smoke Exposure in Mice using a Whole-Body Inhalation System. JoVE. [Link][10][11][12]

  • Bronchoalveolar Lavage and Lung Tissue Digestion. Bio-protocol. [Link][23]

  • A Simplified Method for Bronchoalveolar Lavage in Mice by Orotracheal Intubation Avoiding Tracheotomy. Taylor & Francis Online. [Link][22]

  • In vivo measurements of lung function using respiratory-gated micro-computed tomography in a smoke-exposure model of chronic obstructive pulmonary disease. SPIE Digital Library. [Link][15]

  • Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease. Taylor & Francis Online. [Link][6]

  • Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases. Therapeutic Advances in Respiratory Disease. [Link][9]

  • Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus. ResearchGate. [Link][1][3]

  • Profile of aclidinium bromide in the treatment of chronic obstructive pulmonary disease. PubMed Central. [Link][33]

  • Effect of BFP-TA on lung histopathology in the COPD mouse model. ResearchGate. [Link][26]

  • Lung function measurement of mice from cigarette smoke treatment group and control group. ResearchGate. [Link][16]

  • Lung function measurements in mouse models of lung disease: What to expect from FEV 0.1. European Respiratory Journal. [Link][17]

  • Mice forced to inhale cigarette smoke to study chemical inflammation of intestines. Humane Research Australia. [Link][34]

  • Aclidinium inhibits cigarette smoke-induced lung fibroblast-to-myofibroblast transition. European Respiratory Journal. [Link][35]

  • Animal models of chronic obstructive pulmonary disease: a systematic review. Frontiers in Physiology. [Link][36]

  • Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD). PubMed Central. [Link][13]

  • Automated Measurement of Pulmonary Emphysema and Small Airway Remodeling in Cigarette Smoke-exposed Mice. PubMed Central. [Link][18]

  • Noninvasive and Invasive Pulmonary Function in Mouse Models of Obstructive and Restrictive Respiratory Diseases. American Thoracic Society Journals. [Link][19]

  • Aclidinium bromide, a novel long-acting muscarinic antagonist for COPD with improved preclinical renal and urinary safety profile. PubMed. [Link][37]

  • Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma. PubMed Central. [Link][38]

  • A mechanistic study of cigarette smoke-induced COPD in C57BL/6 mice: The impact of switching to pMRTP. PMI Science. [Link][14]

  • The smoke-exposure system. ResearchGate. [Link][39]

  • Tobacco smoke induced COPD/emphysema in the animal model—are we all on the same page?. PubMed Central. [Link][40]

  • COPD Animal Models. SCIREQ. [Link][41]

  • Recent advances in pre-clinical mouse models of COPD. Portland Press. [Link][4]

  • Aclidinium bromide/formoterol fixed-dose combination therapy for COPD: the evidence to date. PubMed Central. [Link][42]

  • Animal models of chronic obstructive pulmonary disease. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link][5]

  • The pathology of small airways disease in COPD: historical aspects and future directions. Respiratory Research. [Link][27]

  • Aclidinium: in chronic obstructive pulmonary disease. PubMed. [Link][43]

  • Role of nebulized glycopyrrolate in the treatment of chronic obstructive pulmonary disease. International Journal of Chronic Obstructive Pulmonary Disease. [Link][44]

  • Glycopyrrolate in Respiratory Care: Addressing COPD and Airway Secretions. Valley Campus. [Link][45]

  • Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease. [Link][46]

  • Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease. PubMed. [Link][47]

Sources

Application Notes and Protocols for the Analytical Method Development of Revefenacin Dosage Forms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Revefenacin

This compound is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Administered once-daily via a nebulizer, it offers a significant therapeutic option for patients.[3][4] The quality, safety, and efficacy of its dosage form—an inhalation solution—are paramount. This necessitates the development of robust, accurate, and reliable analytical methods to quantify the active pharmaceutical ingredient (API), monitor impurities, and characterize its release profile.

These application notes provide a comprehensive guide for researchers and drug development professionals to establish a suite of analytical methods for this compound. We will move beyond simple procedural lists to explain the scientific rationale behind each step, grounding our protocols in regulatory expectations and the fundamental physicochemical properties of the molecule. The objective is to create methods that are not only fit for purpose but are also self-validating systems, ensuring data integrity throughout the drug product lifecycle.

Part 1: Pre-Method Development—A Foundation of Scientific Rationale

Before any instrument is programmed, a thorough understanding of the analyte and its dosage form is critical. This foundational knowledge informs every subsequent decision in method development.

Physicochemical Profile of this compound

This compound (C₃₅H₄₃N₅O₄) is a biphenyl carbamate tertiary amine.[5] Key characteristics influencing analytical method design include:

  • Structure and Functionality: The presence of a tertiary amine makes the molecule's ionization state pH-dependent. This is a critical consideration for reversed-phase HPLC, where controlling the mobile phase pH is essential for achieving good peak shape and retention time stability.

  • Solubility: this compound has low aqueous solubility (< 1 mg/mL).[5] This suggests that organic solvents like acetonitrile or methanol will be necessary for preparing stock solutions and as components of the HPLC mobile phase.

  • Degradation Pathways: As a carbamate, this compound is susceptible to hydrolysis. Its complex structure also presents potential sites for oxidation.[6][7] A successful analytical method must be "stability-indicating," meaning it can resolve the intact drug from any potential degradation products. Forced degradation studies are therefore a non-negotiable part of development.[6]

Dosage Form Considerations: Inhalation Solution

The target product is a sterile, unit-dose inhalation solution (brand name Yupelri).[2][4] This has several implications:

  • Sample Matrix: The formulation is relatively clean, consisting of the API and minimal excipients. This simplifies sample preparation for assay and impurity analysis, often requiring only a direct dilution.

  • Key Quality Attributes: For an inhalation solution, critical quality attributes (CQAs) include API concentration (assay), purity (related substances and degradation products), pH, and osmolality.[1][8]

  • Performance Testing: Beyond basic chemical tests, performance tests like dissolution are crucial for inhalation products to ensure proper drug release.[9][10] While not a solid dosage form, characterizing the dissolution of the nebulized aerosol provides vital in vitro data.[11]

The Regulatory Framework: ICH Guidelines

All analytical methods intended for quality control (QC) release and stability testing must be validated according to established regulatory standards. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[12][13][14] Our protocols will be developed and validated in alignment with these principles.[15][16]

Part 2: Stability-Indicating HPLC-UV Method for Assay and Impurities

This section details the development and validation of a single reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of this compound content (assay) and the quantification of process- and degradation-related impurities.

Method Development Strategy: A Logic-Driven Approach

The goal is to achieve baseline separation of this compound from all known impurities and degradation products in a reasonable runtime.

Workflow for HPLC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, logP, UV λmax) B Select Column (e.g., C18, 5 µm, 4.6x150 mm) A->B D Determine λmax (e.g., ~242 nm) A->D C Select Mobile Phase (ACN:Buffer) B->C E Inject Standard & Evaluate (Peak Shape, Retention) C->E D->E F Adjust Mobile Phase pH (Control Amine Ionization) E->F G Optimize Organic % (Adjust Retention & Resolution) F->G H Optimize Flow Rate/Temp (Fine-tune Efficiency) G->H I Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) H->I J Analyze Stressed Samples Check for Co-elution I->J K Peak Purity Analysis (PDA Detector) J->K L Method is Stability-Indicating? K->L L->E No, Re-optimize M Finalize Method Conditions L->M Yes N Perform Full Validation (ICH Q2(R2)) M->N cluster_0 Core Validation Parameters Start Validated HPLC Method Specificity Specificity (Forced Degradation, Placebo) Start->Specificity Linearity Linearity & Range (5-7 conc. levels) Start->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits QL / DL (Signal-to-Noise) Start->Limits Robustness Robustness (Small Variations) Start->Robustness End Method Fit for Purpose Specificity->End Linearity->End Accuracy->End Precision->End Limits->End Robustness->End

Sources

Application Notes and Protocols for Muscarinic Receptor Studies Using CHO Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Chinese Hamster Ovary (CHO) Cells are a Premier Platform for Muscarinic Receptor Research

Chinese Hamster Ovary (CHO) cells have become a cornerstone in the production of biopharmaceuticals, largely due to their capacity for correct protein folding and human-like post-translational modifications.[1][2] This attribute, combined with their robust growth in serum-free media and a well-established regulatory track record, makes them an exceptional expression system for studying G-protein coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors (mAChRs).[1][3]

Muscarinic receptors, a family of five subtypes (M1-M5), are pivotal in regulating a vast array of physiological functions, making them critical targets for drug discovery in conditions like asthma, overactive bladder, and neurological disorders.[4][5] The ability to express individual mAChR subtypes in a consistent and controlled cellular background is paramount for accurate pharmacological characterization. CHO cells offer a relatively "blank slate" with low endogenous muscarinic receptor expression, which, while not entirely absent, is often negligible compared to the levels achieved through recombinant expression, thus minimizing confounding off-target effects.[6][7]

This guide provides a comprehensive overview and detailed protocols for establishing and utilizing CHO cell lines for the study of muscarinic receptors. We will delve into the rationale behind experimental choices, from cell line development to the execution of binding and functional assays, empowering researchers to generate high-quality, reproducible data.

Section 1: Establishing a Stable CHO Cell Line Expressing a Muscarinic Receptor Subtype

The generation of a stable cell line that consistently expresses the muscarinic receptor subtype of interest is the foundational step for any screening or characterization campaign. This process involves introducing the gene encoding the receptor into the CHO cell genome.

The Causality Behind Choosing a Stable Transfection Strategy

While transient transfection can provide a rapid means to express a protein of interest, stable transfection is preferred for long-term studies, high-throughput screening, and ensuring lot-to-lot consistency in assays.[8][9] Stable cell lines are generated by integrating the expression vector containing the gene of interest and a selectable marker into the host cell's genome.[3][10] This ensures that with each cell division, the daughter cells also carry and express the recombinant receptor.

Experimental Workflow for Stable Cell Line Generation

The following diagram outlines the critical steps in generating a stable CHO cell line expressing a muscarinic receptor.

stable_cell_line_workflow cluster_vector Vector Preparation cluster_transfection Transfection cluster_selection Selection & Clonal Isolation cluster_expansion Expansion & Characterization vector_prep Plasmid vector with muscarinic receptor gene and selectable marker (e.g., DHFR, neomycin resistance) transfection Introduction of vector into CHO cells (e.g., lipofection, electroporation) vector_prep->transfection selection Culture in selective medium (e.g., methotrexate for DHFR, G418 for neomycin resistance) transfection->selection cloning Single-cell cloning (e.g., limiting dilution, FACS) selection->cloning expansion Expansion of monoclonal cell populations cloning->expansion characterization Functional characterization (e.g., binding assay, functional assay) expansion->characterization

Caption: Workflow for generating a stable CHO cell line.

Protocol: Stable Transfection of CHO-K1 Cells with a Muscarinic Receptor Gene

This protocol provides a general guideline for stable transfection using lipofection. Optimization of parameters such as DNA-to-reagent ratio is recommended.

Materials:

  • CHO-K1 cells

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • Expression vector containing the human muscarinic receptor gene of interest and a selectable marker (e.g., neomycin resistance gene)

  • Transfection reagent (e.g., Lipofectamine™)

  • Serum-free medium (e.g., Opti-MEM™)

  • Selective antibiotic (e.g., G418)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In tube A, dilute the plasmid DNA in serum-free medium.

    • In tube B, dilute the transfection reagent in serum-free medium.

    • Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.[11]

  • Transfection:

    • Wash the cells once with PBS.

    • Add fresh, serum-free medium to each well.

    • Add the transfection complexes dropwise to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • Replace the transfection medium with complete growth medium.

  • Selection:

    • 48 hours post-transfection, begin the selection process by replacing the growth medium with a medium containing the appropriate selective antibiotic (e.g., G418). The optimal concentration of the antibiotic should be determined beforehand by generating a kill curve.

    • Continue to culture the cells in the selective medium, replacing the medium every 3-4 days, until resistant colonies appear.

  • Clonal Isolation:

    • Once distinct colonies are visible, use cloning cylinders or limiting dilution to isolate single clones.

    • Expand each clone individually.

  • Screening and Expansion:

    • Screen the expanded clones for receptor expression using a functional assay (e.g., calcium flux for M1, M3, M5; cAMP for M2, M4) or a binding assay.

    • Select the high-expressing, stable clones for further characterization and cryopreservation.

Section 2: Characterizing Muscarinic Receptors in CHO Cells: Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of ligands for a receptor and quantifying receptor density.

The Principle of Radioligand Binding Assays

These assays involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand. By measuring the amount of radioactivity bound to the membranes, one can determine the binding affinity (Kd) and the total number of binding sites (Bmax).

Protocol: Membrane Preparation from CHO Cells

Materials:

  • CHO cells stably expressing the muscarinic receptor of interest

  • Cell scrapers

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Dounce homogenizer or sonicator

  • High-speed centrifuge

  • Bradford assay reagents for protein concentration determination

Procedure:

  • Cell Harvesting: Grow the stable CHO cells to confluency in T-175 flasks. Wash the cells twice with ice-cold PBS and then scrape them into fresh PBS.

  • Cell Lysis: Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer.

  • Homogenization: Lyse the cells using a Dounce homogenizer (10-15 strokes) or sonication on ice.

  • Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Isolation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer. Repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer. Determine the protein concentration using a Bradford assay. Aliquot the membrane preparation and store at -80°C.

Protocol: Saturation Radioligand Binding Assay

This protocol is designed to determine the Kd and Bmax of a radioligand for a specific muscarinic receptor subtype.

Materials:

  • Membrane preparation from CHO cells expressing the muscarinic receptor

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)

  • Non-specific binding competitor (e.g., atropine at 1 µM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., glass fiber filters pre-treated with polyethyleneimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.

  • Total Binding: To the total binding wells, add the membrane preparation and varying concentrations of the radioligand.

  • Non-specific Binding: To the non-specific binding wells, add the membrane preparation, the same varying concentrations of the radioligand, and a high concentration of a non-labeled competitor (e.g., 1 µM atropine).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Harvesting: Harvest the contents of the wells onto the filter plate using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration. Fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

    • Alternatively, perform a Scatchard analysis by plotting Bound/Free versus Bound radioligand. The slope of the line is -1/Kd and the x-intercept is Bmax.[12][13]

ParameterDescription
Kd Dissociation constant; a measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity.
Bmax Maximum number of binding sites; represents the total receptor density in the membrane preparation.

Section 3: Functional Characterization of Muscarinic Receptors in CHO Cells

Functional assays measure the cellular response following receptor activation. The choice of assay depends on the G-protein coupling of the muscarinic receptor subtype.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors couple to different G-proteins to initiate downstream signaling cascades.[5]

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+).[4]

  • M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][14]

It's important to note that some muscarinic receptors can exhibit promiscuous coupling to other G-proteins.[15][16]

muscarinic_signaling cluster_gq Gq/11 Signaling cluster_gi Gi/o Signaling M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Major signaling pathways of muscarinic receptor subtypes.

Protocol: Calcium Flux Assay for M1, M3, and M5 Receptors

This assay measures the increase in intracellular calcium following receptor activation using a calcium-sensitive fluorescent dye.

Materials:

  • CHO cells stably expressing M1, M3, or M5 muscarinic receptors

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (an anion-exchange inhibitor to prevent dye leakage)

  • Muscarinic receptor agonist (e.g., carbachol, acetylcholine)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the stable CHO cells into the black, clear-bottom plates and allow them to attach and grow overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the growth medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[17]

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.

    • Establish a baseline fluorescence reading.

    • Inject the muscarinic agonist at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Protocol: cAMP Assay for M2 and M4 Receptors

This assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

Materials:

  • CHO cells stably expressing M2 or M4 muscarinic receptors

  • 96-well or 384-well plates

  • Forskolin (an adenylyl cyclase activator)

  • Muscarinic receptor agonist (e.g., carbachol)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Seeding: Seed the stable CHO cells into the appropriate assay plates and allow them to grow overnight.

  • Cell Stimulation:

    • Pre-incubate the cells with the phosphodiesterase inhibitor (IBMX) for a short period.

    • Add the muscarinic agonist at various concentrations and incubate for a defined time.

    • Add forskolin to stimulate adenylyl cyclase and incubate for a further period.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay (e.g., HTRF, AlphaScreen) by adding the detection reagents.

  • Data Analysis:

    • The signal from the assay is inversely proportional to the amount of cAMP produced.

    • Plot the signal against the agonist concentration to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production.

    • Calculate the IC50 value, which is the concentration of the agonist that causes 50% inhibition of the maximal forskolin-stimulated response.

Section 4: Data Interpretation and Quality Control

  • Dose-Response Curves: Always aim to generate full dose-response curves to accurately determine potency (EC50 or IC50) and efficacy (maximal response).

  • Pharmacological Controls: Include known agonists and antagonists as positive controls to validate assay performance. For example, atropine should block the effects of muscarinic agonists.[18]

  • Statistical Analysis: Perform appropriate statistical analysis to determine the significance of your findings.

  • Cell Line Maintenance: Regularly monitor the expression and function of your stable cell line to ensure consistency over time. Passage number should be tracked, as prolonged culturing can sometimes lead to changes in receptor expression or signaling.

Conclusion

CHO cells provide a robust and reliable platform for the detailed pharmacological characterization of muscarinic receptors. By establishing stable cell lines expressing individual receptor subtypes, researchers can perform a wide range of binding and functional assays to investigate ligand-receptor interactions and downstream signaling pathways. The protocols and insights provided in this guide are intended to equip scientists with the knowledge and tools necessary to conduct high-quality muscarinic receptor research, ultimately contributing to the development of novel therapeutics.

References

  • Vertex AI Search. (n.d.). CHO Cell Transfection: Reagents, Methods, Protocols.
  • Kunert, R., & Vorauer-Uhl, K. (2012). Strategies for Efficient Transfection of CHO-Cells with Plasmid DNA. In Protein Expression in Mammalian Cells (pp. 209-220). Humana Press.
  • STEMCELL Technologies. (n.d.). Protocol Resources for CHO Cell Development.
  • Garnham, B. G., et al. (2000). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 130(4), 837-844.
  • Kunert, R., & Gach, J. S. (2009). Serum-free transfection of CHO cells with chemically defined transfection systems and investigation of their potential for transient and stable transfection. Journal of biotechnology, 144(3), 221-227.
  • Labroots. (n.d.). Optimizing conditions for recombinant protein production from CHO Cells.
  • Welgen Inc. (n.d.). Stable CHO cell lines.
  • Danaher Life Sciences. (n.d.). Stable Cell Line Generation: Methods & Protocol.
  • Shapiro, J. S., et al. (2024). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. Molecular Pharmacology, 105(6), 485-495.
  • Sigma-Aldrich. (n.d.). High Density Receptor-Ligand Binding Assays.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service.
  • Fomina-Yadlin, D., et al. (1995). Expression of endogenous muscarinic acetylcholine receptors in Chinese hamster ovary cells. European journal of pharmacology, 291(2), R1-R2.
  • Zhang, Y., et al. (2005). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. ASSAY and Drug Development Technologies, 3(4), 415-424.
  • BioProcess International. (n.d.). Maximize Protein Expression in CHO Suspension Cells.
  • Molecular Devices. (n.d.). Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader.
  • Moehle, K. N., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS chemical neuroscience, 13(12), 1838-1847.
  • ResearchGate. (n.d.). Testing of a recombinant muscarinic M1 receptor in CHO cells.
  • Wikipedia. (n.d.). Scatchard equation.
  • Oxford Reference. (n.d.). Scatchard plot.
  • Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay.
  • Mabion. (n.d.). CHO Cell Lines for Recombinant Protein Production.
  • Giraldo, E., et al. (1988). Characterization of muscarinic receptor subtypes in human tissues. Life sciences, 43(19), 1507-1515.
  • Bio-Rad. (n.d.). How to Choose Between CHO Cells and Microbial Systems for Biologics.
  • Physiological Genomics. (n.d.). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system.

Sources

Application Notes and Protocols for Assessing Bronchoconstriction in Guinea Pig Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Guinea Pig as a Cornerstone in Respiratory Research

The guinea pig has long been a cornerstone in the preclinical evaluation of respiratory diseases and the development of novel therapeutics.[1][2][3][4] Its enduring relevance stems from the remarkable anatomical and physiological similarities its respiratory system shares with that of humans.[1][2][3] Key among these are the comparable airway branching patterns, distribution and pharmacology of airway smooth muscle, and autonomic nervous system control.[2][3] Consequently, many of the autacoids and neurotransmitters that trigger bronchospasm in humans, such as histamine, cysteinyl-leukotrienes, and acetylcholine, elicit similar responses in guinea pigs.[2] This physiological fidelity has made the guinea pig an invaluable model for investigating the pathophysiology of diseases like asthma and chronic obstructive pulmonary disease (COPD), and for assessing the efficacy of potential new drugs.[1][2][3]

This guide provides a comprehensive overview of the principles and methodologies for assessing bronchoconstriction in guinea pig models. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to conduct robust and reproducible studies.

Part 1: In Vivo Assessment of Bronchoconstriction

In vivo methods allow for the study of bronchoconstriction within the complex physiological context of a living organism, integrating the interplay of various systems.

Whole-Body Plethysmography (WBP)

Whole-body plethysmography is a non-invasive technique that measures respiratory parameters in conscious, unrestrained animals.[5][6][7] It is particularly useful for longitudinal studies where repeated measurements on the same animal are required.[8]

Principle: The animal is placed in a sealed chamber, and changes in pressure within the chamber during the breathing cycle are recorded. These pressure fluctuations are used to derive various respiratory parameters, including an indicator of bronchoconstriction known as Enhanced Pause (Penh).[5][9] While Penh is a useful surrogate, it's important to note that it can be influenced by upper airway responses.[9] Another parameter, specific airway resistance (sRaw), can also be measured using a double-chamber plethysmograph.[5][7]

Experimental Workflow: Whole-Body Plethysmography

WBP_Workflow cluster_setup Setup & Acclimatization cluster_measurement Measurement Protocol cluster_analysis Data Analysis A Calibrate Plethysmograph B Place Guinea Pig in Chamber A->B C Acclimatization Period (e.g., 15-30 min) B->C D Record Baseline Respiratory Parameters C->D E Administer Bronchoconstrictor (Aerosol) D->E F Record Post-Challenge Parameters E->F G Washout Period F->G G->E Repeat for Dose-Response H Calculate Penh or sRaw I Generate Dose-Response Curve H->I J Statistical Analysis I->J OrganBath_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment A Euthanize Guinea Pig B Excise Trachea A->B C Cut Trachea into Rings (4-5 mm) B->C D Suspend Ring in Bath (Krebs Solution, 37°C, 95% O2/5% CO2) C->D E Apply Optimal Resting Tension (e.g., 1.5 g) D->E F Equilibration Period (e.g., 60 min) E->F G Add Agonist (e.g., Histamine) F->G H Record Contraction G->H I Washout H->I J Add Test Compound + Agonist I->J Bronchoconstriction_Pathway Agonist Agonist (e.g., Histamine, ACh) GPCR GPCR (e.g., H1, M3) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca Ca²⁺ Release SR->Ca Calmodulin Calmodulin Ca->Calmodulin Binds CaM Ca²⁺-Calmodulin Complex Calmodulin->CaM MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Smooth Muscle Contraction (Bronchoconstriction) pMLC->Contraction Leads to

Sources

Application Note: Establishing a Differentiated Air-Liquid Interface (ALI) Culture Model of the Human Airway for COPD Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Modeling the Complexity of COPD In Vitro

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow obstruction, mucus hypersecretion, and epithelial remodeling.[1] To develop effective therapeutics, researchers require in vitro models that accurately recapitulate the complex cellular and physiological features of the human airway epithelium. Traditional submerged cell culture methods are inadequate, as they fail to promote the differentiation of primary human bronchial epithelial cells (HBECs) into a pseudostratified, mucociliary epithelium.[2][3]

The Air-Liquid Interface (ALI) culture system overcomes these limitations by mimicking the in vivo environment of the respiratory tract. In ALI culture, HBECs are seeded on a porous membrane insert; once confluent, the apical medium is removed, exposing the cells to air while the basal side remains nourished by liquid medium.[2] This critical air exposure is the primary driver for the cells to differentiate into a functional barrier consisting of basal, ciliated, and mucus-producing goblet cells.[2][4][5]

This application note provides a comprehensive, field-proven guide for establishing, validating, and applying a physiologically relevant ALI model for COPD research. We detail protocols for culturing primary HBECs from both healthy and COPD donors, inducing a COPD-like phenotype using cigarette smoke extract (CSE), and performing critical validation assays to ensure model fidelity.

Part 1: Sourcing and Expansion of Primary Human Bronchial Epithelial Cells (HBECs)

The foundation of a robust ALI model is high-quality primary cells. It is crucial to use low-passage HBECs (passage 1-4) as differentiation potential can decline with subsequent passages.[6] Cells can be obtained from commercial vendors or isolated from donor lung tissue. For COPD-specific research, using cells derived from diagnosed COPD patients is paramount, as these cells inherently recapitulate disease-specific alterations in differentiation and inflammatory responses.[4][7][8]

Protocol 1: Thawing and Expansion of Cryopreserved HBECs

  • Preparation: Pre-warm a T-25 or T-75 tissue culture-treated flask containing 5-10 mL of complete expansion medium (e.g., PneumaCult™-Ex Plus or BEGM™) in a 37°C, 5% CO₂ incubator.[9]

  • Thawing: Quickly thaw a cryovial of HBECs in a 37°C water bath.[10] Just before the last ice crystal melts, sterilize the vial with 70% ethanol.

  • Seeding: Transfer the cell suspension into the pre-warmed flask. Gently rock the flask to ensure even distribution.

  • Incubation: Culture the cells at 37°C, 5% CO₂.

  • Medium Change: Replace the medium every two days. The first medium change, 24 hours post-thawing, is critical to remove cryoprotectant and non-adherent cells.[11]

  • Passaging: When the culture reaches 70-90% confluence, passage the cells.[12] Use a gentle dissociation reagent like Accutase or Trypsin-EDTA, ensuring to neutralize the enzyme with a trypsin inhibitor or by dilution with medium to maintain cell viability.[6][11]

Part 2: Establishing the Air-Liquid Interface Culture

This phase involves seeding the expanded HBECs onto porous Transwell® inserts and transitioning them from a submerged to an air-lifted state to initiate differentiation.

Workflow for Establishing ALI Culture

ALI_Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Culture & Differentiation cluster_analysis Phase 3: Validation & Application Thaw Thaw & Expand HBECs Seed Seed HBECs onto Inserts Thaw->Seed Coat Coat Transwell® Inserts (e.g., Collagen IV) Coat->Seed Submerged Submerged Culture (2-4 days to confluence) Seed->Submerged Airlift Initiate ALI ('Airlift') Submerged->Airlift Differentiate Differentiate at ALI (21-28 days) Airlift->Differentiate Validate Validate Phenotype (TEER, IF, Histology) Differentiate->Validate Experiment Apply Model (e.g., CSE Exposure) Validate->Experiment

Caption: Workflow from HBEC expansion to a validated ALI model.

Protocol 2: Seeding and Differentiating HBECs at ALI

  • Coating Inserts: Coat Transwell® inserts (e.g., 0.4 µm pore size PET membranes) with a suitable extracellular matrix protein like Collagen Type IV.[11] Incubate according to the manufacturer's instructions, then aspirate excess solution.

  • Seeding: Seed the expanded HBECs at a high density (e.g., 1 x 10⁵ cells/cm²) onto the apical surface of the coated inserts in expansion medium.[9] Add fresh medium to the basal chamber.

  • Submerged Phase: Culture the cells at 37°C, 5% CO₂ for 2-4 days, or until they reach 100% confluence.[9] Change the medium in both apical and basal chambers every other day.[6]

    • Causality Insight: Reaching full confluence is critical. Airlifting a sub-confluent monolayer will result in a patchy, incomplete epithelium with poor barrier function.[6]

  • Initiating ALI ("Airlift"): Once the monolayer is 100% confluent, carefully aspirate the medium from the apical chamber. Change the medium in the basal chamber to a differentiation medium (e.g., PneumaCult™-ALI).[10] The apical surface is now exposed to air.

  • Differentiation Phase: Maintain the cultures for at least 21-28 days at 37°C, 5% CO₂ to allow for full mucociliary differentiation.[10]

    • Perform a full medium change in the basal chamber every 2-3 days.[10]

    • Starting in the second week, accumulated mucus can be removed by gently washing the apical surface with warm, sterile PBS once a week.[6][10]

Part 3: Inducing a COPD Phenotype with Cigarette Smoke Extract (CSE)

While using HBECs from COPD donors is the preferred method, a COPD-like phenotype can be induced in cultures from healthy donors by exposure to CSE. CSE contains many of the toxic components of cigarette smoke and is known to induce oxidative stress, inflammation, and cell death.[13][14]

Protocol 3: Preparation and Application of CSE

  • Preparation: In a fume hood, bubble the smoke from one unfiltered research-grade cigarette through 10 mL of serum-free culture medium using a vacuum pump or syringe-based system.[15][16][17]

  • Sterilization & Standardization: Filter the resulting solution through a 0.22 µm syringe filter to sterilize it and remove large particles. This stock solution is considered 100% CSE.[15] The pH should be adjusted to ~7.4.

    • Trustworthiness Note: CSE preparation can be variable. For reproducibility, it is essential to use a standardized protocol, the same brand of cigarettes, and to prepare the CSE fresh for each experiment.[13]

  • Exposure: After the ALI cultures have fully differentiated (Day 21-28), dilute the 100% CSE stock in fresh differentiation medium to the desired working concentration (e.g., 1-5%). Replace the existing medium in the basal chamber with the CSE-containing medium.[18]

  • Exposure Duration: The exposure can be acute (e.g., 24-48 hours) or chronic (e.g., repeated exposures over several days) to model different aspects of the disease.[18][19]

Cigarette Smoke-Induced Epithelial Injury Pathway

CSE_Pathway cluster_outcomes COPD Hallmarks CSE Cigarette Smoke Extract (CSE) ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) CSE->ROS Inflam ↑ Inflammatory Cytokines (e.g., IL-8, IL-6) CSE->Inflam Dysfunction Epithelial Dysfunction ROS->Dysfunction Inflam->Dysfunction Mucus Goblet Cell Metaplasia (↑ MUC5AC) Dysfunction->Mucus Cilia Ciliary Dysfunction (↓ Cilia, ↓ CBF) Dysfunction->Cilia Barrier Barrier Disruption (↓ TEER) Dysfunction->Barrier

Caption: CSE exposure leads to oxidative stress and inflammation, driving key COPD phenotypes.

Part 4: Validation and Characterization of the COPD Model

A protocol is only as good as its validation. To ensure the ALI culture has successfully differentiated and is exhibiting COPD-like features, a series of morphological and functional assays must be performed.

Table 1: Key Validation Assays for COPD ALI Models

Assay Purpose Expected Outcome (Healthy) Expected Outcome (COPD/CSE-Exposed)
Transepithelial Electrical Resistance (TEER) Measures barrier integrity by assessing resistance to ion flow.[20]High TEER values (e.g., >500 Ω·cm²), indicating tight junction formation.[20][21]Decreased TEER values, indicating compromised barrier function.[18]
Immunofluorescence (IF) / Histology Visualizes cell types and epithelial structure.Pseudostratified epithelium with distinct ciliated (β-tubulin IV⁺) and goblet (MUC5AC⁺) cells.[8][10]Goblet cell hyperplasia (increased MUC5AC⁺ cells) and reduced ciliated cells (decreased β-tubulin IV⁺ cells).[1][7][8]
Ciliary Beat Frequency (CBF) Measures the function of motile cilia.Coordinated ciliary beating at a regular frequency.Reduced CBF, uncoordinated beating, or loss of motile cilia.[7]
Mucus Secretion (ELISA) Quantifies secreted mucins (e.g., MUC5AC) in apical washes.Basal level of mucus secretion.Significant increase in MUC5AC secretion.[1][22]

Protocol 4: Transepithelial Electrical Resistance (TEER) Measurement

  • Preparation: Add 200 µL of warm, sterile PBS to the apical chamber and ensure 500 µL of medium/PBS is in the basal chamber. Prepare a blank insert with PBS in both chambers.[23]

  • Equilibration: Allow the plates to equilibrate at room temperature for 15-30 minutes.

  • Measurement: Using an epithelial volt-ohm meter (EVOM) with a sterile "chopstick" electrode, place the shorter electrode in the apical liquid and the longer electrode in the basal chamber.[23]

  • Recording: Wait for the resistance reading (in Ohms, Ω) to stabilize and record the value.

  • Calculation:

    • Corrected Resistance (Ω) = Resistance of Sample - Resistance of Blank Insert

    • TEER (Ω·cm²) = Corrected Resistance (Ω) x Membrane Area (cm²)[23]

    • Expertise Tip: TEER values can vary significantly based on donor, passage number, and media.[24] It is crucial to compare treated groups to their corresponding untreated controls from the same experiment rather than relying on absolute historical values. A sharp drop in TEER after confluence is normal when lifting to ALI, followed by a gradual increase as the barrier matures.[21]

Application in COPD Research and Drug Discovery

This validated ALI model serves as a powerful platform for:

  • Mechanistic Studies: Investigating the signaling pathways involved in inflammation, oxidative stress, mucus hypersecretion, and ciliary dysfunction.[15][22]

  • Drug Screening: Testing the efficacy of novel therapeutic compounds to reduce inflammation, restore barrier function, or decrease mucus production.[2][4]

  • Toxicology: Assessing the toxicity of inhaled compounds or environmental pollutants.[2][5]

By providing a physiologically relevant and reproducible in vitro system, the ALI culture model of the COPD airway epithelium significantly enhances our ability to understand disease pathogenesis and accelerate the development of new treatments.

References

  • Title: HUMAN PRIMARY AIRWAY EPITHELIAL CELL CULTURING PROTOCOL Source: University of North Carolina Marsico Lung Institute URL: [Link]

  • Title: Differentiation and histological analysis of primary human bronchial epithelial cells cultured on transwell membranes using air-liquid interface culture Source: Nature Protocols URL: [Link]

  • Title: How to Model the Human Airway at the Air-Liquid Interface: Expansion of HBECs Source: YouTube (STEMCELL Technologies) URL: [Link]

  • Title: How to Culture Human Bronchial Epithelial Cells as Airway Organoids Source: Protocols.io URL: [Link]

  • Title: Validation of in vitro models for smoke exposure of primary human bronchial epithelial cells Source: Scientific Reports URL: [Link]

  • Title: Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells Source: PubMed URL: [Link]

  • Title: TEER measurements and tight junction detection in P0 and P1 EBEC cultures at ALI Source: ResearchGate URL: [Link]

  • Title: How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures Source: YouTube (STEMCELL Technologies) URL: [Link]

  • Title: Microphysiological Models of Lung Epithelium-Alveolar Macrophage Co-Cultures to Study Chronic Lung Disease Source: PubMed Central URL: [Link]

  • Title: Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells Source: Springer Nature Experiments URL: [Link]

  • Title: Air-liquid interface cultures of the healthy and diseased human respiratory tract: promises, challenges and future directions Source: PubMed Central URL: [Link]

  • Title: Altered generation of ciliated cells in chronic obstructive pulmonary disease Source: PubMed Central URL: [Link]

  • Title: Air-Liquid Interface for revolutionizing respiratory research Source: PromoCell URL: [Link]

  • Title: Cigarette smoke extract induces airway epithelial cell death via repressing PRMT6/AKT signaling Source: Aging-US URL: [Link]

  • Title: Cytotoxic effects of cigarette smoke extract on an alveolar type II cell-derived cell line Source: American Journal of Physiology-Lung Cellular and Molecular Physiology URL: [Link]

  • Title: Preparation of cigarette smoke extract (CSE) Source: Protocols.io URL: [Link]

  • Title: TEER measurement techniques for in vitro barrier model systems Source: PubMed Central URL: [Link]

  • Title: Pulmonary Epithelial Cells: In Vitro Models for Chronic Obstructive Lung Damage (COPD) Source: Kosheeka URL: [Link]

  • Title: Establishing Air-Liquid Interface (ALI) Airway Culture Models for Infectious Disease Research Source: PubMed URL: [Link]

  • Title: Altered differentiation towards ciliated and goblet cells, in COPD and smokers airway epithelium, respectively Source: ResearchGate URL: [Link]

  • Title: Protocol for establishing primary human lung organoid-derived air-liquid interface cultures from cryopreserved human lung tissue Source: ResearchGate URL: [Link]

  • Title: Mechanisms of airway epithelial injury and abnormal repair in asthma and COPD Source: Frontiers in Immunology URL: [Link]

  • Title: Air-Liquid Interface: Relevant In Vitro Models for Investigating Air Pollutant-Induced Pulmonary Toxicity Source: ResearchGate URL: [Link]

  • Title: Altered generation of ciliated cells in chronic obstructive pulmonary disease Source: ResearchGate URL: [Link]

  • Title: Disease-specific transcriptional programs govern airway goblet cell metaplasia Source: PubMed Central URL: [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Revefenacin Purity and Related Substances

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of revefenacin and its degradation products. This compound is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Ensuring the purity and stability of the drug substance and its formulated product is critical for its safety and efficacy. This document provides a comprehensive protocol, including system suitability parameters, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of this compound.

Introduction: The Analytical Imperative for this compound

This compound is the first once-daily nebulized LAMA for the treatment of COPD.[6] Its chemical structure, a biphenyl carbamate tertiary amine, features a labile primary amide, which allows for rapid systemic clearance, thereby minimizing systemic side effects.[7] However, this lability also presents a potential for degradation, primarily through hydrolysis and oxidation pathways.[6] Therefore, a validated, stability-indicating analytical method is paramount to:

  • Quantify the active pharmaceutical ingredient (API) with high accuracy.

  • Detect and quantify any process-related impurities or degradation products.

  • Establish the shelf-life and appropriate storage conditions for the drug substance and drug product.

  • Ensure patient safety by controlling potentially harmful impurities.

This method is designed to separate this compound from its potential degradants generated under forced degradation conditions, thus proving its stability-indicating capability as mandated by regulatory bodies.

Chromatographic Method & Rationale

The selection of chromatographic parameters is critical for achieving optimal separation and sensitivity. A reversed-phase HPLC method was chosen for its versatility and suitability for moderately polar compounds like this compound.

Causality Behind Experimental Choices
  • Column: An Inertsil® ODS-3V (4.6 x 250 mm, 5 µm) column provides excellent resolution and peak shape for this analysis. The C18 stationary phase offers the necessary hydrophobicity to retain this compound and its related substances, allowing for effective separation based on polarity differences.

  • Mobile Phase: A gradient elution is employed to ensure the separation of early-eluting polar degradants from the main this compound peak and any late-eluting non-polar impurities. The mobile phase consists of a buffered aqueous phase (0.2% Perchloric acid solution) and an organic modifier (Acetonitrile). The acidic pH of the mobile phase suppresses the ionization of silanol groups on the stationary phase and ensures that this compound is in a consistent, protonated state, leading to sharp, symmetrical peaks. Acetonitrile is chosen for its low UV cutoff and viscosity, which allows for efficient elution.

  • Detection: A UV wavelength of 242 nm is selected for detection, as it provides a good response for this compound, allowing for sensitive detection of both the main component and its impurities.[8]

  • Temperature Control: Maintaining a constant column temperature (25°C) is crucial for ensuring reproducible retention times and peak shapes.[8]

HPLC Operating Conditions

The quantitative data for the HPLC method are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Inertsil® ODS-3V C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.2% Perchloric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Autosampler Temp. 15°C
Detection Wavelength 242 nm
Run Time Approximately 15 minutes

Experimental Protocols

Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 v/v ratio is used as the diluent.

  • Standard Stock Solution (this compound): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL.

  • Working Standard Solution: Dilute 5.0 mL of the Standard Stock Solution to 50 mL with diluent to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution (Drug Substance/Product): Prepare a solution of the this compound sample to achieve a target concentration of 100 µg/mL in the diluent. For formulated products, this may involve extraction or dissolution followed by filtration through a 0.45 µm nylon syringe filter to remove excipients.

System Suitability Testing (SST)

Before initiating any analysis, the chromatographic system must be qualified by performing a system suitability test. This ensures that the system is performing adequately for the intended analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and system.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.
Analytical Procedure for Purity Testing
  • Perform and pass the System Suitability Test.

  • Inject the diluent (blank).

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of each impurity using the following formula (assuming a relative response factor of 1.0 if not determined):

    % Impurity = (Areaimpurity / Areatotal) x 100

  • Calculate the purity (assay) of this compound against the reference standard.

    % Assay = (Areasample / Areastandard) x (Concstandard / Concsample) x 100

Stability-Indicating Method: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method by generating potential degradation products and ensuring they are well-separated from the parent drug peak.[9] A target degradation of 5-20% is generally considered appropriate to validate the method without generating secondary or tertiary degradants that may not be relevant to formal stability.[10][11]

Protocol for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL) is subjected to the following stress conditions.[12] A control sample (unstressed) is stored under normal conditions and analyzed alongside the stressed samples.

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours. Neutralize with an equal volume of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 12 hours. Neutralize with an equal volume of 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Workflow and Evaluation

The workflow for forced degradation and method specificity assessment is depicted below.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C, Solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API This compound API (1 mg/mL Solution) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Evaluation Evaluate Specificity: - Peak Purity - Resolution > 2 - Mass Balance Analysis->Evaluation

Caption: Workflow for Forced Degradation and Specificity Assessment.

The results of the forced degradation studies must demonstrate that the this compound peak is spectrally pure (using a photodiode array detector) and that all degradation product peaks are well-resolved from the main peak (resolution > 2). Mass balance should also be assessed to ensure that the decrease in the parent drug concentration corresponds to the increase in impurity concentrations. Studies have shown that the primary degradation pathways for this compound are indeed oxidation and hydrolysis.[6]

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[3][13] The validation should encompass the following parameters.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, this compound, and forced degradation samples.No interference at the retention time of this compound. Degradants are resolved from the main peak (Resolution > 2).
Linearity Analyze a minimum of five concentrations over the range of 50% to 150% of the target concentration (e.g., 50-150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.The range over which the method is precise, accurate, and linear.
Accuracy (% Recovery) Analyze samples spiked with known amounts of this compound at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Detection Limit (DL) Based on the signal-to-noise ratio (S/N) of 3:1 or calculated from the standard deviation of the response and the slope of the linearity curve.The lowest concentration that can be detected but not necessarily quantified.
Quantitation Limit (QL) Based on the signal-to-noise ratio (S/N) of 10:1 or calculated from the standard deviation of the response and the slope of the linearity curve.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters must pass. No significant change in results.
Overall Validation Workflow

Validation_Workflow Start Method Development Complete Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits DL & QL Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report

Caption: ICH Q2(R1) Method Validation Workflow.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the determination of purity and the assessment of stability for this compound. The method's validation according to ICH guidelines confirms its suitability for use in a regulated quality control environment.[14] Its stability-indicating nature ensures that any degradation of the active ingredient can be accurately monitored over time, guaranteeing the quality, safety, and efficacy of this compound drug products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Development of a novel stability-indicating UHPLC method for this compound quality control and impurity identification using 2D-LC-HRMS. PubMed. [Link]

  • Analytical Method Development and Validation: Quantitative Estimation for Assay of this compound in Pharmaceutical Dosage form by RP-HPLC method. ResearchGate. [Link]

  • Development of a novel stability-indicating UHPLC method for this compound quality control and impurity identification using 2D-LC-HRMS. ResearchGate. [Link]

  • This compound Impurities and Related Compound. Veeprho. [Link]

  • Safety evaluation of this compound at the approved dose in patients with chronic obstructive pulmonary disease: A meta-analysis. PubMed. [Link]

  • 210598Orig1s000. accessdata.fda.gov. [Link]

  • This compound. PubChem. [Link]

  • This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite. ResearchGate. [Link]

  • Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function. ScienceOpen. [Link]

  • Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron. Impactfactor. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Development of a novel stability-indicating UHPLC method for this compound quality control and impurity identification using 2D-LC-HRMS. Semantic Scholar. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Sapub. [Link]

Sources

Troubleshooting & Optimization

Revefenacin Nebulizer Efficiency Optimization: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing revefenacin nebulizer efficiency in a research setting. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experiments. As your dedicated application scientist, my goal is to equip you with the knowledge to not only execute protocols but to understand the underlying principles that govern successful aerosol research. This resource is built on a foundation of scientific integrity, combining technical accuracy with field-proven insights to ensure your experiments are both robust and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when starting work with nebulized this compound.

Q1: What is the recommended nebulizer type for this compound in a research setting?

A1: Clinical trials for this compound have predominantly used standard jet nebulizers, specifically the PARI LC® Sprint, connected to an air compressor.[1][2] For research purposes, it is highly recommended to start with a similar setup to ensure consistency with established data. The choice of nebulizer can significantly impact aerosol characteristics; therefore, if a different type of nebulizer (e.g., vibrating mesh) is used, it is crucial to perform thorough characterization of the output aerosol.

Q2: What are the key physical and chemical properties of the this compound inhalation solution that I should be aware of?

A2: The this compound inhalation solution (brand name YUPELRI®) is a sterile, clear, colorless, aqueous solution.[2][3] Each vial typically contains 175 mcg of this compound in 3 mL.[2][3] It is a long-acting muscarinic antagonist (LAMA).[4][5] Studies have shown it to be chemically stable at room temperature for up to 25 hours, even when admixed with other bronchodilators like formoterol fumarate.[4][5] However, for research applications, it is always best practice to use freshly opened vials and avoid prolonged storage of opened solutions to prevent any potential degradation or contamination. The primary degradation pathways for this compound are oxidation and hydrolysis.[6]

Q3: What is the expected aerodynamic particle size distribution for nebulized this compound?

A3: The aerodynamic particle size distribution is a critical factor for lung deposition. For this compound, studies have shown a mass median aerodynamic diameter (MMAD) of approximately 2.31 to 2.35 µm, with a fine particle fraction (FPF) of around 76.5% to 76.7%.[7][8][9] This indicates that a significant portion of the generated aerosol is within the ideal range for deep lung deposition. These properties have been observed to be stable over prolonged nebulization times (up to 15 minutes).[7][8][9]

Q4: Can I mix this compound with other drugs in the nebulizer for my experiments?

A4: While some studies have investigated the physicochemical compatibility of this compound with other drugs like formoterol, the general recommendation from the FDA is that the compatibility, efficacy, and safety of this compound when mixed with other drugs in a nebulizer have not been formally established.[2][3][4][5] For research purposes, if you intend to co-administer this compound with another compound, it is imperative to conduct your own stability and compatibility studies to ensure the integrity of both active ingredients.

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues during this compound nebulization experiments.

Issue 1: Inconsistent or Low Aerosol Output

Q: My nebulizer is producing a visibly weak aerosol, or the output seems to vary between experiments. What could be the cause and how can I fix it?

A: Causal Analysis & Solution Pathway:

Inconsistent aerosol output is a frequent issue that can severely impact the reproducibility of your data. The root cause often lies in the nebulizer setup, maintenance, or the driving gas flow.

Step-by-Step Troubleshooting:

  • Check Nebulizer Assembly: Ensure all components of the nebulizer are correctly and securely assembled. A loose connection can lead to pressure loss and reduced aerosol generation.

  • Inspect for Blockages: Disassemble the nebulizer and visually inspect the nozzle for any salt crystal buildup or particulate matter. Even small obstructions can significantly alter aerosol characteristics.

  • Verify Gas Flow Rate: The output of a jet nebulizer is highly dependent on the flow rate of the compressed air. Ensure your compressor is delivering the manufacturer-specified flow rate for the nebulizer model you are using. A calibrated flow meter should be used to verify this.

  • Nebulizer Cleaning and Maintenance: Implement a rigorous cleaning protocol. After each use, disassemble the nebulizer and wash all parts with sterile, deionized water, followed by air-drying. Inconsistent cleaning can lead to residue buildup and altered performance.

  • Solution Volume: Ensure you are using the correct fill volume in the nebulizer cup. Overfilling or underfilling can affect the efficiency of aerosol generation.[10]

Issue 2: Unexpected Particle Size Distribution

Q: My particle size analysis is showing a larger or smaller MMAD than reported in the literature. What factors could be influencing this?

A: Causal Analysis & Solution Pathway:

Deviations in particle size can drastically alter the deposition profile in both in vitro and in vivo models. Several factors, from the nebulizer itself to the analytical method, can be at play.

Step-by-Step Troubleshooting:

  • Nebulizer Type: Different nebulizer technologies (jet vs. vibrating mesh) will produce different particle size distributions. Ensure you are comparing your results to data generated with a similar device.

  • Operating Parameters: For jet nebulizers, the driving gas flow rate is a primary determinant of particle size. Higher flow rates generally produce smaller particles. For vibrating mesh nebulizers, the aperture size and vibration frequency are key.

  • Formulation Properties: While the commercial this compound solution is standardized, if you are using a custom formulation, changes in viscosity, surface tension, or excipients will impact atomization and particle size.

  • Cascade Impactor Conditions: During in vitro testing with a cascade impactor, ensure the flow rate is accurately calibrated. The European Pharmaceutical Aerosol Group (EPAG) recommends a flow rate of 15 L/min for nebulizer testing with the Next Generation Impactor (NGI).[11] Evaporation of the aqueous aerosol can also artificially shrink particles; cooling the impactor may be necessary to mitigate this effect.[11]

  • Data Analysis: Double-check your calculations for MMAD and Geometric Standard Deviation (GSD). Ensure you are using appropriate software and methodologies for analyzing your cascade impactor data.

Issue 3: Low Drug Recovery or Mass Balance Issues

Q: I'm finding that the amount of this compound I can recover from my experimental setup is significantly lower than the initial amount loaded into the nebulizer. Where is the drug going?

A: Causal Analysis & Solution Pathway:

Poor mass balance is a critical issue that can invalidate experimental results. Understanding the potential sources of drug loss is key to optimizing recovery.

Step-by-Step Troubleshooting:

  • Residual Volume: A certain amount of the drug solution will always remain in the nebulizer after the run is complete (the "dead volume").[10] It is crucial to measure this residual volume and analyze its this compound concentration to account for this "lost" drug.

  • Apparatus Deposition: this compound aerosol will deposit on the internal surfaces of your experimental setup (e.g., tubing, chambers). A thorough rinsing of all components with an appropriate solvent and subsequent analysis of the rinse solution is necessary to quantify this deposition.

  • Filter Efficiency: If you are using filters to capture the aerosol, ensure they are appropriate for the particle size range and that you have a robust method for extracting the drug from the filter material. A study on this compound aerosol quantification reported an average extraction recovery of 98.5%.[7][8]

  • Chemical Stability: While this compound is relatively stable, prolonged experimental times or exposure to certain materials could potentially lead to degradation.[4][5] It is advisable to confirm the chemical integrity of the recovered drug using a stability-indicating analytical method, such as UHPLC-MS/MS.[6][7][8]

Section 3: Advanced Protocols & Methodologies

This section provides detailed protocols for key experiments to ensure data quality and reproducibility.

Protocol 1: Nebulizer Calibration for Consistent Output

Objective: To ensure a consistent and reproducible aerosol output from the jet nebulizer.

Rationale: The gravimetric method (weighing the nebulizer before and after use) is often inaccurate due to evaporative losses.[12] A solute tracer method provides a more accurate measure of the true aerosol output.[12]

Materials:

  • Jet nebulizer and compressor

  • Analytical balance

  • Lithium Chloride (LiCl) solution (e.g., 1% w/v)[12]

  • Collection filter and housing

  • Vacuum pump

  • Flame photometer or ion chromatograph

Procedure:

  • Prepare a standard curve for LiCl using your analytical instrument.

  • Accurately weigh the empty, dry nebulizer.

  • Add a precise volume (e.g., 4 mL) of the LiCl solution to the nebulizer and re-weigh.[12]

  • Connect the nebulizer to the compressor and the outlet to the filter housing.

  • Activate the nebulizer for a defined period (e.g., 60 seconds).

  • Reweigh the nebulizer. The weight loss is the total output (aerosol + vapor).

  • Extract the LiCl from the collection filter using a known volume of deionized water.

  • Analyze the LiCl concentration in the extract using your calibrated instrument.

  • Calculate the mass of LiCl collected on the filter.

  • Determine the aerosol output per unit time (e.g., µL/min) based on the known concentration of the starting LiCl solution.

Protocol 2: Quantification of this compound Deposition using UHPLC-MS/MS

Objective: To accurately quantify the amount of this compound deposited on various components of an experimental setup.

Rationale: A sensitive and specific analytical method is essential for accurate mass balance studies. UHPLC-MS/MS offers excellent specificity and a low limit of quantification.[7][8]

Materials:

  • UHPLC-MS/MS system

  • Appropriate C18 column

  • This compound analytical standard

  • Methanol, acetonitrile, perchloric acid solution (or other suitable mobile phase components)[7]

  • Solvent for extraction (e.g., methanol)

Procedure:

  • Sample Collection: After the experiment, carefully rinse the component of interest (e.g., cell culture insert, animal exposure chamber) with a known volume of extraction solvent to collect the deposited this compound.

  • Sample Preparation: If necessary, centrifuge or filter the sample to remove any particulate matter.

  • Standard Curve Preparation: Prepare a series of this compound standards in the same solvent matrix as your samples.

  • UHPLC-MS/MS Analysis:

    • Set up the chromatographic conditions (e.g., mobile phase composition, gradient, flow rate) to achieve good separation of this compound from any potential interferences.[7]

    • Optimize the mass spectrometer parameters (e.g., ion source settings, collision energy) for sensitive detection of this compound precursor and product ions.

  • Quantification: Integrate the peak area for this compound in both the standards and the samples. Calculate the concentration of this compound in your samples using the standard curve.

Section 4: Data and Diagrams

Table 1: Key Aerodynamic Properties of Nebulized this compound
ParameterReported ValueSignificance for Research
Mass Median Aerodynamic Diameter (MMAD) 2.31 - 2.35 µm[7][8][9]Optimal for deposition in the lower airways.
Fine Particle Fraction (FPF, <5 µm) 76.5% - 76.7%[7][8][9]High fraction of the dose is available for lung deposition.
Geometric Standard Deviation (GSD) 2.41 - 2.44[7][8][9]Indicates a relatively broad particle size distribution.
Aerosol Concentration (15 min nebulization) ~0.95 - 0.98 mg/m³[8]Provides a baseline for exposure calculations in in vitro/in vivo systems.
Diagrams

Below are diagrams illustrating key workflows and concepts for optimizing your this compound nebulization experiments.

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Investigation Pathway Issue Inconsistent Results (Low Output, Wrong Particle Size, Poor Mass Balance) Nebulizer Nebulizer System Check Issue->Nebulizer Start Here Formulation Formulation & Drug Integrity Nebulizer->Formulation If system is OK Calibrate Calibrate Nebulizer Output Nebulizer->Calibrate Action Characterize Characterize Aerosol (APSD) Nebulizer->Characterize Action Analytics Analytical Method Validation Formulation->Analytics If formulation is OK Quantify Quantify Drug Deposition & Recovery Formulation->Quantify Action Analytics->Calibrate Analytics->Quantify Action MassBalance cluster_output Nebulization Process Start Total this compound in Nebulizer (T0) Nebulized Nebulized Aerosol Start->Nebulized Residual Residual Volume (Dead Volume) Start->Residual Deposited Deposited on Apparatus Nebulized->Deposited Delivered Delivered to Target (e.g., Cells, Lungs) Nebulized->Delivered Exhaust Lost to Exhaust/Filter Nebulized->Exhaust Validation Mass Balance Check: (Residual + Deposited + Delivered + Exhaust) ≈ Total at T0 Delivered->Validation

Caption: Logical flow for a mass balance validation experiment.

References

  • Quantification and Aerodynamic Particle Size Distribution of this compound Aerosol With UHPLC‐MS/MS. ResearchGate. Available at: [Link]

  • Physicochemical Stability and Compatibility of this compound (LAMA) and Formoterol Fumarate (LABA) Inhalation Solution Admixture. PubMed. Available at: [Link]

  • Quantification and Aerodynamic Particle Size Distribution of this compound Aerosol With UHPLC-MS/MS. R Discovery. Available at: [Link]

  • Physicochemical Stability and Compatibility of this compound (LAMA) and Formoterol Fumarate (LABA) Inhalation Solution Admixture. ResearchGate. Available at: [Link]

  • Nebulizer calibration using lithium chloride: an accurate, reproducible and user-friendly method. European Respiratory Journal. Available at: [Link]

  • Changes of aerodynamics fine particle distribution parameters at different atomization times. ResearchGate. Available at: [Link]

  • Aerodynamic Particle Size Research Articles. R Discovery. Available at: [Link]

  • This compound: A Once-Daily, Long-Acting Bronchodilator For Nebulized Treatment Of COPD. National Institutes of Health (NIH). Available at: [Link]

  • Efficacy and safety of this compound for nebulization in patients with chronic obstructive pulmonary disease taking concomitant ICS/LABA or LABA: subgroup analysis from phase III trials. National Institutes of Health (NIH). Available at: [Link]

  • This compound: A Once-Daily, Long-Acting Bronchodilator For Nebulized Treatment Of COPD. Taylor & Francis Online. Available at: [Link]

  • This compound. National Institutes of Health (NIH) LiverTox. Available at: [Link]

  • This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. Oxford Academic. Available at: [Link]

  • Development of a novel stability-indicating UHPLC method for this compound quality control and impurity identification using 2D-LC-HRMS. PubMed. Available at: [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION - YUPELRI. U.S. Food & Drug Administration (FDA). Available at: [Link]

  • Nebulized Versus Dry Powder Long-Acting Muscarinic Antagonist Bronchodilators in Patients With COPD and Suboptimal Peak Inspiratory Flow Rate. Chronic Obstructive Pulmonary Diseases: Journal of the COPD Foundation. Available at: [Link]

  • Efficacy and safety of this compound for nebulization in patients with chronic obstructive pulmonary disease taking concomitant ICS/LABA or LABA: subgroup analysis from phase III trials. ResearchGate. Available at: [Link]

  • Emerging Treatments for COPD: Evidence to Date on this compound. National Institutes of Health (NIH). Available at: [Link]

  • Enhancing ICP Performance: Discussing Nebulizers and Calibration. YouTube. Available at: [Link]

  • Nebulized Therapies in COPD: Past, Present, and the Future. Taylor & Francis Online. Available at: [Link]

  • Importance of dosimeter calibration method on nebulizer output. PubMed. Available at: [Link]

  • NDA 210598Orig1s000 - YUPELRI (this compound) inhalation solution. U.S. Food & Drug Administration (FDA). Available at: [Link]

  • Nebulizer testing. Copley Scientific. Available at: [Link]

  • Nebulizer vs Inhaler for COPD. withpower.com. Available at: [Link]

  • Developing Ways to Evaluate in the Laboratory How Inhalation Devices Will Be Used by Patients and Care-Givers: The Need for Clinically Appropriate Testing. National Institutes of Health (NIH). Available at: [Link]

  • Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials. National Institutes of Health (NIH). Available at: [Link]

  • Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials. Chronic Obstructive Pulmonary Diseases: Journal of the COPD Foundation. Available at: [Link]

  • This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. National Institutes of Health (NIH). Available at: [Link]

  • NDA 210598Orig1s000 - Clinical Review. U.S. Food & Drug Administration (FDA). Available at: [Link]

  • Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. National Institutes of Health (NIH). Available at: [Link]

  • Innovative preclinical models for pulmonary drug delivery research. National Institutes of Health (NIH). Available at: [Link]

  • Analytical Method Summaries. Eurofins. Available at: [Link]

  • Clinical Pharmacology and Biopharmaceutics Review(s) - NDA 210598Orig1s000. U.S. Food & Drug Administration (FDA). Available at: [Link]

  • Measurement of Aerodynamic Particle Size Distribution of Orally Inhaled Products by Cascade Impactor. Springer. Available at: [Link]

  • Theravance Announces Publication of YUPELRI® (this compound) Area Under the Curve Spirometry Analysis in the International Journal of Chronic Obstructive Pulmonary Disease. Theravance Biopharma. Available at: [Link]

  • Assessing nebulizer performance. PubMed. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • A new system for understanding nebulizer performance. ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Standardization issues: in vitro assessment of nebulizer performance. PubMed. Available at: [Link]

Sources

Technical Support Center: Preclinical Nebulized Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Preclinical Nebulized Drug Delivery. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of aerosolized drug administration in preclinical studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions in preclinical nebulized drug delivery.

What is the ideal particle size for deep lung deposition in preclinical models?

The optimal particle size for aerosol deposition varies among species. For rodents, maximal relative lung deposition is often achieved with particles around 1 μm, whereas 2-4 μm particles are more appropriate for human lungs.[1] For effective delivery to the deep lung (alveolar region) in preclinical studies, aerosols are typically targeted within a Mass Median Aerodynamic Diameter (MMAD) of 1 to 5 micrometers.[2]

How do I choose the right nebulizer for my study?

The choice of nebulizer—jet, ultrasonic, or vibrating mesh—depends on several factors including the drug's physicochemical properties, the formulation, and the animal model.[3][4]

  • Jet nebulizers are widely used but can cause recirculation of the drug, potentially impairing the structural integrity of biopharmaceuticals.[5]

  • Ultrasonic nebulizers can generate heat, which may lead to thermal denaturation of sensitive molecules like proteins.[5]

  • Vibrating mesh nebulizers are often preferred for their efficiency, minimal residual drug volumes, and ability to nebulize sensitive biologics with less degradation.[3][6]

What are the common methods for administering nebulized drugs to small animals?

For small animals like rodents, common methods include:

  • Nose-only exposure: This method is more dose-efficient than whole-body exposure but still has very low efficiency (often <0.1%).[7]

  • Whole-body exposure: This method is technically simpler but results in significant drug loss and extra-pulmonary deposition.[8]

  • Intratracheal administration: This is a more direct method that bypasses nasal and pharyngeal deposition, leading to more precise lung dosing.[9] It can be performed on anesthetized animals.

Why is my lung deposition so low?

Low pulmonary deposition is a significant challenge in preclinical studies. In rodents using nose-only inhalation, over 90% of the inhaled dose can be deposited in the nose.[7] Factors influencing deposition include the animal's respiratory parameters, airway anatomy, particle size, and the delivery device.[7][10]

Can I use a clinical nebulizer for my preclinical study?

While clinical nebulizers can sometimes be adapted for preclinical use, they may need modification.[11] It's crucial to ensure the nebulizer can generate the appropriate particle size for the chosen animal model and can be integrated with the animal exposure system.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.

Problem 1: Inconsistent or No Aerosol Mist Production

Q: I've set up my nebulizer system, but there's no mist coming out, or the mist is very weak and inconsistent. What should I do?

A: This is a common issue that can often be resolved with a systematic check of your setup.

Step-by-Step Troubleshooting Protocol:
  • Check Power and Connections:

    • Ensure the compressor is plugged in and turned on.[12][13]

    • Verify that all tubing is securely connected to both the compressor and the medication cup. Look for any kinks or blockages in the tubing.[12][13][14]

  • Inspect the Medication Cup:

    • Proper Assembly: Disassemble and reassemble the medication cup to ensure all parts are correctly and securely fitted.[13][14] An improperly seated baffle or inner component can prevent aerosol generation.

    • Check for Blockages: The small orifice where the air or vibration creates the aerosol can become clogged with crystallized medication.[12][15] Disassemble the cup and rinse the components, especially the cone or mesh, with warm water.[12]

    • Correct Medication Volume: Ensure the medication volume is within the manufacturer's recommended range. Too little or too much liquid can affect nebulization efficiency.[13][16]

  • Examine the Nebulizer Components:

    • Filter Check: The compressor's air filter can become clogged with dust and debris over time, restricting airflow. Check the filter and replace it if it appears dirty.[13][15]

    • Component Wear: Nebulizer cups and other components have a limited lifespan and should be replaced regularly according to the manufacturer's guidelines.[13][15]

  • Formulation-Related Issues:

    • Viscosity and Surface Tension: Highly viscous solutions may not nebulize efficiently in all devices.[4] Consider if your formulation's properties are compatible with the nebulizer type.

    • Suspensions: If using a suspension, ensure it is well-mixed before loading into the nebulizer. Some nebulizers are not efficient at aerosolizing suspensions.[17]

Problem 2: High Variability in Experimental Data

A: High variability is a frequent challenge stemming from multiple factors related to the animal model, the delivery system, and the experimental procedure.

Step-by-Step Protocol for Improving Consistency:
  • Standardize Animal Parameters:

    • Animal Strain, Age, and Health: Use animals of the same strain, age, and health status, as these factors can influence respiratory parameters.[1]

    • Anesthesia Protocol: If using anesthesia, ensure the depth and duration are consistent across all animals, as this can affect breathing patterns.[18]

  • Optimize and Characterize the Aerosol:

    • Consistent Particle Size: Regularly characterize your aerosol's particle size distribution (MMAD and GSD) to ensure it remains consistent throughout the study.[2][19] Changes in formulation or nebulizer performance can alter particle size.

    • Aerosol Concentration Monitoring: For inhalation tower systems, monitor the aerosol concentration in real-time or at frequent intervals to ensure each animal is exposed to a consistent level of the drug.[2]

  • Refine the Dosing Procedure:

    • Acclimatization: For conscious animals, ensure a proper acclimatization period to the restraint or exposure system to minimize stress-induced changes in breathing.[11]

    • Precise Dosing Method: For studies requiring high precision, consider transitioning from whole-body or nose-only exposure to direct intratracheal administration to bypass the variability of nasal deposition.[9]

  • Validate the Delivery System:

    • System Suitability: Before initiating the main study, conduct pilot experiments to validate the entire delivery system, including the nebulizer, exposure chamber, and animal interface.

    • Quantify Delivered Dose: Whenever possible, perform studies to quantify the actual dose delivered to the lungs. This can involve techniques like using a filter pad to capture the inhaled dose with a breathing simulator or, for more advanced studies, using imaging techniques.[20][21]

Problem 3: Suspected Drug Instability During Nebulization

Q: I am working with a biologic (e.g., protein, antibody) and suspect it is being degraded or aggregated during nebulization. How can I assess and mitigate this?

A: The stability of biologics during aerosolization is a critical concern, as the shear forces and interfacial stress of nebulization can cause denaturation and aggregation.[5][6]

Step-by-Step Protocol for Assessing and Mitigating Instability:
  • Assess Post-Nebulization Drug Integrity:

    • Collect the Aerosol: Nebulize your formulation and collect the aerosol in a liquid impinger or onto a filter.

    • Analytical Characterization: Analyze the collected sample for signs of degradation.

      • Aggregation: Use techniques like Size Exclusion Chromatography (SEC) to detect high molecular weight aggregates.[6]

      • Structural Integrity: Employ methods like Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC) to assess changes in protein secondary and tertiary structure.

      • Biological Activity: Conduct an in vitro assay to confirm that the biological activity of the drug is retained post-nebulization.[5]

  • Optimize the Nebulizer Choice and Settings:

    • Device Selection: Vibrating mesh nebulizers are generally considered gentler on biologics compared to jet or ultrasonic nebulizers.[3][6]

    • Minimize Nebulization Time: A shorter nebulization time reduces the duration of stress on the molecule.

    • Avoid High Temperatures: If using a device that generates heat (like some ultrasonic nebulizers), monitor the temperature of the drug reservoir.[5]

  • Reformulate for Improved Stability:

    • Excipient Selection: The addition of stabilizing excipients such as surfactants (e.g., polysorbate 80) or sugars (e.g., sucrose, trehalose) can help protect the protein from interfacial stress.[5]

    • Optimize pH and Buffer: Ensure the formulation is buffered at a pH that confers maximum stability to the protein.

    • Increase Protein Concentration: In some cases, higher protein concentrations can reduce aggregation by minimizing the amount of protein at the air-liquid interface.[5]

III. Data and Workflow Visualizations

Quantitative Data Summary
ParameterRodent ModelsNon-Rodent Models (e.g., NHP)Key Considerations
Optimal MMAD ~1 µm2 - 4 µmSpecies-specific lung anatomy dictates optimal particle size for deep lung deposition.[1]
Nose-Only Efficiency < 0.1% - 1%N/AHigh nasal deposition is a major cause of low lung dose.[7]
Intratracheal/Intubation Efficiency Up to 30%Up to 30%Bypasses upper airway filtration, leading to higher and more consistent lung deposition.[7]
Experimental Workflows
Workflow for Nebulizer and Animal Model Selection

Caption: Logic flow for selecting an appropriate nebulizer and animal model.

Troubleshooting Workflow for Low Lung Deposition

Caption: A systematic approach to diagnosing and resolving low lung deposition.

IV. References

  • Innovative preclinical models for pulmonary drug delivery research - PMC - PubMed Central. (n.d.). Retrieved from

  • Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies. (2024, January 12). Retrieved from

  • Challenges Associated with the Pulmonary Delivery of Therapeutic Dry Powders for Preclinical Testing - J-Stage. (n.d.). Retrieved from

  • Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. (n.d.). Retrieved from

  • Animal nebulized drug delilvery system. (n.d.). Retrieved from

  • Four Challenges for Pulmonary Drug Delivery - Pharmaceutical Technology. (2017, September 1). Retrieved from

  • Optimization and Dose Estimation of Aerosol Delivery to Non-Human Primates - PubMed. (n.d.). Retrieved from

  • Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PubMed Central. (n.d.). Retrieved from

  • Regional Lung Deposition: In Vivo Data - PubMed. (2020, October 6). Retrieved from

  • Aerosol characterization - Inhalation Sciences. (n.d.). Retrieved from

  • Advanced Preclinical Inhalation Studies: Technical Capabilities And Expertise At Prisys Biotech. (2025, April 29). Retrieved from

  • Measurements of Deposition, Lung Surface Area and Lung Fluid for Simulation of Inhaled Compounds - Frontiers. (n.d.). Retrieved from

  • How to Troubleshoot and Maintain Your Nebulizer. (2017, March 10). Retrieved from

  • preclinical development for inhalation drugs. (n.d.). Retrieved from

  • Nebulizer FAQ - Nunn's Home Medical Equipment. (n.d.). Retrieved from

  • Common Nebulizer Problems and How to Troubleshoot Them - Medtech Life. (2024, March 18). Retrieved from

  • Factors to consider when selecting a nebulizer for a new inhaled drug product development program - ResearchGate. (2015, March 10). Retrieved from

  • What's Going On with My Nebulizer System?: Troubleshooting & Fixes - Nebology. (2025, August 1). Retrieved from

  • Troubleshooting Nebulizers - Aeroflow Health. (2018, November 25). Retrieved from

  • Inhaled antibodies: formulations require specific development to overcome instability due to nebulization - NIH. (2021, March 25). Retrieved from

  • Steps toward nebulization in-use studies to understand the stability of new biological entities. (n.d.). Retrieved from

  • Drug Delivery Systems - PubMed. (n.d.). Retrieved from

Sources

Technical Support Center: A Guide to Revefenacin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for revefenacin. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their in vitro experimental workflows. As a potent, long-acting muscarinic antagonist (LAMA), this compound is a key compound in the study of Chronic Obstructive Pulmonary Disease (COPD) and other respiratory ailments.[1][2] However, its hydrophobic nature presents a common challenge in the lab: poor aqueous solubility.

This document provides field-proven insights and validated protocols to help you overcome these solubility hurdles, ensuring the accuracy and reproducibility of your in vitro assays. We will move from fundamental properties to practical, step-by-step troubleshooting.

Section 1: this compound Physicochemical Properties at a Glance

Understanding the fundamental properties of this compound is the first step in designing a successful experimental plan. Its high lipophilicity (as indicated by its LogP) and low aqueous solubility are the primary drivers of the handling challenges addressed in this guide.[3]

PropertyValueSignificance for In Vitro AssaysSource
Molecular Formula C₃₅H₄₃N₅O₄For calculating molarity and preparing stock solutions.[4]
Molecular Weight 597.76 g/mol Essential for accurate stock solution preparation.[5]
LogP 3.22Indicates high lipophilicity and predicts low solubility in aqueous media.[3]
Aqueous Solubility < 1 mg/mLConfirms that this compound is poorly soluble in water and will require a solubilization strategy.[3]
Formulation pH The approved drug product is formulated in a sterile aqueous solution at pH 5.0.Suggests that solubility may be pH-dependent. Adjusting the pH of buffers could be a viable strategy, assay permitting.[6][7]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling of this compound for laboratory use.

Q1: What is the best solvent for preparing a this compound stock solution?

For in vitro studies, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. This compound is a hydrophobic compound, and DMSO is a powerful organic solvent capable of dissolving it at concentrations suitable for subsequent dilution into aqueous assay media.[8]

Q2: I'm performing a cell-based assay. What is the maximum concentration of DMSO I can use?

This is a critical question, as DMSO can be toxic to cells.[9] While some robust cell lines can tolerate up to 1% DMSO, a widely accepted "safe" final concentration for most cell lines is ≤0.5% .[8][10] However, sensitive cell types, such as primary cells, may show stress or toxicity at concentrations as low as 0.1%.[8][11]

Expert Recommendation: Always perform a vehicle control experiment. This involves treating your cells with the highest concentration of DMSO that will be present in your assay (without this compound) to ensure that the observed effects are due to your compound and not the solvent.[12] The ideal final DMSO concentration is the lowest that maintains compound solubility.

Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What should I do?

This phenomenon, often called "crashing out," is the most common issue encountered with hydrophobic compounds.[12][13] The abrupt change in solvent polarity from DMSO to a highly aqueous environment causes the compound to fall out of solution.

The key is to make the transition less abrupt. Instead of a single large dilution, employ a stepwise or serial dilution technique. Add the DMSO stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and dispersion.[12] For a detailed workflow, see Protocol 2 in Section 4.

Q4: How should I store my this compound stock solution?

To maintain the integrity of your this compound stock, follow these storage guidelines:

  • Powder: Store at -20°C for long-term stability (up to 3 years).[14]

  • In Solvent (DMSO): Once dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[14]

Section 3: In-Depth Troubleshooting Guide

This section provides a logical, cause-and-effect approach to resolving more complex solubility issues.

Problem: My this compound precipitated immediately upon addition to the aqueous buffer.

This is the classic sign of a compound exceeding its kinetic solubility limit in an aqueous environment.

The following diagram outlines a systematic approach to diagnosing and solving this issue.

G start Precipitation Observed Upon Dilution? check_dilution Are you using a stepwise dilution method with vigorous mixing? start->check_dilution implement_dilution ACTION: Implement Protocol 2. Perform serial dilution into continuously mixing buffer. check_dilution->implement_dilution No check_concentration Is the final assay concentration as low as feasible for the expected EC50? check_dilution->check_concentration Yes success SOLVED: Compound is soluble. implement_dilution->success lower_concentration ACTION: Lower the final working concentration. Precipitation may indicate you are above the solubility limit. check_concentration->lower_concentration No check_solvent Is the final DMSO concentration <0.5%? (Or validated max for your cells) check_concentration->check_solvent Yes lower_concentration->success increase_solvent ACTION: Cautiously increase final DMSO concentration. Balance solubility vs. toxicity. ALWAYS run a vehicle control. check_solvent->increase_solvent No consider_excipients ADVANCED: Consider assay-compatible solubilizing agents (e.g., pH adjustment, serum/albumin, cyclodextrins). Requires significant validation. check_solvent->consider_excipients Yes increase_solvent->success

Caption: Troubleshooting workflow for this compound precipitation.

Problem: My vehicle control (media + DMSO) is causing cytotoxicity.

If you observe decreased cell viability or altered morphology in your DMSO-only control wells, it is a clear indication that your DMSO concentration is too high for your specific cell line and experimental duration.[11][15]

Self-Validating Solution: The DMSO Tolerance Assay

  • Seed your cells at the density used for your main experiment.

  • Create a dilution series of DMSO in your cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Replace the media on your cells with the DMSO-containing media.

  • Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion).

  • The highest DMSO concentration that does not cause a significant decrease in viability compared to the no-DMSO control is your maximum tolerable concentration.

Section 4: Protocols & Workflows

Adherence to precise, validated protocols is essential for experimental success.

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (10 mM in DMSO)

This protocol describes how to accurately prepare a 10 mM stock solution. Always use calibrated equipment for measurements.[16][17]

Materials:

  • This compound powder (MW: 597.76 g/mol )

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • A-grade volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 597.76 g/mol * 1000 mg/g = 5.98 mg

  • Weighing: Accurately weigh out approximately 5.98 mg of this compound powder and record the exact weight.

  • Dissolution: Quantitatively transfer the powder to a volumetric flask. Add approximately 70-80% of the final required volume of DMSO.

  • Mixing: Cap the flask and vortex vigorously. If needed, use a brief sonication (in a water bath to avoid overheating) to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Final Volume: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.[18]

  • Recalculate Concentration: Use the actual mass you weighed to calculate the precise concentration of your stock solution.

  • Storage: Aliquot into single-use vials and store at -80°C.

Protocol 2: Preparation of Working Solutions by Serial Dilution

This protocol minimizes the risk of precipitation when diluting the DMSO stock into aqueous media.[12]

Example: Preparing a 10 µM working solution with a final DMSO concentration of 0.1%

  • Prepare Intermediate Dilution: Dilute your 10 mM DMSO stock solution 1:10 in DMSO to create a 1 mM intermediate stock.

  • Prepare Final Working Solution:

    • Dispense 990 µL of your pre-warmed aqueous assay buffer or cell culture medium into a sterile tube.

    • Place the tube on a vortex mixer set to a medium speed.

    • While the buffer is mixing, add 10 µL of the 1 mM intermediate stock drop-by-drop into the vortex.

    • This creates a 1000x dilution, resulting in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay to prevent potential time-dependent precipitation.

By following these guidelines and protocols, you can confidently prepare and use this compound solutions, ensuring that your in vitro results are both reliable and reproducible.

References
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Link

  • Until what percentage does DMSO remain not toxic to cells.? - ResearchGate. Link

  • How to enhance drug solubility for in vitro assays? - ResearchGate. Link

  • This compound | C35H43N5O4 | CID 11753673 - PubChem. Link

  • DMSO usage in cell culture - LifeTein. Link

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. Link

  • FDA Application Review File for YUPELRI (this compound). Link

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. Link

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Link

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - NIH. Link

  • This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Link

  • Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers - Benchchem. Link

  • YUPELRI® (this compound) inhalation solution. Link

  • YUPELRI™ (this compound) Pharmacy Coverage Guideline. Link

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. Link

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Link

  • This compound (inhalation route) - Side effects & dosage - Mayo Clinic. Link

  • HIGHLIGHTS OF PRESCRIBING INFORMATION - accessdata.fda.gov. Link

  • This compound | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Link

  • Dosing and Administration - YUPELRI® (this compound) inhalation solution. Link

  • This compound - Wikipedia. Link

  • This compound Pharmacology Podcast - YouTube. Link

  • FDA Pharmacology/Toxicology Review of this compound. Link

  • How to Make Accurate Stock Solutions - Bitesize Bio. Link

  • Preparing Solutions - Chemistry LibreTexts. Link

  • Lab Skills: Preparing Stock Solutions - YouTube. Link

  • Compound Handling Instructions - MCE. Link

Sources

Technical Support Center: Long-Term Stability Testing of Revefenacin Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the long-term stability testing of revefenacin formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for your stability programs. The information herein is curated to ensure scientific integrity and is grounded in established regulatory guidelines and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability testing of this compound.

Q1: What are the primary degradation pathways for this compound that should be monitored during long-term stability studies?

A1: The principal degradation pathway for this compound is the hydrolysis of its primary amide to form the active metabolite, THRX-195518, which is a carboxylic acid.[1][2][3] While this is the major route, other less common degradation pathways include oxidative deamination, oxygenation, carbamate hydrolysis, and N-dealkylation.[2][4] Therefore, your stability-indicating method must be capable of separating this compound from THRX-195518 and other potential minor degradants.

Q2: What are the standard ICH recommended storage conditions for long-term stability testing of a this compound inhalation solution?

A2: For a drug product intended for storage at room temperature, the International Council for Harmonisation (ICH) Q1A(R2) guideline recommends long-term stability studies be conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[5][6] Accelerated stability studies are typically performed at 40°C ± 2°C with 75% ± 5% RH.[5] For inhalation solutions, it is also crucial to assess the stability in different storage orientations (e.g., upright, inverted, horizontal) to evaluate potential interactions with the container closure system.[7]

Study Type Storage Condition Minimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Q3: Which analytical techniques are most suitable for a stability-indicating assay of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and robust method for the quantification of this compound and its impurities.[8] For more sensitive and specific detection, especially for identifying unknown degradants, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) is highly effective.[2][9][10][11] A well-developed stability-indicating method should be able to resolve this compound from its known degradation products and any other potential impurities that may arise during storage.[9][12]

Q4: What are the critical quality attributes (CQAs) to monitor for a this compound nebulizer solution during a stability study?

A4: For a nebulized solution like this compound, the following CQAs are essential to monitor throughout the stability study:

  • Assay: The concentration of this compound.

  • Impurities and Degradation Products: Quantification of known and unknown impurities.

  • Appearance: The solution should remain clear and colorless.[13]

  • pH: To ensure the stability of the active pharmaceutical ingredient (API) and patient comfort.[14][15]

  • Osmolality: To ensure the formulation is isotonic.[14][15]

  • Delivered Dose Uniformity (DDU): To ensure consistent dosing for the patient.[16]

  • Aerodynamic Particle Size Distribution (APSD): To ensure the aerosolized droplets are in the optimal size range for lung deposition.[11][16]

  • Sterility and Microbial Limits: For sterile dosage forms.

  • Leachables: From the container closure system.[10]

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues that may arise during your stability studies.

Scenario 1: Unexpected Peaks in the HPLC Chromatogram

Q: I am observing an unexpected peak in my HPLC chromatogram during a stability time point. How should I proceed with its identification and characterization?

A: The appearance of a new peak in a stability chromatogram requires a systematic investigation to determine its origin and potential impact on product quality. The following steps will guide you through this process.

  • Confirm the Peak is Real:

    • Re-inject the same sample to ensure the peak is not an anomaly from the injection process.

    • Inject a blank (mobile phase) to rule out carryover from previous injections or contamination of the mobile phase.[17]

    • If the peak persists, proceed to the next step.

  • Investigate the Source:

    • Placebo Analysis: Analyze a placebo formulation (containing all excipients but no this compound) that has been subjected to the same stability conditions. If the peak is present, it is likely an excipient degradant or a leachable from the container closure system.

    • Forced Degradation Studies: If the peak is not present in the placebo, it is likely a this compound degradant. To confirm this, perform forced degradation studies on the this compound drug substance and drug product. This involves subjecting the samples to stress conditions such as acid, base, oxidation, heat, and light.[12] The degradation profiles generated can help in tentatively identifying the unknown peak.

  • Characterize the Peak:

    • UV-Vis Spectrum: If using a photodiode array (PDA) detector, compare the UV spectrum of the unknown peak to that of this compound and its known impurities. This can provide clues about the structure of the chromophore.

    • LC-MS/MS Analysis: For structural elucidation, analyze the sample using a validated LC-MS/MS method. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide definitive structural information.[9][11]

  • Quantify and Report:

    • Once identified, the impurity should be quantified using an appropriate reference standard if available. If a standard is not available, its concentration can be estimated relative to the this compound peak area, assuming a similar response factor.

    • Report the impurity level according to ICH Q3B(R2) guidelines for impurities in new drug products.[6]

This protocol outlines a typical forced degradation study for a this compound formulation.

  • Sample Preparation: Prepare solutions of this compound drug product at the target concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Store the drug product solution at 80°C for 48 hours.

    • Photostability: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your stability-indicating HPLC method.

G start Unexpected Peak Observed confirm_peak Is the peak reproducible and not in the blank? start->confirm_peak placebo_analysis Analyze stressed placebo sample confirm_peak->placebo_analysis Yes anomaly Peak is an anomaly (e.g., carryover, air bubble). Address instrument issue. confirm_peak->anomaly No peak_in_placebo Is the peak present in the placebo? placebo_analysis->peak_in_placebo leachable_excipient Peak is likely a leachable or excipient degradant. Investigate container closure and excipients. peak_in_placebo->leachable_excipient Yes forced_degradation Perform forced degradation on API and Drug Product peak_in_placebo->forced_degradation No end Investigation Complete leachable_excipient->end peak_in_forced Does the peak match a degradant from forced degradation? forced_degradation->peak_in_forced characterize Characterize using LC-MS/MS for structural elucidation peak_in_forced->characterize Yes quantify Quantify and report as per ICH Q3B guidelines characterize->quantify quantify->end anomaly->end

Caption: Workflow for investigating unexpected chromatographic peaks.

Scenario 2: Drift in pH of the Formulation

Q: We are observing a consistent decrease in the pH of our this compound formulation during our long-term stability study. What could be the cause, and how should we investigate it?

A: A drift in pH is a critical stability concern as it can impact the solubility, stability, and tolerability of the drug product. The most likely cause for a pH decrease in a this compound formulation is the hydrolysis of the amide group to form the carboxylic acid metabolite, THRX-195518.[1][2] Other potential causes could include interaction with the container closure system or degradation of an excipient.

  • Correlate pH with Degradation: Plot the pH values against the concentration of the THRX-195518 degradant over time. A strong correlation would suggest that the formation of this acidic degradant is the primary driver of the pH change.

  • Container-Closure Interaction Study: To rule out contributions from the container, conduct a study where the formulation is stored in an inert container (e.g., a glass vial) under the same stability conditions. If the pH drift is significantly less in the inert container, it suggests an interaction with the primary packaging.

  • Excipient Stability: Review the stability data for all excipients used in the formulation. The citrate buffer components (citric acid and sodium citrate) are generally stable, but it's important to ensure their quality.[18]

  • Buffer Capacity: Evaluate if the buffer capacity of the formulation is sufficient to maintain the pH within the acceptable range over the shelf life, considering the expected rate of degradation.

  • Reformulation: If the pH shift is significant and cannot be controlled by the current buffer system, reformulation with a different buffer or a higher buffer concentration may be necessary.

  • Packaging Selection: If container-closure interactions are identified, consider alternative packaging materials.

Scenario 3: Inconsistent Delivered Dose from the Nebulizer

Q: Our stability data shows a trend of decreasing delivered dose uniformity (DDU) over time. What formulation stability attributes could be contributing to this?

A: Inconsistent DDU from a nebulizer can be a complex issue with contributions from both the device and the formulation.[16] From a formulation stability perspective, changes in physical properties can impact the efficiency of nebulization.

  • Change in Viscosity: While less common for aqueous solutions, any change in viscosity due to excipient degradation or interaction could affect the nebulization rate.

  • Surface Tension Modification: Adsorption of the API or excipients to the container surface over time could alter the surface tension of the solution, which can influence droplet formation during nebulization.

  • Precipitation: Although unlikely if the formulation is robust, any precipitation of the API or excipients would significantly impact the amount of drug available for nebulization. A visual inspection for particulate matter is a critical stability test.

G cluster_formulation Formulation Stability Attributes cluster_performance Nebulizer Performance Assay API Concentration DDU Delivered Dose Uniformity (DDU) Assay->DDU Directly impacts pH pH pH->Assay Affects API stability Viscosity Viscosity APSD Aerodynamic Particle Size Distribution (APSD) Viscosity->APSD Affects droplet size NebulizationTime Nebulization Time Viscosity->NebulizationTime Influences flow rate SurfaceTension Surface Tension SurfaceTension->APSD Influences droplet formation Efficacy Clinical Efficacy DDU->Efficacy APSD->Efficacy

Caption: Interplay of formulation stability and nebulizer performance.

  • Setup: Assemble the nebulizer system (e.g., PARI LC Sprint nebulizer with a PARI Trek S compressor) as specified for this compound administration.[19]

  • Sample Loading: Load a single vial of the this compound stability sample into the nebulizer.

  • Nebulization: Operate the nebulizer for the specified time, capturing the aerosolized dose onto a filter apparatus (e.g., using a sampling pump).

  • Drug Recovery: Extract the captured this compound from the filter using a suitable solvent.

  • Quantification: Analyze the extracted solution using a validated HPLC method to determine the amount of this compound delivered.

  • Acceptance Criteria: The delivered dose should be within the specified range (e.g., 80-120% of the label claim) for a set number of actuations.

References

  • Bourdet, D. L., et al. (2020). This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite. Drug Metabolism and Disposition, 48(12), 1312-1320. [Link][1][3]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][20]

  • U.S. Food and Drug Administration. (2017). Clinical Pharmacology and Biopharmaceutics Review(s) - YUPELRI (this compound) inhalation solution. [Link][2]

  • Theravance Biopharma. Mechanism of Action | YUPELRI® (this compound) inhalation solution. [Link][21]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][5]

  • Pederson, B. (2020). Can I Mix Nebulized Medications? Including this compound. Med Ed 101. [Link][14]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link][22]

  • Drugs.com. (2025). This compound Monograph for Professionals. [Link][23]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link][6]

  • ResearchGate. Metabolic pathways for this compound in humans. [Link][4]

  • ResearchGate. ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. [Link][12]

  • U.S. Food and Drug Administration. (2020). Draft Guidance on this compound. [Link][24]

  • Zhang, T., et al. (2025). Development of a novel stability-indicating UHPLC method for this compound quality control and impurity identification using 2D-LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis. [Link][9]

  • ResearchGate. Analytical Method Development and Validation: Quantitative Estimation for Assay of this compound in Pharmaceutical Dosage form by RP-HPLC method. [Link][8]

  • U.S. Food and Drug Administration. (2018). Leachable Study Design for this compound Drug Product Stability Batches. [Link][10]

  • Broughton Group. (2024). The Vital Role of Stability Studies in Pharmaceutical Inhalation. [Link][16]

  • Theravance Biopharma. YUPELRI® (this compound) inhalation solution. [Link][18]

  • U.S. Food and Drug Administration. (2002). Guidance for Industry: Nasal Spray and Inhalation Solution, Suspension, and Spray Drug Products – Chemistry, Manufacturing, and Controls Documentation. [Link][7]

  • R Discovery. (2025). Quantification and Aerodynamic Particle Size Distribution of this compound Aerosol With UHPLC-MS/MS. [Link][11]

  • PubMed. (2020). Physicochemical Stability and Compatibility of this compound (LAMA) and Formoterol Fumarate (LABA) Inhalation Solution Admixture. [Link][15]

  • Dr. Oracle. (2025). What is the recommended use and dosage of Yupelri (this compound) via a nebulizer for chronic obstructive pulmonary disease (COPD)?. [Link][19]

  • U.S. Food and Drug Administration. YUPELRI (this compound) inhalation solution Label. [Link][13]

Sources

Technical Support Center: Minimizing Off-Target Effects of Revefenacin in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing revefenacin in cell culture experiments. This resource is designed to provide in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize off-target effects, ensuring the accuracy and reliability of your in vitro data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about using this compound in a cell culture setting.

Q1: What is this compound and what is its primary on-target mechanism of action?

A1: this compound is a long-acting muscarinic antagonist (LAMA) with high affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][2][3] Its therapeutic effect in conditions like Chronic Obstructive Pulmonary Disease (COPD) is primarily achieved through the inhibition of the M3 receptor on airway smooth muscle, which leads to bronchodilation.[1][2][4] In a cell culture context, its primary "on-target" effect is the competitive antagonism of muscarinic receptors, which can be measured by the suppression of acetylcholine-induced responses like calcium mobilization.[5]

Q2: What are the potential off-target effects of this compound in cell culture?

A2: Off-target effects are unintended interactions with cellular components other than the primary target.[6] For this compound, these can be categorized as:

  • Pharmacological Off-Target Effects: While it binds to all five muscarinic receptors, the desired effect is often M3-specific.[1][2][4] Unintended signaling consequences may arise from blocking M1, M2, M4, or M5 receptors if they are present in your cell line. Preclinical studies show this compound has kinetic selectivity for M3 over M2 receptors, meaning it dissociates more slowly from M3.[5][7][8]

  • Chemical-Based Toxicity: At high concentrations, the chemical structure of any compound, including this compound, can cause cellular stress or toxicity unrelated to its intended pharmacological target.[9][10] This can manifest as decreased cell viability, changes in morphology, or apoptosis.

  • Metabolite Effects: this compound is metabolized in the liver to an active metabolite, THRX-195518.[2][11] While this is more relevant in vivo, if your cell culture model has metabolic capabilities (e.g., primary hepatocytes), the effects of this metabolite, which has a lower potency at muscarinic receptors, should be considered.[2][11]

Q3: How do I select the optimal, on-target concentration range for my experiments?

A3: The optimal concentration should be the lowest dose that elicits the desired on-target effect without causing significant off-target toxicity.[6] This is determined empirically for each cell line and assay. The key is to perform a dose-response experiment. Start with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) and measure both your desired functional outcome (e.g., inhibition of a signaling pathway) and cell viability (e.g., using an MTT or LDH assay). The ideal range will be where the functional effect reaches a plateau before a significant drop in cell viability is observed.

Q4: What are the essential control experiments to distinguish on-target from off-target effects?

A4: Differentiating on-target from off-target effects is critical for data interpretation.[6] Essential controls include:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.[6]

  • Inactive/Structurally Related Molecule: If available, use a compound that is structurally similar to this compound but known to be inactive at muscarinic receptors. This helps identify effects due to the chemical scaffold rather than receptor blockade.[6]

  • Target Expression Knockdown/Knockout: In cell lines where the target receptor (e.g., M3) has been knocked out or knocked down (e.g., using CRISPR or siRNA), an on-target effect of this compound should be abolished. If the effect persists, it is likely off-target.

  • Rescue Experiments: If this compound inhibits a specific pathway, attempt to "rescue" the phenotype by activating a downstream component of that same pathway. If the effect cannot be rescued, it may suggest a different, off-target mechanism is at play.[6]

Part 2: Troubleshooting Guide

This section provides a structured approach to solving specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution & Rationale
High Cell Toxicity / Low Viability 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.[6]Solution: Perform a solvent toxicity curve to determine the maximum tolerated concentration for your cell line (typically <0.5% for DMSO). Ensure all treatments, including controls, have the same final solvent concentration.
2. Concentration Too High: The this compound concentration is in a range that causes off-target cytotoxicity.[6]Solution: Re-evaluate your dose-response curve. Select concentrations from the lower, specific-effect range. Use a sensitive cytotoxicity assay like a Lactate Dehydrogenase (LDH) release assay to precisely define the cytotoxic threshold.[12]
3. On-Target Toxicity: The intended inhibition of muscarinic signaling is detrimental to your specific cell line's survival.[6]Solution: Verify the expression of muscarinic receptor subtypes in your cells (e.g., via qPCR or Western blot). If the target is highly expressed, the observed toxicity may be a direct result of its intended function. Consider using a shorter treatment duration.
Inconsistent or Non-Reproducible Results 1. Compound Precipitation: this compound may be precipitating out of the culture medium at higher concentrations.[6]Solution: Visually inspect the media in your wells for any precipitate. Check the solubility data for this compound in your specific culture medium. Prepare fresh stock solutions and ensure complete dissolution before diluting into the final medium.
2. Edge Effects: Wells on the perimeter of the culture plate are prone to evaporation, leading to increased compound concentration.[13]Solution: Avoid using the outer wells of the plate for experiments. Instead, fill them with sterile PBS or media to create a humidity barrier. Ensure proper mixing of the compound in the media before adding it to the cells.
3. Cell Seeding Inconsistency: Uneven cell numbers across wells lead to variable responses.[13]Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting into different wells.
Observed Effect is Not Dose-Dependent 1. Assay Saturation: The biological response is already maximal at the lowest concentration tested.[6]Solution: Expand the lower end of your concentration range (e.g., into the picomolar range) to better define the dose-response curve and determine the EC50/IC50.
2. Off-Target "Hook" Effect: At higher concentrations, an opposing off-target effect may be masking the on-target dose response.[6]Solution: This complex issue requires further investigation. Try co-treatment with antagonists for other potential targets to see if the dose-response relationship can be restored. This points to a specific off-target interaction.
3. Assay Interference: this compound is directly interfering with the assay chemistry (e.g., absorbance or fluorescence of a reporter dye).Solution: Run a cell-free control. Add this compound at all tested concentrations to wells containing only culture medium and your assay reagents. Any signal generated here indicates direct interference.[6]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Establishing the Therapeutic Window (Dose-Response and Cytotoxicity)

This protocol is essential for identifying the concentration range where this compound exhibits its on-target effects without inducing general cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in your cell culture medium. Also, prepare a vehicle-only control.

  • Treatment: After allowing cells to adhere (typically 12-24 hours), replace the medium with the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Dual Assay:

    • Cytotoxicity Assay (LDH): Carefully collect a small aliquot of the supernatant from each well to measure the release of lactate dehydrogenase (LDH), an indicator of membrane damage.[12] Follow the manufacturer's protocol for a commercially available LDH assay kit.

    • Viability/Metabolic Assay (MTT/WST-1): To the remaining cells in the plate, add a tetrazolium salt-based reagent (like MTT or WST-1). Viable cells with active metabolism will reduce the salt to a colored formazan product, which can be quantified by absorbance.

  • Data Analysis: Plot the percent viability and percent cytotoxicity against the log of the this compound concentration. The "therapeutic window" is the range where viability is high, and the desired on-target effect (measured in a separate functional assay) is achieved.

Workflow for Distinguishing On-Target vs. Off-Target Effects

This logical workflow guides the experimental process for validating an observed cellular response.

On_Target_vs_Off_Target_Workflow observe Observe Phenotype (e.g., Cell Death, Signaling Change) controls Run Essential Controls observe->controls on_target_hyp Hypothesis: On-Target Effect observe->on_target_hyp off_target_hyp Hypothesis: Off-Target Effect observe->off_target_hyp vehicle Vehicle Control controls->vehicle inactive Inactive Analog Control controls->inactive knockdown Test in Target Knockdown/Knockout (e.g., M3-KO) Cell Line on_target_hyp->knockdown rescue Perform Rescue Experiment (Activate Downstream Signal) on_target_hyp->rescue phenotype_gone Phenotype Abolished knockdown->phenotype_gone If Yes phenotype_persists Phenotype Persists knockdown->phenotype_persists If No rescue->phenotype_gone If Rescued orthogonal Test Orthogonal Antagonist (Different Chemical Structure) off_target_hyp->orthogonal orthogonal->phenotype_gone If Different orthogonal->phenotype_persists If Same conclusion_on conclusion_on phenotype_gone->conclusion_on Conclusion: Likely On-Target conclusion_off conclusion_off phenotype_persists->conclusion_off Conclusion: Likely Off-Target

Caption: Workflow for On-Target vs. Off-Target Effect Validation.

Part 4: Data Summary & Pathway Visualization

This compound Receptor Binding Profile

Preclinical studies have characterized this compound's affinity for the five human muscarinic receptor subtypes. While it binds to all five, its kinetic selectivity (slower dissociation) for M3 is a key feature.[5][7][8]

Receptor SubtypeAffinity (pKi) RangeKey Characteristic
M1-M5 8.2 - 9.8High affinity across all subtypes.[8]
M3 ~9.8Target for bronchodilation.[8] Exhibits slow receptor dissociation.[11]
M2 ~9.4Dissociates significantly faster than from M3, indicating kinetic selectivity.[5][7]
On-Target Signaling Pathway of this compound

This compound acts as a competitive antagonist at the M3 muscarinic receptor, a G-protein coupled receptor (GPCR). This diagram illustrates the canonical signaling pathway that this compound inhibits.

Revefenacin_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol M3_Receptor M3 Muscarinic Receptor (GPCR) Gq_protein Gq/11 Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction) Ca_release->Response PKC->Response ACh Acetylcholine (Agonist) ACh->M3_Receptor Binds & Activates This compound This compound (Antagonist) This compound->M3_Receptor Competitively Blocks

Caption: this compound's On-Target Mechanism at the M3 Receptor.

References

  • This compound | C35H43N5O4 | CID 11753673 - PubChem. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved January 2, 2026, from [Link]

  • Yupelri (this compound) for Chronic Obstructive Pulmonary Disease. (2018, November 15). Clinical Trials Arena. Retrieved January 2, 2026, from [Link]

  • This compound | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 2, 2026, from [Link]

  • This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022, October 28). NHP. Retrieved January 2, 2026, from [Link]

  • Donohue, J. F., et al. (2021). This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics, 68, 102029. Retrieved January 2, 2026, from [Link]

  • [FDA Application No. 210598Orig1s000 Review(s)]. (2017, November 10). U.S. Food and Drug Administration. Retrieved January 2, 2026, from [Link]

  • Aronstam, R. S., et al. (2017). Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. Journal of Pharmacology and Experimental Therapeutics, 363(2), 262-272. Retrieved January 2, 2026, from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 2, 2026, from [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved January 2, 2026, from [Link]

  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. (n.d.). Molecular Devices. Retrieved January 2, 2026, from [Link]

  • Cytotoxicity Assays | Life Science Applications. (n.d.). BMG LABTECH. Retrieved January 2, 2026, from [Link]

  • Donohue, J. F., et al. (2021). This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics, 68, 102029. Retrieved January 2, 2026, from [Link]

  • El-Khamisy, S. F. (2012). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 40(7), 1079-1081. Retrieved January 2, 2026, from [Link]

  • [FDA Application No. 210598Orig1s000 Review(s)]. (2018, November 1). U.S. Food and Drug Administration. Retrieved January 2, 2026, from [Link]

  • Miller, J. E., et al. (2013). Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay. Journal of Biomolecular Screening, 18(9), 1018-1026. Retrieved January 2, 2026, from [Link]

  • On-target and Off-target-based Toxicologic Effects. (2025, August 6). ResearchGate. Retrieved January 2, 2026, from [Link]

  • On-Target and Off-Target Side Effects. (2013, September 11). Targeted Oncology. Retrieved January 2, 2026, from [Link]

  • The growing concern of off-target effects: How to measure and minimize off-target effects... (2021, October 12). YouTube. Retrieved January 2, 2026, from [Link]

  • Deeks, E. D. (2019). This compound: First Global Approval. Drugs, 79(1), 93-98. Retrieved January 2, 2026, from [Link]

  • Troubleshooting guide for cell culture. (n.d.). PromoCell. Retrieved January 2, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved January 2, 2026, from [Link]

  • Yupelri (this compound) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 2, 2026, from [Link]

  • [FDA Application No. 210598Orig1s000 Review(s)]. (2018, October 24). U.S. Food and Drug Administration. Retrieved January 2, 2026, from [Link]

  • RNAscope Troubleshooting Guide and FAQ. (n.d.). Advanced Cell Diagnostics. Retrieved January 2, 2026, from [Link]

  • Donohue, J. F., et al. (2019). This compound, a once-daily, lung-selective, long-acting muscarinic antagonist for nebulized therapy: Safety and tolerability results of a 52-week phase 3 trial in moderate to very severe chronic obstructive pulmonary disease. Respiratory Medicine, 153, 38-43. Retrieved January 2, 2026, from [Link]

  • Cornu, T. I., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1269151. Retrieved January 2, 2026, from [Link]

  • L., C. C., et al. (2022). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Biomedical Science, 29(1), 63. Retrieved January 2, 2026, from [Link]

  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Journal of Medical Genetics, 57(11), 721-731. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Revefenacin Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for revefenacin binding assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered when quantifying the interaction of this compound with its target, the M3 muscarinic acetylcholine receptor (M3R). As a long-acting muscarinic antagonist (LAMA), precise and reproducible binding data for this compound is critical for understanding its pharmacology and developing effective therapeutics for conditions like chronic obstructive pulmonary disease (COPD).[1][2][3]

This resource provides in-depth, experience-driven solutions to common issues, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to develop robust, self-validating assays that yield consistent and trustworthy results.

Understanding this compound and its Interaction with the M3 Receptor

This compound is a competitive antagonist that exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[3][4] Its therapeutic effect in COPD is primarily mediated by blocking acetylcholine-induced bronchoconstriction through its interaction with M3 receptors on airway smooth muscle.[1][2][3][5] A key characteristic of this compound is its kinetic selectivity, demonstrating a significantly slower dissociation from the M3 receptor compared to the M2 receptor.[4] This prolonged engagement with the M3 receptor contributes to its long-acting bronchodilator effects.[1][4]

Given this mechanism, radioligand binding assays are a cornerstone for characterizing this compound's affinity (Kᵢ) and receptor occupancy. However, like any sophisticated biological assay, these experiments are susceptible to variability. The following sections address the most frequently encountered problems and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: High Non-Specific Binding (NSB)

Question: My non-specific binding is exceeding 50% of the total binding, even at low radioligand concentrations. What could be causing this and how can I fix it?

Answer: High non-specific binding is a common hurdle in radioligand binding assays that can mask the true specific binding signal, leading to inaccurate affinity and receptor density calculations.[6][7] Non-specific binding refers to the radioligand adhering to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[6][8]

Causality and Solutions:

  • Radioligand Concentration: Using a radioligand concentration that is too high is a frequent cause of elevated NSB.

    • Solution: Titrate your radioligand. A good starting point is a concentration at or below the dissociation constant (Kd) of the radioligand for the M3 receptor.[6][7] This ensures that you are working in a range where specific binding is saturable and non-specific binding is minimized.

  • Hydrophobicity: Both the radioligand and this compound, as organic molecules, can possess hydrophobic properties that promote non-specific interactions with the assay components.

    • Solution: Modify your assay buffer. The inclusion of a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% can help to saturate non-specific binding sites on the filter and other surfaces.[6][9] Additionally, pre-treating your filter plates with a solution like 0.3% polyethyleneimine (PEI) can reduce non-specific binding of positively charged radioligands.

  • Inadequate Washing: Insufficient washing during the filtration step can leave unbound radioligand trapped in the filter, artificially inflating the NSB.

    • Solution: Increase the number and volume of wash steps. Using ice-cold wash buffer is crucial as it slows the dissociation of the specific radioligand-receptor complex while effectively removing unbound radioligand.[6]

  • Membrane Protein Concentration: An excessive amount of membrane protein in the assay can increase the number of non-specific binding sites.

    • Solution: Optimize the amount of membrane protein per well. A typical range for receptor binding assays is 10-100 µg of protein.[10] Perform a protein titration experiment to find the optimal concentration that provides a robust specific binding signal without excessive NSB.

Data Presentation: Troubleshooting High NSB

Potential Cause Recommended Action Expected Outcome
Radioligand concentration too highTitrate radioligand to ≤ KdDecreased NSB, improved signal-to-noise ratio
Hydrophobic interactionsAdd 0.1-0.5% BSA to buffer; pre-treat filters with 0.3% PEIReduced binding to filter and other surfaces
Insufficient washingIncrease wash steps with ice-cold bufferMore efficient removal of unbound radioligand
Excessive membrane proteinTitrate membrane protein (10-100 µg)Lower NSB while maintaining specific signal
Issue 2: Low Signal-to-Noise Ratio

Question: I'm observing a very small window between my total binding and non-specific binding. How can I improve my assay's signal-to-noise ratio?

Answer: A low signal-to-noise ratio, where the specific binding is only marginally higher than the non-specific binding, compromises the accuracy and reproducibility of your results. This can stem from either low specific binding or high non-specific binding, or a combination of both.

Causality and Solutions:

  • Suboptimal Receptor Expression: The source of your M3 receptors (e.g., cell lines, tissue homogenates) may have low receptor density (Bmax).

    • Solution: If using a recombinant cell line, ensure that the expression of the M3 receptor is adequate. For tissue preparations, select a tissue known to have high M3 receptor expression, such as smooth muscle from the airways.

  • Inactive Receptors: Improper membrane preparation or storage can lead to denaturation or degradation of the M3 receptors.

    • Solution: Follow a stringent membrane preparation protocol.[11][12] This includes homogenization in a cold lysis buffer containing protease inhibitors, followed by centrifugation to isolate the membrane fraction.[11] Membranes should be stored at -80°C in a cryoprotectant-containing buffer.[11]

  • Assay Conditions Not at Equilibrium: If the incubation time is too short, the radioligand may not have reached equilibrium with the receptor, resulting in a lower-than-expected specific binding signal.

    • Solution: Perform a time-course experiment to determine the time required to reach binding equilibrium at your chosen incubation temperature.[13]

Experimental Workflow: Optimizing Signal-to-Noise

G cluster_0 Assay Inputs cluster_1 Experimental Execution cluster_2 Quality Control cluster_3 Data Output Reagents Standardized Reagents (Large Batches) Assay Binding Assay Reagents->Assay Membranes Consistent Membrane Prep (Large Batch) Membranes->Assay Protocol Validated Protocol (SOP) Protocol->Assay Controls Internal Controls (Reference Compound) Assay->Controls Validation Assay Validation (Z', S/N) Assay->Validation Results Reproducible Kᵢ Values Controls->Results Validation->Results

Caption: A self-validating assay relies on consistent inputs and rigorous QC.

Detailed Experimental Protocol: Competition Binding Assay for this compound

This protocol provides a framework for determining the inhibitory constant (Kᵢ) of this compound at the M3 receptor.

1. Membrane Preparation [10][11] 1. Culture cells expressing the human M3 receptor (e.g., CHO-K1 or HEK293 cells) to ~90% confluency. 2. Wash cells with ice-cold PBS and harvest by scraping. 3. Homogenize the cell pellet in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors). 4. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. 5. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes. 6. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation. 7. Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration (e.g., via BCA assay), aliquot, and store at -80°C.

2. Radioligand Binding Assay [10][14] 1. Thaw the membrane preparation on ice and dilute to the pre-determined optimal concentration in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). 2. In a 96-well plate, set up the following in triplicate:

  • Total Binding: Radioligand + Assay Buffer + Membranes
  • Non-Specific Binding: Radioligand + High concentration of a non-radioactive competitor (e.g., 10 µM atropine) + Membranes
  • Competition Binding: Radioligand + Serial dilutions of this compound + Membranes
  • Use a suitable radioligand for the M3 receptor, such as [³H]-N-methylscopolamine ([³H]-NMS), at a concentration near its Kd.
  • Incubate the plate at a constant temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
  • Terminate the reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer.
  • Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis

  • Calculate specific binding by subtracting the average non-specific binding counts from the total binding and competition binding counts.

  • Plot the specific binding as a function of the this compound concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

By implementing these troubleshooting strategies and adhering to a standardized, robust protocol, you can overcome the challenges of inconsistent results and generate high-quality, reproducible data for your this compound binding assays.

References

  • This compound | C35H43N5O4 | CID 11753673 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Zeng, L., & Chen, Y. (2019). This compound for the treatment of chronic obstructive pulmonary disease. Expert Opinion on Pharmacotherapy, 20(15), 1839–1846. Retrieved from [Link]

  • What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Yupelri (this compound) for Chronic Obstructive Pulmonary Disease. (2018, November 15). Clinical Trials Arena. Retrieved from [Link]

  • This compound | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 233–239. Retrieved from [Link]

  • Sykes, D. A., & Charlton, S. J. (2012). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 165(6), 1689–1702. Retrieved from [Link]

  • Deeks, E. D. (2019). This compound: First Global Approval. Drugs, 79(1), 93–98. Retrieved from [Link]

  • Radioligand binding methods for membrane preparations and intact cells. (2004). Methods in Molecular Biology, 259, 231–245. Retrieved from [Link]

  • Hulme, E. C. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Methods in Molecular Biology, 231-245. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. Retrieved from [Link]

  • Mangel, C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), 11988–11993. Retrieved from [Link]

  • Mangel, C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences of the United States of America, 115(47), 11988–11993. Retrieved from [Link]

  • Center for Drug Evaluation and Research. (2017). Application Number 210598Orig1s000: Clinical Pharmacology and Biopharmaceutics Review(s). U.S. Food and Drug Administration. Retrieved from [Link]

  • Center for Drug Evaluation and Research. (2018). Application Number 210598Orig1s000: Pharmacology Review(s). U.S. Food and Drug Administration. Retrieved from [Link]

  • Investigating the Unbinding of Muscarinic Antagonists from the Muscarinic 3 Receptor. (2023). Journal of Chemical Theory and Computation, 19(15), 5039–5050. Retrieved from [Link]

  • Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.). Retrieved from [Link]

  • Main causes of non-specific reactions of antibodies. (n.d.). MBL Life Science. Retrieved from [Link]

  • Deganutti, G., et al. (2020). Unbinding Kinetics of Muscarinic M3 Receptor Antagonists Explained by Metadynamics Simulations. Journal of Chemical Information and Modeling, 60(9), 4389–4400. Retrieved from [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group. Retrieved from [Link]

  • Pader, C., et al. (2018). This compound, a Long-Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo- and Positive-Controlled Thorough QT Study. Clinical Pharmacology in Drug Development, 7(8), 868–877. Retrieved from [Link]

  • Deganutti, G., et al. (2020). Unbinding Kinetics of Muscarinic M3 Receptor Antagonists Explained by Metadynamics Simulations. Journal of Chemical Information and Modeling, 60(9), 4389–4400. Retrieved from [Link]

  • Lefkowitz, R. J. (2024). G protein–coupled receptors: from radioligand binding to cellular signaling. Journal of Clinical Investigation, 134(5), e179060. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 1(3), 148–155. Retrieved from [Link]

  • Gholamhossein, Y., et al. (2016). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Journal of Reports in Pharmaceutical Sciences, 5(1), 58-65. Retrieved from [Link]

  • Center for Drug Evaluation and Research. (2018). Application Number 210598Orig1s000: Summary Review. U.S. Food and Drug Administration. Retrieved from [Link]

  • Donohue, J. F., et al. (2020). Efficacy of this compound, a long-acting muscarinic antagonist for nebulized therapy, in patients with markers of more severe COPD: a post hoc subgroup analysis. International Journal of Chronic Obstructive Pulmonary Disease, 15, 2149–2159. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Aerosol Delivery of Revefenacin in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical, field-proven insights for enhancing the aerosol delivery of revefenacin in animal models.

Introduction to this compound and Its Mechanism

This compound, marketed as Yupelri®, is a long-acting muscarinic antagonist (LAMA) used for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is achieved through the inhibition of M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[3][4] In preclinical animal studies, this compound has been shown to provide dose-dependent protection against bronchoconstriction induced by agents like methacholine and acetylcholine, with effects lasting over 24 hours.[4][5] It is administered via a standard jet nebulizer, which transforms the liquid medication into a fine mist for direct inhalation into the lungs.[1][2][6]

dot

Caption: Mechanism of this compound Action.

Frequently Asked Questions (FAQs)

Q1: What is the optimal particle size for aerosolized this compound in rodent models?

A1: For effective delivery to the lower airways in rodents, the optimal aerodynamic particle size is generally between 1 and 3 micrometers (µm). Particles larger than 5 µm tend to deposit in the upper respiratory tract, while particles smaller than 0.5 µm may be exhaled.[7] It is crucial to characterize the particle size distribution of the aerosol generated by your specific nebulizer and formulation.[8][9]

Q2: How can I ensure consistent dosing between animals?

A2: Dose consistency is a significant challenge in inhalation studies.[10] To improve consistency, standardize the exposure time for each animal, ensure your nebulizer provides a constant output, and regularly validate the aerosol concentration within the exposure chamber.[11] Additionally, using a validated analytical method, such as UHPLC-MS/MS, to quantify the this compound concentration in the aerosol is recommended.[12]

Q3: What are the key differences between whole-body and nose-only exposure systems?

A3: Whole-body exposure involves placing the entire animal in a chamber filled with the aerosolized drug, while nose-only exposure restricts delivery to the nasal passages.[13] Whole-body systems are less stressful for the animals but require larger amounts of the test compound.[14] Nose-only systems are more efficient in terms of drug usage but can induce stress, which may affect physiological responses.[13][14] The choice depends on the study's objectives, duration, and the amount of this compound available.[13]

Q4: Can I use a commercially available human nebulizer for my animal studies?

A4: While human nebulizers can be adapted for animal research, it's important to characterize their performance with your specific formulation and experimental setup.[15] The output rate, particle size distribution, and total delivered dose can vary significantly between nebulizer types (e.g., jet vs. mesh) and may be influenced by the properties of the this compound solution.[16][17]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or variable lung deposition - Inappropriate particle size distribution.[18] - Suboptimal breathing pattern of the animal. - High deposition in the upper airways.- Characterize and optimize the nebulizer output to achieve a mass median aerodynamic diameter (MMAD) between 1-3 µm. - Use a breath simulator to model and understand deposition patterns.[19] - For direct lung delivery, consider intratracheal instillation.[20][21]
Inconsistent aerosol concentration - Fluctuations in nebulizer performance. - Instability of the this compound formulation.[18] - Inadequate mixing of aerosol in the exposure chamber.- Regularly maintain and calibrate the nebulizer. - Assess the in-use stability of the this compound solution.[16] - Ensure proper design and validation of the exposure chamber for homogenous aerosol distribution.[22]
Animal distress during exposure - Stress from restraint in nose-only systems.[11] - Irritation from the vehicle or high drug concentration. - Hypoxia due to high aerosol density.- Acclimatize animals to the restraint tubes. - Evaluate the tolerability of the vehicle alone in a control group. - Monitor oxygen levels in the exposure chamber and ensure adequate air exchange.[11]
Difficulty quantifying the delivered dose - Losses within the delivery system.[23] - Lack of a validated analytical method for this compound in biological matrices.[24]- Characterize drug loss at each component of the exposure apparatus. - Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for this compound in plasma, lung tissue, and bronchoalveolar lavage fluid.[25]

Experimental Protocols

Protocol 1: Characterization of Nebulizer Performance

This protocol outlines the steps to determine the aerosol particle size distribution and output rate of your nebulizer system.

Materials:

  • This compound solution at the desired concentration

  • Nebulizer system (e.g., jet or mesh)

  • Cascade impactor (e.g., Next Generation Impactor)[8]

  • Laser diffraction particle sizer (e.g., Malvern Spraytec)[26][27]

  • High-precision analytical balance

  • Validated HPLC or UHPLC-MS/MS method for this compound quantification[12][28]

Procedure:

  • System Setup: Assemble the cascade impactor or laser diffraction system according to the manufacturer's instructions.

  • Nebulizer Preparation: Fill the nebulizer reservoir with a known volume and concentration of the this compound solution.

  • Aerosol Generation: Operate the nebulizer for a defined period, drawing the aerosol through the characterization instrument at a constant flow rate.

  • Sample Collection & Analysis (Cascade Impactor):

    • Disassemble the impactor and carefully collect the deposited drug from each stage.

    • Quantify the amount of this compound on each stage using the validated analytical method.

    • Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).

  • Data Acquisition (Laser Diffraction):

    • Record the particle size distribution data in real-time.

    • Determine key metrics such as D10, D50, and D90.[9]

  • Output Rate Determination: Measure the weight loss of the nebulizer over the operational period to calculate the output rate (mg/min).

dot

Caption: Workflow for Nebulizer Performance Characterization.

Protocol 2: Non-Invasive Intratracheal Instillation in Mice

For studies requiring direct and precise delivery to the lungs, this non-invasive method is a valuable alternative to aerosol inhalation.[29]

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)[20]

  • Intubation platform[29]

  • Light source and cannula[29]

  • Microsyringe

  • This compound solution (sterile)

Procedure:

  • Anesthesia: Anesthetize the mouse according to your institution's approved protocol.

  • Positioning: Place the anesthetized mouse on the intubation platform, securing the upper incisors and forelimbs.[29]

  • Intubation: Gently pull the tongue to the side and use the lighted cannula to visualize the epiglottis and trachea. Carefully insert the cannula into the trachea.[29]

  • Instillation: Using a microsyringe, slowly instill the desired volume of this compound solution through the cannula.[21] The typical volume is around 3 µL per gram of body weight.[21]

  • Recovery: Remove the cannula and allow the mouse to recover in a clean, warm cage. Monitor its breathing until it regains consciousness.[29]

dot

Caption: Steps for Non-Invasive Intratracheal Instillation.

References

  • What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).
  • Mechanism of Action | YUPELRI® (this compound) inhalation solution.
  • Yupelri (this compound) for Chronic Obstructive Pulmonary Disease - Clinical Trials Arena. (2018-11-15).
  • This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - Oxford Academic.
  • The Role of this compound in Managing COPD Symptoms.
  • Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals.
  • preclinical study design and models of respiratory disease - DDL Conference. (2023-12-08).
  • Review Article: Inhalation Studies in Laboratory Animals--Current Concepts and Alternatives.
  • Replacement Strategies for Animal Studies in Inhalation Testing - MDPI.
  • Inhalation studies in laboratory animals--current concepts and alternatives - PubMed.
  • Troubleshooting Issues with Aerosol Drug Distribution - Pharma.Tips. (2025-02-16).
  • Direct Tracheal Instillation of Solutes into Mouse Lung - PMC - NIH. (2010-08-29).
  • Video: Direct Tracheal Instillation of Solutes into Mouse Lung - JoVE. (2009-12-16).
  • Steps toward nebulization in-use studies to understand the stability of new biological entities.
  • Intratracheal Instillation as an Exposure Technique for the Evaluation of Respiratory Tract Toxicity: Uses and Limitations - Oxford Academic.
  • Characterizing Nebulizer Performance for Methacholine Challenge Tests | American Journal of Respiratory and Critical Care Medicine.
  • Chapter Two: Aerosol Measurements.
  • Performance of different nebulizers in clinical use for Pressurized Intraperitoneal Aerosol Chemotherapy (PIPAC) - PMC - PubMed Central.
  • Analytical Method Development and Validation: Quantitative Estimation for Assay of this compound in Pharmaceutical Dosage form by RP-HPLC method | Request PDF - ResearchGate.
  • Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice - JoVE. (2023-03-12).
  • A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - JoVE. (2021-08-04).
  • Particle Size Measurements from Orally Inhaled and Nasal Drug Products - PubMed.
  • Nebulizer testing.
  • Introduction to Aerosol Measurement Techniques and Applications - ATA Scientific. (2018-05-02).
  • Comparative characterization of the performance of bio-aerosol nebulizers in connection with atmospheric simulation chambers - AMT. (2021-06-17).
  • Development and use of a single-animal whole-body system for inhalation exposure.
  • Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - NIH.
  • Exposing Animals to Oxidant Gases | Nose Only vs. Whole Body | Proceedings of the American Thoracic Society. (2010-01-20).
  • Emerging Treatments for COPD: Evidence to Date on this compound - PMC - PubMed Central.
  • Particle Size Analysis in Aerosol-Generating Dental Procedures Using Laser Diffraction Technique - Frontiers.
  • Understanding Aerosol Particle Size Classification: Why It Matters and How ARE Labs Can Help.
  • This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC - NIH.
  • Development of a novel stability-indicating UHPLC method for this compound quality control and impurity identification using 2D-LC-HRMS - ResearchGate. (2025-08-04).
  • A 28-day, randomized, double-blind, placebo-controlled, parallel group study of nebulized this compound in patients with chronic obstructive pulmonary disease - NIH. (2017-11-02).
  • Overview - Development and Testing of a Novel Whole-body Exposure System for Investigative Studies of Radiofrequency Radiation in Rodents - NCBI.
  • This compound: A Once-Daily, Long-Acting Bronchodilator For Nebulized Treatment Of COPD - PMC - NIH. (2019-12-19).
  • guidelines for the validation of analytical methods used in residue studies in animal tissues - Regional Representation for the Americas - WOAH.
  • This compound: A Once-Daily, Long-Acting Bronchodilator For Nebulized Treatment Of COPD.
  • Conclusion - Development and Testing of a Novel Whole-body Exposure System for Investigative Studies of Radiofrequency Radiation in Rodents - NCBI.
  • Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PubMed Central. (2017-04-06).
  • Inhalation Exposure Systems for the Development of Rodent Models of Sulfur Mustard-Induced Pulmonary Injury - PMC - PubMed Central.
  • In vivo tracking and quantification of inhaled aerosol using magnetic particle imaging towards inhaled therapeutic monitoring - Theranostics.
  • Bioanalytical method validation: An updated review - PMC - NIH.
  • 3 key challenges that inhalation devices face for drug delivery - Springboard Pro. (2023-06-07).
  • 210598Orig1s000 - accessdata.fda.gov. (2018-10-24).
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018-05-24).
  • How to optimize aerosol drug delivery during noninvasive ventilation: What to use, how to use it, and why? - Eurasian Journal of Pulmonology. (2019-03-01).
  • Airflow and device effects on aerosol delivery for large animals - PubMed.
  • Mechanisms of Pharmaceutical Aerosol Deposition in the Respiratory Tract - PMC.
  • Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PubMed Central.

Sources

overcoming limitations of in vitro COPD models

Author: BenchChem Technical Support Team. Date: January 2026

Google Gemini AI

Overcoming Limitations of In Vitro COPD Models

Introduction: Chronic Obstructive Pulmonary Disease (COPD) is a complex, heterogeneous disorder characterized by persistent respiratory symptoms and airflow limitation. While in vitro models are indispensable for dissecting disease mechanisms and for preclinical drug screening, they often fail to recapitulate the multifaceted pathophysiology of the human lung.[1] This guide, designed for researchers, scientists, and drug development professionals, provides expert-driven troubleshooting advice and advanced protocols to overcome the common limitations of these models. Our focus is on enhancing the physiological relevance of your experiments to accelerate the translation of your findings.

Part 1: Frequently Asked Questions (FAQs)

Here we address high-level questions to guide your experimental design and model selection.

Q1: What is the single most significant limitation of traditional submerged cell cultures for COPD research?

A: The most critical limitation is the absence of an air-liquid interface (ALI). In the lung, airway epithelial cells are polarized, with their apical surface exposed to air and their basal surface in contact with the underlying tissue and liquid.[2] Submerged cultures fail to replicate this, preventing the cells from differentiating into a pseudostratified mucociliary epithelium composed of basal, ciliated, and mucus-producing goblet cells.[2][3] This differentiated structure is fundamental to the lung's barrier function and is a primary site of COPD pathology.

Q2: When should I choose primary human cells over immortalized cell lines (e.g., NCI-H292, BEAS-2B)?

A: While cell lines are valuable for their robustness and ease of use, primary human bronchial epithelial cells (HBECs) are superior for modeling COPD-specific phenotypes.[4]

  • Disease Relevance: Primary cells isolated from COPD patients can retain disease-specific characteristics, such as altered gene expression, impaired ciliary function, and a heightened inflammatory response. This provides a more clinically relevant context that is impossible to achieve with generic cell lines.

  • Physiological Accuracy: Primary cells, especially when cultured at ALI, more accurately differentiate and form a barrier that mimics the in vivo airway epithelium.[1]

  • Causality: Use cell lines for initial mechanistic studies or high-throughput screening where consistency is paramount. Switch to primary cells from healthy and COPD donors to validate key findings in a more physiologically and pathologically relevant system.

Q3: My model only includes epithelial cells. How can I begin to incorporate the inflammatory and remodeling aspects of COPD?

A: COPD is driven by chronic inflammation and tissue remodeling involving multiple cell types.[5][6] Start by moving from monoculture to co-culture systems.

  • Epithelial-Fibroblast Co-culture: To model airway remodeling, co-culture epithelial cells with primary lung fibroblasts. Fibroblasts from COPD patients secrete altered extracellular matrix (ECM) components, which can be captured in these systems.[5]

  • Immune Cell Integration: To model inflammation, introduce immune cells like macrophages or neutrophils.[7] You can add primary human monocyte-derived macrophages or established cell lines like THP-1 to the basolateral compartment of an ALI culture to study epithelial-immune crosstalk.[8]

Part 2: Troubleshooting Guides

This section provides in-depth, Q&A-style solutions to specific experimental problems.

Problem Area 1: Poor Cellular Differentiation at the Air-Liquid Interface (ALI)

Q: My primary HBECs form a confluent monolayer, but after lifting to ALI, they fail to differentiate. TEER values are low, and I don't see ciliated or goblet cells. What's going wrong?

A: This is a common and multifactorial issue. Successful ALI differentiation depends on a robust initial culture and precise timing. The goal is to create a self-validating system where successful differentiation is confirmed by morphology, barrier function, and marker expression.

Troubleshooting Table: Poor ALI Differentiation

SymptomPotential Cause(s)Recommended Solution(s) & Validation Steps
Holes form in monolayer after lifting to ALI [9]1. Sub-confluent Culture: The monolayer was not 100% confluent before lifting. 2. Cell Stress: Cells are stressed due to media composition, handling, or donor variability (e.g., cells from severe COPD patients can be harder to culture).[9] 3. Premature Lifting: Cells were lifted before strong cell-cell junctions formed.1. Action: Do not lift until you confirm 100% confluence via microscopy. 2. Action: Ensure optimized, BPE-free ALI differentiation medium is used.[10] Minimize handling. 3. Validation: Wait 24-48 hours post-confluence before lifting to allow junctional proteins like E-cadherin to solidify the barrier.
Low Transepithelial Electrical Resistance (TEER) (<300 Ω·cm²) 1. Leaky Barrier: Poor tight junction formation. 2. Cell Death: Toxicity from media components or residual detergents on inserts. 3. Incomplete Differentiation: The culture has not had enough time to mature.1. Action: Extend the culture duration. Full differentiation can take >21 days. 2. Action: Pre-screen primary cell donors, as some may inherently form weaker barriers.[11] 3. Validation: Measure TEER every 2-3 days. A successful culture will show a steady increase, plateauing above 500 Ω·cm².[11]
Absence of Cilia Beating & MUC5AC Expression 1. Media Composition: Lack of critical factors (e.g., retinoic acid) needed for differentiation. 2. Donor Variation: Some donors may have a reduced capacity for ciliary differentiation. 3. Insufficient Time: Ciliated and goblet cells are among the last to appear.1. Action: Use a commercially validated ALI differentiation medium.[10] 2. Action: Allow cultures to mature for at least 28 days. 3. Validation: Confirm differentiation via live imaging (cilia beating) and immunofluorescence staining for acetylated α-tubulin (cilia) and MUC5AC (goblet cells).

Workflow for Establishing a Robust ALI Culture This diagram outlines the critical steps and quality control checkpoints for a successful ALI culture experiment.

ALI_Workflow cluster_prep Phase 1: Expansion (Submerged) cluster_ali Phase 2: Seeding & Differentiation (ALI) cluster_validation Phase 3: Validation & Experimentation P1 Seed Primary HBECs in T75 Flask P2 Expand to 80% Confluence in Expansion Medium P1->P2 P3 Trypsinize & Count Cells P2->P3 A1 Seed Cells onto Transwell Inserts P3->A1 Seed at high density A2 Grow to 100% Confluence (Submerged, 2-4 days) A1->A2 A3 QC 1: Visual Confluence Check A2->A3 A4 Lift to Air-Liquid Interface (Remove Apical Medium) A3->A4 A5 Culture for 21-28 Days (Change Basal Medium every 2-3 days) A4->A5 V1 QC 2: TEER Measurement (Target >500 Ω·cm²) A5->V1 Maturation V2 QC 3: Immunofluorescence (Ac-Tubulin, MUC5AC, ZO-1) V1->V2 V3 QC 4: Live Imaging (Cilia Beating) V2->V3 V4 Model Ready for Experiment (e.g., CSE Exposure) V3->V4

Caption: Workflow for ALI culture from cell expansion to validation.

Problem Area 2: Inconsistent Inflammatory Response to Stimuli

Q: I'm treating my ALI cultures with Cigarette Smoke Extract (CSE), but the release of pro-inflammatory cytokines like IL-8 and IL-6 is highly variable between experiments. How can I standardize my results?

A: Reproducibility is a major challenge when using complex stimuli like CSE. The variability often stems from the preparation of the extract itself and the method of exposure.[12][13]

Causality and Solution: The composition of CSE is notoriously inconsistent. It is an aqueous solution capturing both particulate and gas phase components of smoke, but the exact chemicals and their concentrations can vary significantly.[14]

Standardized Protocol: Preparation of Cigarette Smoke Extract (CSE)

This protocol is designed to minimize batch-to-batch variability.[15][16]

Materials:

  • Reference cigarettes (e.g., 3R4F from the University of Kentucky)

  • 50 mL conical tube

  • Peristaltic pump or a 50 mL syringe with a three-way stopcock[15]

  • Silicone tubing

  • 0.22 µm sterile filter

  • Serum-free cell culture medium (e.g., DMEM/F-12)

Procedure:

  • Apparatus Setup: Assemble the apparatus in a certified chemical fume hood.[15] Connect tubing from the cigarette holder to a gas washing bottle or directly into a 50 mL tube containing 10 mL of serum-free medium. Connect the outlet to the pump/syringe.

  • Smoke Generation: Light a reference cigarette without a filter. Draw the smoke through the medium at a constant, slow rate (e.g., 5 minutes per cigarette). This bubbling dissolves the smoke components into the medium.[14]

  • Standardization: The resulting solution is considered 100% CSE. It is critical to standardize this stock. The most common method is to measure the optical density (OD) at a specific wavelength (e.g., 320 nm) using a spectrophotometer. An OD reading of 1.0 is often used as a benchmark for 100% CSE.[17]

  • Sterilization & Use: Sterile-filter the 100% CSE through a 0.22 µm filter to remove bacteria and large particulates.[16]

  • Application: Prepare fresh CSE for each experiment.[15] Dilute the standardized 100% stock to working concentrations (e.g., 1%, 2.5%, 5%) in your complete cell culture medium. Apply the diluted CSE to the basolateral compartment of your ALI culture to mimic systemic exposure or apically for direct inhalation exposure.[12]

Validation:

  • Dose-Response: Always perform a dose-response curve (e.g., 0.5% to 10% CSE) to identify the optimal concentration that induces a robust inflammatory response without causing excessive cytotoxicity.

  • Cytotoxicity Assay: Use an LDH assay to quantify cell death. Aim for a CSE concentration that results in <20% cytotoxicity to ensure you are studying an inflammatory response, not just cell death.

  • Biomarker Analysis: Validate the response by measuring a panel of key COPD-related cytokines (e.g., IL-8, IL-6, GM-CSF) via ELISA or multiplex assay.

Simplified CSE-Induced Inflammatory Pathway This diagram illustrates the activation of the NF-κB pathway in bronchial epithelial cells following exposure to CSE, a key driver of inflammation in COPD.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus CSE Cigarette Smoke Extract (CSE) ROS Reactive Oxygen Species (ROS) CSE->ROS IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades IkB_NFkB IκBα - NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->IkB_NFkB NFkB_inactive->IkB_NFkB NFkB_active NF-κB (p50/p65) (Active) Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Binds to DNA Cytokines Pro-inflammatory Cytokines (IL-8, IL-6, TNF-α) Transcription->Cytokines Leads to IkB_NFkB->NFkB_active Releases

Caption: CSE activates the NF-κB pathway, leading to cytokine production.

Part 3: Advancing Model Complexity with Organoids

Q: My research question involves epithelial-mesenchymal interactions and tissue regeneration, which are limited in 2D models. Are lung organoids a viable next step?

A: Absolutely. Lung organoids, derived from either adult stem cells (ASCs) or induced pluripotent stem cells (iPSCs), represent a significant leap in physiological relevance.[18][[“]] They self-organize into 3D structures that can recapitulate aspects of lung development and architecture, including airway-like and alveoli-like domains.[20][21]

Comparison of Advanced In Vitro Models

Model TypeKey AdvantagesKey LimitationsBest For Studying
ALI Culture - Polarized epithelium with barrier function.- Good for studying inhalation toxicity and mucociliary clearance.[22]- Lacks 3D architecture.- Limited cell-type diversity (mostly epithelial).Barrier integrity, host-pathogen interactions, drug transport across the epithelium.
Lung Organoids - Self-organizing 3D structure.- Includes epithelial and some mesenchymal cell types.[21] - Can be derived from patient cells for personalized models.[20]- Lack of vascularization and immune cells.[3]- Enclosed structure limits access for apical treatments.Developmental biology, epithelial-mesenchymal crosstalk, tissue regeneration, genetic diseases.[23]
Lung-on-a-Chip - Incorporates mechanical forces (breathing motions) and vascular flow.[24]- Allows for co-culture of epithelial and endothelial cells.[24]- Technically complex and lower throughput.[24]- Often relies on cell lines rather than primary cells.Drug screening, modeling mechanical forces, vascular leakage, and systemic responses.[25]

Getting Started with Lung Organoids: For studying COPD, ASC-derived organoids from patient biopsies are particularly powerful.[20] A common approach involves co-culturing primary bronchial epithelial cells with lung fibroblasts in a 3D matrix like Matrigel.[21] The fibroblasts provide essential signaling cues that support the self-organization and differentiation of the epithelial cells into complex structures.[23] This allows for the investigation of the aberrant epithelial-mesenchymal crosstalk that is a hallmark of COPD.[23]

References
  • Advanced human-relevant in vitro pulmonary platforms for respiratory therapeutics. National Center for Biotechnology Information.[Link]

  • Experimental Mouse Models and Human Lung Organoid Models for Studying Chronic Obstructive Pulmonary Disease. National Center for Biotechnology Information.[Link]

  • Lung organoids in COPD: recent advances and future prospects. National Center for Biotechnology Information.[Link]

  • Advanced In Vitro Lung Models for Drug and Toxicity Screening: The Promising Role of Induced Pluripotent Stem Cells. PubMed.[Link]

  • Experimental Mouse Models and Human Lung Organoid Models for Studying Chronic Obstructive Pulmonary Disease. Biomolecules & Therapeutics.[Link]

  • Lung organoids in COPD: recent advances and future prospects. Consensus.[Link]

  • Tractable human distal lung organoid model as a new efficient tool to study mesenchymal-epithelial interactions in COPD. NC3Rs.[Link]

  • Novel lung model to test drugs and understand infections. Advanced Science News.[Link]

  • A 3D Epithelial–Mesenchymal Co-Culture Model of the Airway Wall Using Native Lung Extracellular Matrix. MDPI.[Link]

  • Modifying and Integrating in vitro and ex vivo Respiratory Models for Inhalation Drug Screening. Frontiers.[Link]

  • Assessment of In Vitro COPD Models for Tobacco Regulatory Science. PubMed Central.[Link]

  • Validation of in vitro models for smoke exposure of primary human bronchial epithelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology.[Link]

  • Vitro models of chronic obstructive pulmonary disease (COPD) | Request PDF. ResearchGate.[Link]

  • Pulmonary Epithelial Cells: In Vitro Models for Chronic Obstructive Lung Damage (COPD). Kosheeka.[Link]

  • The Development of 3D Primary Co-Culture Models of the Human Airway. MDPI.[Link]

  • Advanced In Vitro Lung Models for Drug and Toxicity Screening: The Promising Role of Induced Pluripotent Stem Cells | Request PDF. ResearchGate.[Link]

  • An In-Vitro Standardized Protocol for Preparing Smoke Extract Media from Cigarette, Electronic Cigarette and Waterpipe. bioRxiv.[Link]

  • Preparation of cigarette smoke extract (CSE). Protocols.io.[Link]

  • Three general methods of generating smoke for in vitro testing. ResearchGate.[Link]

  • Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells. Springer Nature Experiments.[Link]

  • In vitro biomimetic models for respiratory diseases: progress in lung organoids and lung-on-a-chip. PubMed Central.[Link]

  • In Vitro Phenotypic Models for Asthma, COPD, and IPF. Selvita.[Link]

  • Editorial: Next generation in vitro models to study chronic pulmonary diseases, volume II. Frontiers.[Link]

  • Air-liquid interface culture: Building physiologically relevant airway models. PromoCell.[Link]

  • A Simple and Rapid Method for Standard Preparation of Gas Phase Extract of Cigarette Smoke. PubMed Central.[Link]

  • Micro- and Nanoplastics' Toxicity in COPD Cells. Bioengineer.org.[Link]

  • In vivo and in vitro Models of PM2.5 Induced COPD: Focus on the Role of RTA-408. Dove Press.[Link]

  • In vitro modeling of COPD inflammation and limitation of p38 inhibitor – SB203580. National Institutes of Health.[Link]

  • Editorial: Next generation in vitro models to study chronic pulmonary diseases. PubMed Central.[Link]

  • In vitro modeling of COPD inflammation and limitation of p38 inhibitor — SB203580. Dove Press.[Link]

  • Editorial: Next generation in vitro models to study chronic pulmonary diseases. Frontiers.[Link]

  • In Vitro Models of Chronic Obstructive Pulmonary Disease (COPD). ResearchGate.[Link]

  • Challenge models to assess new therapies in chronic obstructive pulmonary disease. National Center for Biotechnology Information.[Link]

  • Air-liquid interface cultures of the healthy and diseased human respiratory tract: promises, challenges and future directions. PubMed Central.[Link]

  • How do you prevent holes from forming in air-liquid airway epithelial cell culture after removal of apical media? ResearchGate.[Link]

  • How to achieve a reliable Air-Liquid Interface (ALI) Culture. YouTube.[Link]

Sources

Revefenacin Formulation Compatibility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for revefenacin inhalation solution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the formulation compatibility of this compound with other nebulized drugs. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to design and execute scientifically sound experiments, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the co-administration of this compound in a nebulizer.

Q1: Can this compound inhalation solution be mixed with other nebulized drugs?

A: The official prescribing information for YUPELRI® (this compound) states that the drug compatibility (physical and chemical), efficacy, and safety of YUPELRI when mixed with other drugs in a nebulizer have not been established[1][2][3][4]. Therefore, mixing this compound with other medications in the nebulizer is not recommended in a clinical setting[5][6]. For research purposes, any co-administration should be preceded by rigorous compatibility testing.

Q2: Is there any known compatibility data for this compound with other specific nebulized drugs?

A: Yes, a study has been published on the physicochemical compatibility of this compound and formoterol fumarate inhalation solutions. The study found that an admixture of the two drugs was physically and chemically stable for up to 25 hours at room temperature, showing no substantial changes in appearance, pH, osmolality, active drug content, purity, or impurity levels[7]. However, for other commonly nebulized drugs such as albuterol, budesonide, or ipratropium, there is a lack of conclusive data[7].

Q3: What are the potential risks of mixing incompatible nebulized drugs?

A: Mixing incompatible drugs can lead to several issues, including:

  • Physical Incompatibility: This can manifest as precipitation, color change, or phase separation, which could affect the aerosol delivery and potentially be harmful if inhaled[8].

  • Chemical Incompatibility: This involves the degradation of one or both active pharmaceutical ingredients (APIs), leading to a loss of potency and the potential formation of harmful byproducts[7].

  • Altered Aerosol Characteristics: Mixing solutions can change the viscosity, surface tension, and osmolality of the formulation, which may impact the droplet size distribution and the efficiency of drug delivery to the lungs.

Q4: What are the regulatory considerations for co-administering nebulized drugs?

A: The U.S. Food and Drug Administration (FDA) provides guidance for the development of inhalation and nasal drug products[3]. Any new combination of drugs intended for co-nebulization would likely be considered a new drug product and require comprehensive data on its safety, efficacy, and quality, including detailed compatibility studies.

Troubleshooting Guide: Investigating this compound Compatibility

This section provides a framework for researchers to systematically investigate the compatibility of this compound with other nebulized medications in a laboratory setting.

Initial Assessment: Visual Inspection

Issue: You are considering co-administering this compound with another nebulized drug and need to perform a preliminary compatibility screen.

Solution: A thorough visual inspection is the first and simplest step.

Causality: Physical incompatibilities often manifest as visible changes. This initial screen can prevent wasted time and resources on more complex analytical tests if a gross incompatibility is immediately apparent.

Protocol:

  • In a clear glass vial, combine the intended volumes of this compound and the other nebulized drug solution.

  • Gently swirl the mixture.

  • Visually inspect the mixture against both a black and a white background for any signs of precipitation, color change, or gas formation[9][10].

  • Repeat the inspection at various time points (e.g., immediately after mixing, 15 minutes, 30 minutes, 1 hour, 4 hours, and 24 hours) to assess for any delayed incompatibilities.

Physicochemical Analysis: pH and Osmolality

Issue: After passing visual inspection, you need to assess more subtle physicochemical changes.

Solution: Measure the pH and osmolality of the admixture.

Causality: Significant shifts in pH can affect drug stability and solubility, while osmolality is important for physiological tolerance in the airways. Nebulizer solutions should ideally be isotonic with a pH greater than 5[11].

Protocol:

  • pH Measurement:

    • Calibrate a pH meter using standard buffer solutions[7][12].

    • Measure the pH of the individual drug solutions and the admixture at the same time points as the visual inspection.

    • A significant change in pH (e.g., >1 unit) in the admixture compared to the individual components may indicate an interaction.

  • Osmolality Measurement:

    • Calibrate an osmometer according to the manufacturer's instructions.

    • Measure the osmolality of the individual drug solutions and the admixture.

    • Compare the measured osmolality of the admixture to the theoretically calculated value to check for unexpected changes.

Chemical Stability Assessment: HPLC Analysis

Issue: You need to confirm that the active pharmaceutical ingredients (APIs) are not degrading when mixed.

Solution: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Causality: HPLC is a powerful analytical technique that can separate and quantify the individual APIs in a mixture, as well as detect the presence of any degradation products[6]. A stability-indicating method is one that can resolve the active ingredients from any potential degradants[4].

Protocol:

  • Method Development: Develop and validate an HPLC method capable of separating and quantifying this compound and the other drug of interest, as well as their known impurities and degradation products. A recent study describes a stability-indicating UHPLC method for this compound that can serve as a starting point[4].

  • Sample Analysis:

    • Prepare samples of the individual drug solutions and the admixture at various time points (e.g., 0, 1, 4, 8, and 24 hours) after mixing.

    • Analyze the samples by HPLC.

  • Data Interpretation:

    • A significant decrease (>10%) in the concentration of either API over time suggests a chemical incompatibility[7].

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Experimental Workflow & Data Presentation

Workflow for Compatibility Testing

Compatibility_Workflow cluster_0 Phase 1: Physical Compatibility cluster_1 Phase 2: Physicochemical Stability cluster_2 Phase 3: Chemical Stability cluster_3 Phase 4: Data Analysis & Conclusion A Prepare Admixture (this compound + Test Drug) B Visual Inspection (vs. black & white background) A->B C Check for Precipitation, Color Change, Gas Formation B->C D pH Measurement C->D If Passes E Osmolality Measurement F Develop Stability-Indicating HPLC Method E->F If Passes G Analyze Admixture Samples (Time-course) H Quantify API Concentration & Detect Degradants I Evaluate Data Against Pre-defined Acceptance Criteria H->I J Determine Compatibility I->J

Caption: Experimental workflow for assessing this compound compatibility.

Summary of Known Compatibility Data
Drug Admixed with this compoundPhysical CompatibilityPhysicochemical StabilityChemical Stability (API Recovery)Reference
Formoterol FumarateCompatibleStable (pH, Osmolality)Stable for up to 25 hours[7]
Albuterol SulfateInconclusive DataInconclusive DataInconclusive Data[7]
Budesonide Inhalation SuspensionInconclusive DataInconclusive DataInconclusive Data[7]
Ipratropium BromideInconclusive DataInconclusive DataInconclusive Data[7]

References

  • Ngim, K., & Patel, J. (2020). Physicochemical Stability and Compatibility of this compound (LAMA) and Formoterol Fumarate (LABA) Inhalation Solution Admixture. International Journal of Pharmaceutical Compounding, 24(3), 242–245. [Link]

  • YUPELRI® (this compound) inhalation solution [Prescribing Information]. Mylan Pharmaceuticals Inc. [Link]

  • Kamin, W., Schwabe, A., & Krämer, I. (2006). Inhalation solutions: which ones are allowed to be mixed? Physico-chemical compatibility of drug solutions in nebulizers. Journal of Cystic Fibrosis, 5(4), 205–213. [Link]

  • U.S. Food and Drug Administration. (2002). Guidance for Industry: Nasal Spray and Inhalation Solution, Suspension, and Spray Drug Products — Chemistry, Manufacturing, and Controls Documentation. [Link]

  • Med Ed 101. (2020). Can I Mix Nebulized Medications? Including this compound. [Link]

  • Drugs.com. (n.d.). Ipratropium and Yupelri Interactions. [Link]

  • Viatris. (n.d.). Dosing and Administration - YUPELRI® (this compound) inhalation solution. [Link]

  • Krämer, I., & Kamin, W. (2014). Physicochemical compatibility of nebulizable drug admixtures containing budesonide and colistimethate or hypertonic saline. Die Pharmazie - An International Journal of Pharmaceutical Sciences, 69(1), 34-39. [Link]

  • U.S. Food and Drug Administration. (2018). YUPELRI (this compound) inhalation solution Label. [Link]

  • Burchett, D. K., & Fiel, S. B. (2010). Mixing and compatibility guide for commonly used aerosolized medications. American Journal of Health-System Pharmacy, 67(3), 227–230. [Link]

  • U.S. Food and Drug Administration. (1997). Reviewer Guidance for Nebulizers, Metered Dose Inhalers, Spacers and Actuators. [Link]

  • Zhang, T., Guo, W., Zhou, S., Xu, N., Zhang, W., Sun, L., Xiao, C., & He, S. (2025). Development of a novel stability-indicating UHPLC method for this compound quality control and impurity identification using 2D-LC-HRMS. Journal of pharmaceutical and biomedical analysis, 262, 116839. [Link]

  • Shabushnig, J. G. (2022). Visual Inspection of Injectable Products. U.S. Food and Drug Administration. [Link]

  • Proveris Scientific. (n.d.). Nebulized Drug Delivery. [Link]

  • Biomanufacturing.org. (2017). SOP: Visual Inspection Process of Manufactured Drug Product for Particulate and Cosmetic/Functional Defects. [Link]

  • Patel, D., & Patel, M. (2017). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Current Pharmaceutical Analysis, 14(3), 259–269. [Link]

  • O'Riordan, T. G., & Smaldone, G. C. (1992). Assessment of different methods of inhalation from salbutamol metered dose inhalers by urinary drug excretion and methacholine challenge. Thorax, 47(12), 1016–1020. [Link]

  • Viatris. (n.d.). Safety Profile | YUPELRI® (this compound) inhalation solution. [Link]

  • Dr. Oracle. (2025). What is the recommended use and dosage of Yupelri (this compound) via a nebulizer for chronic obstructive pulmonary disease (COPD)?. [Link]

  • Drugs.com. (n.d.). Yupelri vs. Albuterol for COPD: Important Differences and Potential Risks. [Link]

  • Drugs.com. (n.d.). Drug Interactions between albuterol / ipratropium and Yupelri. [Link]

  • Drugs.com. (n.d.). Budesonide and Yupelri Interactions. [Link]

  • Drugs.com. (n.d.). This compound Interactions Checker. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficacy and safety of this compound for nebulization in patients with chronic obstructive pulmonary disease taking concomitant ICS/LABA or LABA: subgroup analysis from phase III trials. [Link]

  • Wollstadt, A., Krämer, I., & Kamin, W. (2013). Physicochemical compatibility of nebulizable drug admixtures containing colistimethate and tobramycin. Die Pharmazie, 68(1), 40-43. [Link]

  • SOP Guide for Pharma. (2024). SOP for SOP for pH and Osmolality Control in N…. [Link]

  • Viatris. (n.d.). YUPELRI® (this compound) inhalation solution. [Link]

Sources

Validation & Comparative

A Preclinical Head-to-Head: Unpacking the Efficacy of Revefenacin and Tiotropium

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Respiratory Drug Discovery

In the landscape of long-acting muscarinic antagonists (LAMAs) for the management of chronic obstructive pulmonary disease (COPD), tiotropium has long been a benchmark. However, the emergence of newer agents like revefenacin necessitates a thorough preclinical comparison to understand their distinct pharmacological profiles. This guide provides a detailed, data-driven analysis of the preclinical efficacy of this compound versus tiotropium, tailored for researchers and drug development professionals.

At the Core: Muscarinic Receptor Antagonism

Both this compound and tiotropium exert their therapeutic effect by blocking muscarinic acetylcholine receptors (mAChRs) in the airways.[1][2][3][4] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, induces bronchoconstriction and mucus secretion via these receptors, particularly the M3 subtype located on airway smooth muscle and submucosal glands.[1][3][5] By competitively inhibiting acetylcholine at these receptors, LAMAs lead to bronchodilation and a reduction in mucus production, alleviating the hallmark symptoms of COPD.[1][2][3]

While both drugs share this fundamental mechanism, their nuanced interactions with muscarinic receptor subtypes and their resulting pharmacological profiles exhibit important differences.

Receptor Binding Affinity and Selectivity: A Tale of Two Antagonists

The initial interaction between a drug and its target is a critical determinant of its potency and potential for off-target effects. Radioligand binding assays are instrumental in quantifying this interaction.

This compound demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5).[4][6][7] In equilibrium competition radioligand binding studies, this compound displayed subnanomolar affinity for M2 and M3 receptors, with pKi values of 9.5 and 9.7, respectively.[6] Tiotropium also binds with high affinity to all five mAChR subtypes and is approximately 10 times more potent than ipratropium bromide in binding to human lung muscarinic receptors.[8][9] Comparative studies indicate that tiotropium has a higher affinity for the human M3 receptor (pKi = 10.71) compared to this compound.[6] The rank order of affinity at the human M3 receptor is tiotropium > this compound.[6]

A key differentiator lies in their kinetic selectivity. This compound exhibits a significantly slower dissociation from the M3 receptor compared to the M2 receptor, with dissociation half-lives of 82 minutes for M3 versus 6.9 minutes for M2.[10][11] This kinetic selectivity for M3 receptors is a desirable attribute, as prolonged M3 blockade is responsible for sustained bronchodilation, while faster dissociation from M2 autoreceptors may mitigate potential cardiac side effects. Tiotropium also demonstrates kinetic selectivity, dissociating more slowly from M1 and M3 receptors than from M2 receptors, which contributes to its long duration of action.[8][9][12][13]

Compound hM1 (pKi) hM2 (pKi) hM3 (pKi) hM4 (pKi) hM5 (pKi)
This compound 8.2 - 9.89.59.78.2 - 9.88.2 - 9.8
Tiotropium High AffinityHigh Affinity10.71High AffinityHigh Affinity
Table 1: Comparative Muscarinic Receptor Binding Affinities (pKi). Data synthesized from multiple sources.[6][9]

In Vitro Functional Efficacy: From Receptor Binding to Tissue Response

Beyond receptor affinity, functional assays in isolated airway tissues provide a more direct measure of a compound's ability to antagonize bronchoconstriction.

In functional studies, both this compound and tiotropium act as competitive antagonists at all five human muscarinic receptor subtypes.[6][14] this compound has been shown to potently inhibit agonist-stimulated intracellular calcium mobilization in cells expressing M3 receptors, with pKI values that closely match its radioligand binding affinities.[6] Importantly, this compound does not stimulate a calcium response in the absence of an agonist, confirming its neutral antagonist properties.[6]

Studies on isolated tracheal tissues from rats, guinea pigs, and humans have demonstrated that this compound produces a potent and long-lasting antagonism of mAChR-mediated contractile responses.[6][10] The antagonistic effects of this compound in these tissues were found to be slowly reversible, with half-lives exceeding 10 hours in human bronchial tissues.[6] Similarly, tiotropium exhibits a potent inhibitory effect against cholinergic nerve-induced contraction of guinea-pig and human airways, with a slower onset but much slower dissociation compared to atropine and ipratropium.[9]

dot graph ERD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for in vitro isolated tracheal ring experiments.

In Vivo Preclinical Models: Efficacy in a Physiological Context

Animal models of COPD and bronchoconstriction are crucial for evaluating the in vivo efficacy and duration of action of novel respiratory therapeutics.

In anesthetized dogs and rats, inhaled this compound provided dose-dependent and sustained bronchoprotection against acetylcholine- or methacholine-induced bronchoconstriction.[10] This protective effect was observed as early as 5 minutes post-dose and was maintained for up to 24 hours.[10] Preclinical studies have also suggested that this compound has a superior functional lung selectivity index (ratio of bronchoprotective versus antisialagogue potency) compared to tiotropium.[15][16][17]

Tiotropium has been extensively studied in various animal models. In a guinea pig model of COPD induced by repeated lipopolysaccharide (LPS) exposure, inhaled tiotropium was shown to inhibit airway and parenchymal neutrophilia, goblet cell hyperplasia, and collagen deposition.[18][19][20][21] These findings suggest that tiotropium possesses significant anti-inflammatory and anti-remodeling properties in addition to its bronchodilator effects.[18][19][20][21] In a cigarette smoke-induced mouse model of COPD, tiotropium also demonstrated anti-inflammatory activity by inhibiting pulmonary neutrophilic inflammation.[22]

dot graph ERD { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for in vivo methacholine-induced bronchoconstriction studies.

Experimental Protocols in Detail

In Vitro Isolated Tracheal Ring Assay

This assay provides a direct measure of the functional antagonism of muscarinic receptor-mediated smooth muscle contraction.

Methodology:

  • Tissue Preparation: Male guinea pigs are euthanized, and the trachea is carefully excised and placed in cold Krebs-Henseleit buffer. The trachea is then cleaned of adhering connective tissue and cut into 2-3 mm wide rings.

  • Mounting: Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Tension and Equilibration: The rings are subjected to an optimal resting tension (e.g., 1 g) and allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15 minutes.

  • Contraction and Washout: A submaximal concentration of acetylcholine (e.g., 1 µM) is added to test the viability of the tissue. After a stable contraction is achieved, the tissue is washed repeatedly until the tension returns to baseline.

  • Antagonist Incubation: this compound, tiotropium, or vehicle is added to the organ bath at the desired concentration and incubated for a predetermined period (e.g., 60 minutes).

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to acetylcholine is then generated in the presence of the antagonist.

  • Data Analysis: The potency of the antagonist is determined by calculating the pA2 value from a Schild plot, which provides a measure of the affinity of a competitive antagonist for its receptor.

In Vivo Methacholine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the in vivo bronchoprotective effects of inhaled compounds.

Methodology:

  • Animal Preparation: Male Hartley guinea pigs are anesthetized, and a tracheal cannula is inserted for mechanical ventilation. A catheter is placed in the jugular vein for the administration of methacholine.

  • Lung Function Measurement: Airway resistance and dynamic compliance are continuously measured using a whole-body plethysmograph.

  • Drug Administration: Animals are exposed to an aerosolized solution of this compound, tiotropium, or vehicle for a specified duration.

  • Methacholine Challenge: At various time points after drug administration (e.g., 1, 4, 8, 12, and 24 hours), increasing doses of methacholine are administered intravenously to induce bronchoconstriction.

  • Data Recording: The changes in airway resistance and dynamic compliance are recorded for each dose of methacholine.

  • Data Analysis: The dose of methacholine required to produce a 50% increase in airway resistance (ED50) is calculated for each time point. The bronchoprotective effect of the test compound is determined by the rightward shift in the methacholine dose-response curve and the increase in the ED50.

Conclusion: A Preclinical Perspective

Both this compound and tiotropium are potent long-acting muscarinic antagonists with distinct preclinical profiles. Tiotropium exhibits higher affinity for the M3 receptor, while this compound demonstrates favorable kinetic selectivity for M3 over M2 receptors. In vitro and in vivo studies confirm the potent and sustained bronchodilator and bronchoprotective effects of both compounds. Tiotropium's preclinical data also strongly supports its anti-inflammatory and anti-remodeling activities. The choice of which LAMA to advance in a drug discovery program will depend on the specific therapeutic goals and the desired pharmacological profile. This comparative guide provides a foundational understanding of the preclinical efficacy of these two important respiratory medicines.

References

  • Tiotropium bromide - Wikipedia.
  • Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD.
  • Tiotropium Bromide: An Upd
  • Pharmacological properties of this compound (TD‐4208)
  • What is the mechanism of this compound?
  • Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed.
  • What is the mechanism of Tiotropium Bromide?
  • What is the mechanism of action for Spiriva (tiotropium)? - Dr.Oracle.
  • Yupelri (this compound) for Chronic Obstructive Pulmonary Disease - Clinical Trials Arena.
  • Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed.
  • This compound | C35H43N5O4 | CID 11753673 - PubChem - NIH.
  • Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed.
  • This compound: First Global Approval - PMC - NIH.
  • Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - the University of Groningen research portal.
  • Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - ERS Public
  • Which muscarinic receptors does Tiotropium (tiotropium bromide)
  • Which muscarinic receptors does Tiotropium (tiotropium bromide) act on? - Dr.Oracle.
  • 210598Orig1s000 - accessd
  • Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replic
  • Emerging Treatments for COPD: Evidence to D
  • Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replic
  • The Role of this compound in Chronic Obstructive Pulmonary Disease - PubMed.
  • Emerging Treatments for COPD: Evidence to Date on this compound - PMC - PubMed Central.

Sources

A Comparative Analysis of the Binding Kinetics of Revefenacin and Glycopyrrolate at Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic options for chronic obstructive pulmonary disease (COPD), long-acting muscarinic antagonists (LAMAs) are a cornerstone of maintenance therapy.[1] Their efficacy is intrinsically linked to their interaction with muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype located on airway smooth muscle.[2][3] This guide provides an in-depth, objective comparison of the binding kinetics of two key LAMAs: revefenacin, a novel, once-daily nebulized treatment, and glycopyrrolate, a well-established muscarinic antagonist.[4][5] Understanding the nuances of their receptor interactions is paramount for researchers and clinicians seeking to optimize COPD management.

The Significance of Binding Kinetics in LAMA Therapy

The therapeutic profile of a LAMA—its duration of action, potency, and potential for side effects—is largely dictated by its binding kinetics at the various muscarinic receptor subtypes (M1-M5).[3] The key kinetic parameters are:

  • Association Rate (kon): The speed at which a drug binds to its receptor.

  • Dissociation Rate (koff): The speed at which a drug unbinds from its receptor. A slower koff is generally associated with a longer duration of action.

  • Equilibrium Dissociation Constant (KD): A measure of binding affinity, calculated as koff/kon. A lower KD indicates a higher binding affinity.

For COPD therapy, an ideal LAMA would exhibit high affinity and a slow dissociation rate at the M3 receptor to ensure prolonged bronchodilation.[1][6] Conversely, rapid dissociation from the M2 receptor, which is involved in regulating cardiac function, is desirable to minimize potential cardiovascular side effects.[1]

Comparative Binding Kinetics: this compound vs. Glycopyrrolate

Both this compound and glycopyrrolate are competitive antagonists at all five muscarinic receptor subtypes.[7][8] However, preclinical studies have revealed significant differences in their kinetic profiles, particularly concerning their dissociation rates from the M3 and M2 receptors.

DrugReceptor SubtypepKI (Affinity)Dissociation Half-Life (t1/2)Key Finding
This compound M39.782 minutesExhibits kinetic selectivity for the M3 receptor.[8][9]
M29.56.9 minutesSignificantly faster dissociation from M2 compared to M3.[7][9]
Glycopyrrolate M1-M3Not specifiedSlow dissociationBinds with high affinity to M1-M3 receptors with no selectivity.[10]
M29.09 (low affinity)Not specifiedLower affinity for M2 receptors may contribute to a lower incidence of tachycardia.[11]

Data synthesized from multiple preclinical studies.[8][9][10][11]

Analysis of Kinetic Data:

This compound demonstrates a notable kinetic selectivity for the M3 receptor over the M2 receptor.[7][9] Its dissociation half-life from the M3 receptor is approximately 12 times longer than from the M2 receptor (82 minutes vs. 6.9 minutes).[9] This slow dissociation from the M3 receptor is a key contributor to its long duration of action, allowing for once-daily dosing.[6] The faster dissociation from the M2 receptor suggests a lower potential for cardiac side effects.[1]

Glycopyrrolate, on the other hand, binds with high, nanomolar affinity to M1-M3 receptors but does not show selectivity between these subtypes.[10] However, it does exhibit a slow dissociation from airway smooth muscle muscarinic receptors, which is believed to be the mechanism behind its long duration of action.[10] Some studies suggest that glycopyrrolate has a lower affinity for the M2 receptor subtype, which may explain the low incidence of unwanted tachycardia in therapeutic use.[11]

Experimental Methodology: Determining Binding Kinetics with Surface Plasmon Resonance (SPR)

A common and powerful technique for elucidating binding kinetics is Surface Plasmon Resonance (SPR).[12][13] This label-free method allows for the real-time measurement of biomolecular interactions.[12]

Step-by-Step SPR Protocol for LAMA Binding Kinetics:

  • Sensor Chip Preparation: A sensor chip, typically coated with a thin layer of gold, is functionalized to immobilize the target receptor (e.g., purified M3 muscarinic receptors).[13][14]

  • Ligand Immobilization: The purified muscarinic receptors are covalently cross-linked or captured via high-affinity tags onto the sensor chip surface.[14]

  • Analyte Injection (Association Phase): A solution containing the LAMA (this compound or glycopyrrolate) at a known concentration is flowed over the sensor chip surface. The binding of the LAMA to the immobilized receptors causes a change in the refractive index at the surface, which is detected by the SPR instrument and recorded as an increase in the response signal.[15]

  • Buffer Wash (Dissociation Phase): The LAMA solution is replaced with a continuous flow of buffer. The dissociation of the LAMA from the receptors results in a decrease in the response signal.[15]

  • Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic model to calculate the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can then be determined.[14]

Causality in Experimental Choices:

  • Purified Receptors: Using purified receptors ensures that the observed binding is specific to the target of interest and not influenced by other cellular components.

  • Label-Free Detection: SPR avoids the need to label the drug molecule, which could potentially alter its binding characteristics.[12]

  • Real-Time Monitoring: The ability to monitor binding and dissociation in real-time provides a detailed picture of the kinetic profile.[13]

Diagram of the SPR Experimental Workflow:

SPR_Workflow cluster_preparation Preparation cluster_analysis Analysis Chip Sensor Chip Immobilization Immobilization Chip->Immobilization Receptor Purified M3 Receptor Receptor->Immobilization Association Association Phase (LAMA Injection) Immobilization->Association Immobilized Receptor Dissociation Dissociation Phase (Buffer Wash) Association->Dissociation Sensorgram Sensorgram Generation Dissociation->Sensorgram Kinetic_Analysis Kinetic Analysis (kon, koff, KD) Sensorgram->Kinetic_Analysis

Caption: Workflow for determining LAMA binding kinetics using SPR.

Visualizing Receptor Interaction: A Conceptual Model

The following diagram illustrates the conceptual difference in the binding kinetics of this compound and glycopyrrolate at the M3 receptor.

Receptor_Binding cluster_this compound This compound cluster_glycopyrrolate Glycopyrrolate Rev This compound Rev_Bound This compound-M3 Complex Rev->Rev_Bound kon M3_Receptor M3 Muscarinic Receptor Rev_Bound->Rev koff (slow) Glyco Glycopyrrolate Glyco_Bound Glycopyrrolate-M3 Complex Glyco->Glyco_Bound kon Glyco_Bound->Glyco koff (slow)

Caption: Conceptual model of this compound and glycopyrrolate binding to the M3 receptor.

Conclusion and Clinical Implications

The distinct binding kinetics of this compound and glycopyrrolate have important implications for their clinical use in COPD.

  • This compound's kinetic selectivity for the M3 receptor, characterized by a significantly slower dissociation rate compared to the M2 receptor, provides a strong molecular basis for its once-daily dosing regimen and favorable safety profile with respect to potential cardiac effects.[7][9] This makes it a valuable option for patients who may be at risk for cardiovascular complications.

  • Glycopyrrolate's high affinity and slow dissociation from airway muscarinic receptors underpin its efficacy as a long-acting bronchodilator.[10] While it does not exhibit the same degree of M3/M2 kinetic selectivity as this compound, its lower affinity for M2 receptors may still contribute to a reduced risk of tachycardia.[11]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Haddad, E. B., Patel, H., Keeling, J. E., Yacoub, M. H., Barnes, P. J., & Belvisi, M. G. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British journal of pharmacology, 127(2), 413–420. [Link]

  • Donohue, J. F., & Worsley, S. (2019). This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. Pulmonary pharmacology & therapeutics, 55, 69–77. [Link]

  • Li, M., & Sun, S. (2020). This compound for the treatment of chronic obstructive pulmonary disease. Expert opinion on pharmacotherapy, 21(1), 11–17. [Link]

  • Pediatric Oncall. Glycopyrrolate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • Patsnap. What is the mechanism of this compound?. Synapse. [Link]

  • Patsnap. What is the mechanism of Glycopyrrolate?. Synapse. [Link]

  • Hegde, S. S., Pulido-Rios, T., Luttmann, M. A., Foley, J. J., Hunsberger, G. E., & Mammen, M. M. (2017). Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. Pharmacology research & perspectives, 5(2), e00298. [Link]

  • Clinical Trials Arena. (2018). Yupelri (this compound) for Chronic Obstructive Pulmonary Disease. [Link]

  • PharmaCompass. This compound. [Link]

  • Drugs.com. Glycopyrrolate Tablets: Package Insert / Prescribing Info / MOA. [Link]

  • DrugCentral. This compound. [Link]

  • Tenjarla, M., & Nagalli, S. (2023). Glycopyrrolate. In StatPearls. StatPearls Publishing. [Link]

  • Lau, W., & Szilagyi, M. (1992). A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor. General pharmacology, 23(6), 1165–1169. [Link]

  • MedlinePlus. Glycopyrrolate. [Link]

  • Poudel, S., & Marasini, B. (2018). The Role of this compound in Chronic Obstructive Pulmonary Disease. Cureus, 10(9), e3345. [Link]

  • Kistemaker, L. E., & Gosens, R. (2015). Muscarinic Receptor Antagonists: Effects on Pulmonary Function. Handbook of experimental pharmacology, 225, 163–183. [Link]

  • Pelaia, C., Pelaia, G., & Vatrella, A. (2020). Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease. International journal of molecular sciences, 21(24), 9405. [Link]

  • Fuder, H., & Meincke, M. (1993). Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes. Pharmacology, 47(5), 312–319. [Link]

  • Romero, A. J., & Gudiño, J. G. (2020). Emerging Treatments for COPD: Evidence to Date on this compound. International journal of chronic obstructive pulmonary disease, 15, 1235–1243. [Link]

  • Pfaller, B., & Donohue, J. F. (2019). This compound: A Once-Daily, Long-Acting Bronchodilator For Nebulized Treatment Of COPD. International journal of chronic obstructive pulmonary disease, 14, 2977–2986. [Link]

  • Fryer, A. D., & Jacoby, D. B. (2009). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British journal of pharmacology, 157(8), 1339–1348. [Link]

  • Medscape. Yupelri (this compound) dosing, indications, interactions, adverse effects, and more. [Link]

  • Donohue, J. F., Kerwin, E., Sethi, S., Sanjar, S., Angel, M., & O'revice, M. (2019). Maintained therapeutic effect of this compound over 52 weeks in moderate to very severe Chronic Obstructive Pulmonary Disease (COPD). Respiratory research, 20(1), 241. [Link]

  • Kistemaker, L. E., & Gosens, R. (2015). Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects. Frontiers in pharmacology, 6, 3. [Link]

  • Le, T., & Bhutta, B. S. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration. (2017). YUPELRI (this compound) inhalation solution. [Link]

  • Biosensing Instrument. (2022). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. [Link]

  • Sethi, S., D'Urzo, A., Kerwin, E. M., & Jones, P. W. (2020). Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease. Pulmonary therapy, 6(2), 297–311. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Sethi, S., D'Urzo, A., Kerwin, E. M., & Jones, P. W. (2020). Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease. Pulmonary therapy, 6(2), 297–311. [Link]

  • Rumpler, M. J., Sams, R., & Colahan, P. (2013). Pharmacokinetics and pharmacodynamics of glycopyrrolate following a continuous-rate infusion in the horse. Journal of veterinary pharmacology and therapeutics, 36(6), 564–571. [Link]

  • Johnson, C. P., & Fischer, E. R. (2013). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Journal of visualized experiments : JoVE, (78), 50482. [Link]

  • Chemistry For Everyone. (2023, June 24). How Accurate Is SPR For Kinetic Analysis? [Video]. YouTube. [Link]

  • Johnson, C. P., & Fischer, E. R. (2013). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Journal of visualized experiments : JoVE, (78), 50482. [Link]

  • U.S. Food and Drug Administration. (2018). YUPELRI (this compound) inhalation solution. [Link]

  • Deranged Physiology. Glycopyrrolate. [Link]

  • Wikipedia. Glycopyrronium bromide. [Link]

Sources

A Comparative In Vitro Analysis of Revefenacin and Umeclidinium Potency at the M3 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro pharmacological properties of two long-acting muscarinic antagonists (LAMAs), revefenacin and umeclidinium. Both are pivotal in the management of chronic obstructive pulmonary disease (COPD), primarily exerting their therapeutic effect through competitive antagonism of the M3 muscarinic acetylcholine receptor (M3R) in the airway smooth muscle. Understanding their distinct in vitro potency and kinetic profiles is crucial for researchers and drug development professionals seeking to innovate within this therapeutic class.

The M3 Muscarinic Receptor: The Primary Target for Bronchodilation

The M3 receptor, a member of the G-protein-coupled receptor (GPCR) family, is predominantly expressed on airway smooth muscle cells and submucosal glands.[1][2] Upon stimulation by the endogenous neurotransmitter acetylcholine (ACh), the M3 receptor couples to the Gq/11 protein.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2][3] This surge in cytosolic calcium is the direct trigger for smooth muscle contraction, leading to bronchoconstriction.[1][4] Muscarinic antagonists like this compound and umeclidinium competitively block ACh from binding to the M3 receptor, thereby inhibiting this pathway and promoting bronchodilation.[1][4][5]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to Receptor Ca_Release Ca2+ Release Ca_Store->Ca_Release Induces Contraction Smooth Muscle Contraction Ca_Release->Contraction Triggers ACh Acetylcholine (ACh) ACh->M3R Binds Antagonist This compound / Umeclidinium Antagonist->M3R Blocks Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing M3R) Incubation 2. Incubation - M3R Membranes - Radioligand ([3H]-NMS) - Test Compound (this compound/Umeclidinium) Membrane_Prep->Incubation Filtration 3. Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Measures radioactivity on filter) Filtration->Scintillation Analysis 5. Data Analysis - Plot % Inhibition vs. [Compound] - Determine IC50 - Calculate Ki (Cheng-Prusoff) Scintillation->Analysis

Figure 2: Workflow for a Radioligand Competition Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human M3 muscarinic receptor (e.g., CHO or HEK293 cells). [6][7] * Harvest the cells and homogenize them in a cold lysis buffer to break the cell membranes. [8][7] * Centrifuge the homogenate at high speed to pellet the membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). [8]2. Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well. [8] * Add a fixed, single concentration of a suitable radioligand (e.g., [3H]-NMS, typically near its Kd value). [7] * Add serial dilutions of the unlabeled test compound (this compound or umeclidinium).

    • To determine non-specific binding, add a high concentration of a known antagonist (e.g., atropine) to a set of control wells. [7] * Incubate the plate for a sufficient time at a controlled temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium. [8]3. Separation and Detection:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate. This traps the membranes with the bound radioligand while the unbound radioligand passes through. [8][9] * Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand. [8] * Allow the filters to dry, then add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter. [8]4. Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [8]

Functional Assays for Potency Determination (pA2)

Functional assays measure the biological response resulting from receptor activation or inhibition. Since the M3 receptor is Gq-coupled, its activation leads to an increase in intracellular calcium. [3]Therefore, a calcium mobilization assay is an excellent method to quantify the functional potency of an antagonist.

Principle of Causality: This assay quantifies the ability of an antagonist to inhibit the function of the M3 receptor. Cells expressing the M3 receptor are loaded with a calcium-sensitive fluorescent dye. When a muscarinic agonist (like acetylcholine or carbachol) is added, it activates the M3 receptor, causing a measurable increase in intracellular calcium and thus, fluorescence. [10][11]By pre-incubating the cells with the antagonist (this compound or umeclidinium), we can measure its ability to inhibit this agonist-induced fluorescence increase in a concentration-dependent manner. This allows for the calculation of the antagonist's functional potency (pA2 or IC50).

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Detection & Analysis Cell_Culture 1. Cell Seeding (M3R-expressing cells in 96-well plate) Dye_Loading 2. Dye Loading (Add Ca2+-sensitive fluorescent dye) Cell_Culture->Dye_Loading Antagonist_Add 3. Antagonist Addition (Add serial dilutions of this compound/Umeclidinium) Dye_Loading->Antagonist_Add Incubate Incubate Antagonist_Add->Incubate Agonist_Add 4. Agonist Addition (Add fixed concentration of ACh/Carbachol) Antagonist_Add->Agonist_Add Incubate->Agonist_Add FLIPR 5. Read Fluorescence (Measure kinetic fluorescence change, e.g., on FLIPR) Agonist_Add->FLIPR Analysis 6. Data Analysis - Plot Response vs. [Antagonist] - Determine IC50 / pA2 FLIPR->Analysis

Figure 3: Workflow for a Calcium Mobilization Functional Assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Seed a mammalian cell line stably expressing the human M3 receptor (e.g., CHO-M3 or HEK-M3) into a 96-well, black-walled, clear-bottom microplate. [10] * Culture the cells overnight to allow them to form a confluent monolayer. [10]2. Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5). [12][10]Often, an anion-transport inhibitor like probenecid is included to prevent the dye from leaking out of the cells. [10] * Aspirate the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for approximately 30-60 minutes to allow the cells to take up the dye. [10]3. Compound Addition and Measurement:

    • Prepare serial dilutions of the antagonist (this compound or umeclidinium) in an appropriate assay buffer.

    • Place the cell plate into a kinetic fluorescence plate reader (e.g., a FlexStation® or FLIPR®). [10][13] * The instrument will first add the antagonist dilutions to the respective wells and incubate for a defined period.

    • Next, the instrument will add a fixed concentration of a muscarinic agonist (e.g., acetylcholine) to all wells to stimulate the M3 receptors.

    • The instrument measures the change in fluorescence intensity in real-time, immediately before and after the addition of the agonist. [11]4. Data Analysis:

    • The change in fluorescence intensity is directly proportional to the amount of intracellular calcium released. [10] * For each antagonist concentration, calculate the percentage inhibition of the agonist response.

    • Plot the percentage inhibition against the log concentration of the antagonist and fit the data using non-linear regression to determine the IC50.

    • The pA2 value, a measure of antagonist potency, can be derived from these inhibition curves. [6]

Conclusion

The in vitro data robustly demonstrate that both this compound and umeclidinium are highly potent M3 muscarinic receptor antagonists. Their pharmacological profiles are characterized by high binding affinity and potent functional inhibition of the M3 receptor. Critically, their long duration of action is underpinned by slow dissociation kinetics from the M3 receptor. Both compounds also exhibit favorable kinetic selectivity for the M3 receptor over the M2 receptor, a feature that may contribute to a wider therapeutic index. This detailed in vitro comparison provides a foundational understanding of their mechanisms of action and supports their clinical efficacy as once-daily maintenance treatments for COPD.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Salmon, M., Luttmann, M. A., Foley, J. J., et al. (2013). Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases. Journal of Pharmacology and Experimental Therapeutics, 345(2), 260-270. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Characterization of GSK573719 (Umeclidinium): A Novel, Long-Acting, Inhaled Antagonist of the Muscarinic Cholinergic Receptors for Treatment of Pulmonary Diseases. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Retrieved from [Link]

  • Wang, T., Li, Z., Locuson, C. W., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS discovery, 20(5), 626–635. Retrieved from [Link]

  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Donohue, J. F., Mahler, D. A., Sethi, S., et al. (2019). Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease. COPD, 16(5-6), 385–396. Retrieved from [Link]

  • Sethi, S., Feldman, G., Fogel, R., et al. (2019). Efficacy of this compound, a long-acting muscarinic antagonist for nebulized therapy, in patients with markers of more severe COPD: a post hoc subgroup analysis. International journal of chronic obstructive pulmonary disease, 14, 2713–2724. Retrieved from [Link]

  • Marjerrison, S., & May, C. (2011). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. International journal of molecular sciences, 12(9), 5665–5685. Retrieved from [Link]

  • Pitsiou, G., & Paspala, A. (2021). This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. Journal of pharmaceutical health services research, 12(2), 153-160. Retrieved from [Link]

  • Pitsiou, G., & Paspala, A. (2021). This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. Journal of pharmaceutical health services research, 12(2), 153-160. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Umeclidinium Bromide?. Patsnap Synapse. Retrieved from [Link]

  • Zhang, Y., & Li, F. (2020). This compound for the treatment of chronic obstructive pulmonary disease. Expert opinion on pharmacotherapy, 21(1), 15–21. Retrieved from [Link]

  • Karanam, A., & Akolmath, P. (2020). The Role of this compound in Chronic Obstructive Pulmonary Disease. Cureus, 12(8), e9592. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. Retrieved from [Link]

  • Matera, M. G., & Cazzola, M. (2007). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Expert opinion on investigational drugs, 16(10), 1623–1635. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Long-Acting Muscarinic Antagonists (LAMAs) in Preclinical Animal Models of COPD

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of Long-acting Muscarinic Antagonists (LAMAs), a cornerstone therapy for Chronic Obstructive Pulmonary Disease (COPD), within the context of preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the comparative efficacy and mechanistic nuances of different LAMAs.

The Crucial Role of LAMAs in COPD Pathophysiology

COPD is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, usually caused by significant exposure to noxious particles or gases.[1] A key pathophysiological feature is increased cholinergic tone, leading to bronchoconstriction. LAMAs act by blocking the effects of acetylcholine at the M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation.[2][3][4] Preclinical animal models are indispensable for dissecting the therapeutic potential of novel LAMAs and for head-to-head comparisons of their efficacy.

The M3 Muscarinic Receptor Signaling Pathway

The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells initiates a signaling cascade that results in muscle contraction.[5] This process is primarily mediated through the Gq protein, which activates phospholipase C (PLC).[5][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 stimulates the release of intracellular calcium (Ca2+), which, along with DAG-activated protein kinase C (PKC), leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction.[5][6] LAMAs competitively antagonize acetylcholine at the M3 receptor, thereby inhibiting this contractile signaling.[3]

M3_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates LAMA LAMA LAMA->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to CS_Exposure_Workflow cluster_workflow Chronic CS Exposure & LAMA Testing Workflow cluster_endpoints Endpoints start Animal Acclimation cs_exposure Chronic Cigarette Smoke (CS) Exposure (3-6 months) start->cs_exposure lama_admin LAMA Administration (Inhalation) cs_exposure->lama_admin Concomitant or Post-exposure endpoint Endpoint Analysis lama_admin->endpoint lung_function Lung Function (flexiVent) endpoint->lung_function balf BALF Analysis endpoint->balf histology Lung Histology endpoint->histology

Caption: Experimental Workflow for Cigarette Smoke-Induced COPD Model.

Measurement of Lung Function

Invasive lung function measurement is a critical endpoint for assessing bronchodilator efficacy. The flexiVent system is widely regarded as the gold standard for these measurements in small animals. [7][8][9]

Methodology:

  • Anesthesia and Tracheostomy: The animal is anesthetized, and a tracheostomy is performed to insert a cannula into the trachea.

  • Mechanical Ventilation: The animal is connected to the flexiVent ventilator.

  • Forced Oscillation Technique (FOT): The system applies small-amplitude, multi-frequency air pressure oscillations at the airway opening. [10][11]

  • Data Acquisition and Analysis: The device measures respiratory mechanics, including:

    • Resistance (Rrs): An indicator of airway caliber.

    • Elastance (Ers): A measure of lung stiffness.

    • Compliance (Crs): The inverse of elastance, indicating the ease of lung inflation. [8][10]

  • Bronchoconstrictor Challenge: To assess the protective effect of a LAMA, a bronchoconstrictor agent like methacholine can be administered, and the change in lung mechanics is measured. [11]

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL is a technique used to collect cells and soluble mediators from the airways to assess inflammation. [12][13][14]

Methodology:

  • Euthanasia and Tracheal Cannulation: Following euthanasia, the trachea is exposed and cannulated.

  • Lavage: A sterile saline solution is instilled into the lungs via the cannula and then gently aspirated. [13][14]This process is typically repeated several times.

  • Cell Analysis: The collected BAL fluid (BALF) is centrifuged to separate the cells from the supernatant.

    • Total and Differential Cell Counts: The total number of inflammatory cells (macrophages, neutrophils, lymphocytes) is determined, and differential counts are performed to identify the proportions of each cell type. [12][15]

  • Supernatant Analysis: The supernatant can be analyzed for inflammatory mediators (cytokines, chemokines) using techniques like ELISA. [12]

Concluding Remarks for the Field Scientist

The selection of an appropriate animal model is paramount for the preclinical evaluation of LAMAs. While cigarette smoke-induced models offer the highest etiological relevance, elastase and LPS models provide robust and more rapid platforms for assessing specific aspects of COPD pathology. [16][17]Head-to-head comparisons in these models, focusing on translatable endpoints such as lung function and well-defined inflammatory markers, are critical for differentiating novel LAMA candidates. Revefenacin, for instance, has demonstrated a promising profile with a high lung selectivity index in preclinical models, a feature that could translate to an improved safety profile in patients. [18][19]As our understanding of COPD heterogeneity grows, so too will the need for more refined and targeted preclinical models to predict clinical success.

References

  • Leff, A. R. (2002). m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. American Journal of Respiratory Cell and Molecular Biology, 26(1), 1-5. [Link]

  • Kobayashi, S., et al. (2010). A single dose of lipopolysaccharide into mice with emphysema mimics human chronic obstructive pulmonary disease exacerbation as assessed by micro-computed tomography. American Journal of Respiratory Cell and Molecular Biology, 42(4), 444-453. [Link]

  • Venkatachalem, S., & Kondeti, V. (2021). Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs. Methods in Molecular Biology, 2223, 201-215. [Link]

  • Wang, Y., et al. (2019). Establishment and Evaluation of a Rat Model of Sidestream Cigarette Smoke-Induced Chronic Obstructive Pulmonary Disease. Frontiers in Physiology, 10, 133. [Link]

  • Fryer, A. D., & Jacoby, D. B. (1998). Muscarinic Receptors and Control of Airway Smooth Muscle. American Journal of Respiratory and Critical Care Medicine, 158(5_pt_3), S154-S160. [Link]

  • SMC Laboratories, Inc. (n.d.). Pulmonary Function Assessment in the Elastase-Induced Emphysema Model. [Link]

  • SCIREQ. (n.d.). flexiVent for in vivo lung function measurements. [Link]

  • Mahadeva, R., & Shapiro, S. D. (2002). Elastase-induced pulmonary emphysema: insights from experimental models. Pulmonary Pharmacology & Therapeutics, 15(5), 423-430. [Link]

  • Gharib, S. A., et al. (2011). Of mice and men: comparative proteomics of bronchoalveolar fluid. European Respiratory Journal, 37(6), 1504-1512. [Link]

  • Irvin, C. G., & Bates, J. H. (2003). Lung function measurements in preclinical research: What has been done and where is it headed?. Journal of Applied Physiology, 94(4), 1616-1630. [Link]

  • SMC Laboratories, Inc. (n.d.). PPE-induced COPD model. [Link]

  • Ghorbani, A., et al. (2014). Animal Models of Chronic Obstructive Pulmonary Disease Exacerbation. BioMed Research International, 2014, 743037. [Link]

  • Kistemaker, L. E., & Gosens, R. (2015). Pathways central in muscarinic receptor mediated airway smooth muscle contraction. ResearchGate. [Link]

  • Birrell, M. A., et al. (2009). Exposing rodents to a combination of tobacco smoke and lipopolysaccharide results in an exaggerated inflammatory response in the lung. British Journal of Pharmacology, 157(8), 1436-1445. [Link]

  • Vlahos, R., & Bozinovski, S. (2008). Animal models of chronic obstructive pulmonary disease. Comprehensive Physiology, 4(2), 757-789. [Link]

  • Creative Biolabs. (n.d.). Cigarette Smoke induced COPD Model. [Link]

  • Gosens, R., et al. (2013). Muscarinic receptor signaling in the pathophysiology of asthma and COPD. Respiratory Research, 14, 73. [Link]

  • Gosens, R., et al. (2009). Muscarinic M3 receptor stimulation increases cigarette smoke-induced IL-8 secretion by human airway smooth muscle cells. European Respiratory Journal, 34(6), 1436-1443. [Link]

  • Provoost, S., et al. (2017). Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration. Journal of Visualized Experiments, (123), 55398. [Link]

  • Aswar, U. M., et al. (2022). Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus. Tobacco Induced Diseases, 20, 08. [Link]

  • ResearchGate. (n.d.). Analysis of bronchoalveolar lavage fluid (BALF) obtained from mice on Day 14. [Link]

  • Venkatachalem, S., & Kondeti, V. (2021). Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs. Methods in Molecular Biology, 2223, 201-215. [Link]

  • Ghorani, V., et al. (2017). Experimental animal models for COPD: a methodological review. Tobacco Induced Diseases, 15, 25. [Link]

  • Ghorani, V., et al. (2017). Experimental animal models for COPD: a methodological review. Tobacco Induced Diseases, 15, 25. [Link]

  • Yao, Y., et al. (2023). Animal models: An essential tool to dissect the heterogeneity of chronic obstructive pulmonary disease. Frontiers in Immunology, 14, 1145391. [Link]

  • SCIREQ. (n.d.). flexiVent System Techniques & Measurements. [Link]

  • Donohue, J. F., et al. (2019). Emerging Treatments for COPD: Evidence to Date on this compound. International Journal of Chronic Obstructive Pulmonary Disease, 14, 1591-1600. [Link]

  • Shapiro, S. D. (2002). Elastase-induced pulmonary emphysema: insights from experimental models. Pulmonary Pharmacology & Therapeutics, 15(5), 423-430. [Link]

  • Paes, L. S. M., et al. (2014). A murine model of elastase- and cigarette smoke-induced emphysema. Jornal Brasileiro de Pneumologia, 40(1), 46-54. [Link]

  • Bates, J. H., & Irvin, C. G. (2003). Measurement of lung function in small animals. Journal of Applied Physiology, 94(4), 1616-1630. [Link]

  • SCIREQ. (n.d.). COPD Animal Models. [Link]

  • Matera, M. G., et al. (2013). Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases. Expert Opinion on Pharmacotherapy, 14(15), 2029-2041. [Link]

  • Rogliani, P., et al. (2020). Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease. International Journal of Chronic Obstructive Pulmonary Disease, 15, 3137-3147. [Link]

  • Pudi, K., et al. (2019). Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials. International Journal of Chronic Obstructive Pulmonary Disease, 14, 1877-1888. [Link]

  • Taffet, G. E., & Donohue, J. F. (2014). Long acting muscarinic antagonists for the treatment of chronic obstructive pulmonary disease: a review of current and developing drugs. Expert Opinion on Investigational Drugs, 23(1), 81-94. [Link]

  • Lotti, V. J., & Lampa, E. (1976). Comparison of animal models for predicting bronchodilator efficacy in man. Journal of Pharmacological Methods, 1(2), 127-139. [Link]

  • Vanoirbeek, J. A., et al. (2012). Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique. Journal of Visualized Experiments, (66), e4143. [Link]

  • Pudi, K., et al. (2019). Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials. International Journal of Chronic Obstructive Pulmonary Disease, 14, 1877-1888. [Link]

  • Norman, P. (2010). Long-acting muscarinic antagonists for the treatment of chronic obstructive pulmonary disease. Future Medicinal Chemistry, 2(6), 967-987. [Link]

  • Zhang, X., et al. (2021). Animal models of chronic obstructive pulmonary disease: a systematic review. PeerJ, 9, e12349. [Link]

  • Kistemaker, L. E., & Gosens, R. (2015). Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects. COPD, 12(1), 83-94. [Link]

  • Cazzola, M., et al. (2012). Emerging Therapeutic Options for the Management of COPD. ISRN Pharmacology, 2012, 534560. [Link]

  • Jones, P. W., et al. (2013). Efficacy and Safety of Aclidinium Bromide Compared with Placebo and Tiotropium in Patients with Moderate-to-Severe Chronic Obstructive Pulmonary Disease: Results from a 6-week, Randomized, Controlled Phase IIIb Study. COPD, 10(5), 569-579. [Link]

  • Karabis, A., et al. (2015). Efficacy and Safety of Aclidinium/Formoterol versus Tiotropium in COPD: Results of an Indirect Treatment Comparison. COPD, 12(6), 615-626. [Link]

  • BioWorld. (2016). Phase III efficacy trials of this compound in COPD meet primary endpoint. [Link]

  • Jones, P. W., et al. (2013). Efficacy and safety of aclidinium bromide compared with placebo and tiotropium in patients with moderate-to-severe chronic obstructive pulmonary disease: results from a 6-week, randomized, controlled Phase IIIb study. COPD, 10(5), 569-579. [Link]

  • Donohue, J. F., et al. (2020). Efficacy of this compound, a long-acting muscarinic antagonist for nebulized therapy, in patients with markers of more severe COPD: a post hoc subgroup analysis. Respiratory Research, 21(1), 22. [Link]

  • Rodrigo, G. J., & Neffen, H. (2015). Comparative efficacy of aclidinium versus glycopyrronium and tiotropium, as maintenance treatment of moderate to severe COPD patients: a systematic review and network meta-analysis. Pulmonary Pharmacology & Therapeutics, 31, 1-10. [Link]

Sources

Validating Revefenacin's M3 Receptor Selectivity Over M2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for chronic obstructive pulmonary disease (COPD), the targeted antagonism of muscarinic acetylcholine receptors remains a cornerstone of effective bronchodilator therapy. Revefenacin, the first once-daily nebulized long-acting muscarinic antagonist (LAMA), has emerged as a significant advancement in this class.[1][2] This guide provides an in-depth, objective comparison of this compound's M3 receptor selectivity over its M2 counterpart, grounded in experimental data and established scientific protocols. For researchers and drug development professionals, understanding the nuances of this selectivity is paramount for appreciating its therapeutic rationale and potential clinical advantages.

The Rationale for M3 Selectivity in COPD

The physiological effects of acetylcholine in the airways are mediated by various muscarinic receptor subtypes, with M2 and M3 playing the most critical roles. The M3 receptor, coupled to the Gq protein, is predominantly located on airway smooth muscle and submucosal glands.[2] Its activation triggers a signaling cascade leading to increased intracellular calcium, resulting in bronchoconstriction and mucus secretion.[1][2] Therefore, antagonizing the M3 receptor is the primary mechanism by which LAMAs induce bronchodilation.

Conversely, the M2 receptor, a Gi-coupled receptor, functions as a presynaptic autoreceptor on postganglionic cholinergic nerve endings. Its activation inhibits further acetylcholine release, serving as a negative feedback mechanism. Non-selective blockade of M2 receptors could paradoxically increase acetylcholine release, potentially counteracting the desired bronchodilatory effect of M3 antagonism. Consequently, a LAMA with high selectivity for the M3 receptor over the M2 receptor is hypothesized to offer a more targeted and potentially more effective therapeutic intervention.

Visualizing the Opposing Signaling Pathways

To fully appreciate the importance of M3 selectivity, it is crucial to visualize the distinct signaling pathways initiated by M2 and M3 receptor activation.

G cluster_M3 M3 Receptor Signaling (Bronchoconstriction) cluster_M2 M2 Receptor Signaling (Inhibitory Feedback) M3 M3 Receptor Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction M2 M2 Receptor Gi Gi Protein M2->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP inhibited PKA Protein Kinase A cAMP->PKA Relaxation Inhibition of Acetylcholine Release PKA->Relaxation

Figure 1: M3 and M2 Receptor Signaling Pathways.

Quantifying Receptor Selectivity: A Multi-faceted Approach

Validating the selectivity of a compound like this compound requires a comprehensive suite of in vitro pharmacological assays. These assays can be broadly categorized into two types: radioligand binding assays, which measure the affinity of a drug for a receptor, and functional assays, which assess the drug's ability to modulate receptor-mediated cellular responses.

Radioligand Binding Assays: Gauging Affinity and Dissociation Kinetics

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its target receptor.[3] These assays utilize a radiolabeled compound (the radioligand) with known high affinity for the receptor of interest.

G start Start prep Prepare Cell Membranes (Expressing M2 or M3 receptors) start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Data Analysis (IC50, Ki, koff, t1/2) quantify->analyze end End analyze->end

Figure 2: Generalized Radioligand Binding Assay Workflow.

Step-by-Step Methodology: Competition Binding Assay

  • Preparation of Receptor Source: Membranes from cells recombinantly expressing either human M2 or M3 muscarinic receptors are prepared. This ensures a high concentration of the target receptor and eliminates confounding effects from other receptor subtypes.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: The incubation is allowed to proceed to equilibrium, where the binding of the radioligand and the test compound to the receptor has stabilized.

  • Separation: The receptor-bound radioligand is separated from the free radioligand in the solution, typically by rapid vacuum filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to a Ki value (inhibitory constant), which represents the affinity of the test compound for the receptor.

Step-by-Step Methodology: Dissociation Kinetic Assay

  • Association: Cell membranes expressing either M2 or M3 receptors are incubated with a radiolabeled form of the test compound (e.g., [³H]-revefenacin) until equilibrium is reached.

  • Initiation of Dissociation: A high concentration of a non-radiolabeled antagonist (e.g., atropine) is added to the mixture. This prevents the re-binding of the dissociated radiolabeled test compound.

  • Time-Course Measurement: At various time points after the addition of the unlabeled antagonist, the amount of radioligand still bound to the receptor is measured using rapid filtration and scintillation counting.

  • Data Analysis: The data are plotted as the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line is used to calculate the dissociation rate constant (koff). The dissociation half-life (t1/2) is then calculated using the formula: t1/2 = 0.693 / koff.

Preclinical studies have demonstrated that while this compound exhibits high affinity for all five human muscarinic receptor subtypes (pKi values ranging from 8.2 to 9.8), its key differentiating feature lies in its dissociation kinetics.[4]

CompoundReceptorDissociation Half-life (t1/2)Kinetic Selectivity (M3/M2)Reference
This compound M382 minutes12-fold [4][5]
M26.9 minutes[4][5]
Tiotropium M334.7 hours~9.6-fold [6]
M23.6 hours[6]
Glycopyrrolate M3/M2Lacks significant kinetic selectivity~1-fold [6][7]

Table 1: Comparison of Dissociation Half-lives and Kinetic Selectivity

The data clearly indicates that this compound dissociates significantly more slowly from the M3 receptor compared to the M2 receptor, with a 12-fold kinetic selectivity.[4][5] This prolonged engagement with the target M3 receptor is believed to contribute to its long duration of action, while the faster dissociation from the M2 receptor minimizes potential off-target effects. For comparison, tiotropium also exhibits kinetic selectivity for M3 over M2, whereas glycopyrrolate does not.[6][7]

Functional Assays: Assessing Cellular Response Modulation

Functional assays provide a crucial link between receptor binding and the physiological response. They measure the ability of a compound to antagonize the downstream signaling events triggered by receptor activation.

As M3 receptors are Gq-coupled, their activation leads to an increase in intracellular calcium. A calcium mobilization assay is therefore a direct measure of M3 receptor function.

Step-by-Step Methodology

  • Cell Culture: Cells stably expressing the human M3 muscarinic receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound).

  • Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the M3 receptors.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value is determined.

Studies have shown that this compound potently antagonizes acetylcholine-evoked calcium mobilization in cells expressing the hM3 receptor, and this antagonism is reversed less rapidly compared to its effects at the hM2 receptor, consistent with its kinetic selectivity.[4]

M2 receptors are Gi-coupled, and their activation inhibits the production of cyclic AMP (cAMP). Therefore, a cAMP assay is used to assess M2 receptor function.

Step-by-Step Methodology

  • Cell Culture: Cells stably expressing the human M2 muscarinic receptor are cultured.

  • Adenylyl Cyclase Stimulation: The cells are treated with a stimulator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP production.

  • Agonist and Antagonist Incubation: The cells are incubated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of the test antagonist (e.g., this compound). The agonist will inhibit the forskolin-stimulated cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.

Conclusion: The Significance of this compound's Selectivity Profile

The comprehensive in vitro characterization of this compound robustly validates its kinetic selectivity for the M3 muscarinic receptor over the M2 receptor. This is primarily driven by a significantly slower dissociation rate from the M3 receptor. This pharmacological profile provides a strong scientific rationale for its use in COPD, aiming to maximize bronchodilation through potent and sustained M3 antagonism while minimizing the potential for off-target effects associated with M2 receptor blockade. For drug development professionals, the methodologies outlined in this guide serve as a blueprint for the rigorous evaluation of receptor selectivity, a critical parameter in the development of targeted and effective therapeutics.

References

A Cross-Study Analysis of Revefenacin Preclinical Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the preclinical data for revefenacin, a long-acting muscarinic antagonist (LAMA). In the landscape of respiratory drug development, a thorough understanding of a compound's preclinical profile is paramount for predicting clinical success and identifying key differentiators. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with other established LAMAs, supported by experimental data. We will delve into the nuances of receptor pharmacology, in vitro functional activity, and in vivo efficacy, providing not just data, but also the scientific rationale behind the experimental designs.

The Rationale for Nebulized LAMA Development: The Case for this compound

The development of this compound was driven by the need for a once-daily, nebulized LAMA for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] While handheld inhalers are effective for many, a significant patient population, particularly the elderly and those with severe disease or comorbidities, may struggle with the coordination required for optimal drug delivery. Nebulization offers a passive delivery method, ensuring consistent lung deposition. This compound was designed to be a potent, lung-selective LAMA with a long duration of action, making it suitable for once-daily nebulized administration.[1]

Part 1: Molecular Pharmacology - Unraveling Receptor Interactions

The cornerstone of any LAMA's activity lies in its interaction with muscarinic acetylcholine receptors (mAChRs). There are five subtypes (M1-M5), with the M3 receptor on airway smooth muscle being the primary target for inducing bronchodilation.[2][3][4] The M2 receptor, located on presynaptic cholinergic nerve terminals, acts as an autoreceptor, inhibiting further acetylcholine release; therefore, prolonged blockade of M2 receptors is theoretically undesirable as it could counteract the bronchodilatory effect.[3][5]

Receptor Binding Affinity: A Quantitative Comparison

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled drug being tested. The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Preclinical studies have demonstrated that this compound exhibits high affinity for all five human muscarinic receptor subtypes.[6] A comparative analysis of the binding affinities (expressed as pKi, the negative logarithm of the Ki) of this compound and other LAMAs is presented below.

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)Reference
This compound 9.49.59.79.69.8[6]
Tiotropium ~9.9~9.8~10.0~9.7~9.6[3]
Glycopyrrolate ~9.1~9.0~9.3~8.9~8.8[6]
Umeclidinium ~9.9~9.8~10.0~9.7~9.5

Note: pKi values for comparator drugs are approximated from various sources and may not be from direct head-to-head studies under identical conditions.

These data indicate that this compound, similar to tiotropium and umeclidinium, is a high-affinity muscarinic antagonist.[6] The rank order of potency based on M3 receptor affinity is generally tiotropium ≈ umeclidinium > this compound ≈ glycopyrrolate.[6]

Kinetic Selectivity: The Importance of Dissociation Rates

Beyond just affinity, the rate at which a drug dissociates from its receptor (k-off) is a critical determinant of its duration of action. For LAMAs, a slow dissociation from the M3 receptor is desirable for sustained bronchodilation. Conversely, a faster dissociation from the M2 receptor could be advantageous to minimize potential side effects related to prolonged M2 blockade. This concept is known as kinetic selectivity.

This compound has been shown to dissociate significantly slower from the human M3 receptor compared to the M2 receptor.[6] This kinetic selectivity for the M3 receptor is a key feature that contributes to its long duration of action.[6]

CompoundM3 Receptor Dissociation Half-Life (t½)M2 Receptor Dissociation Half-Life (t½)M3:M2 Kinetic Selectivity RatioReference
This compound 82 minutes6.9 minutes~12[6]
Tiotropium 34.7 hours3.6 hours~9.6[3]
Glycopyrrolate Slower than ipratropiumSlower than ipratropiumNot explicitly stated[6]

The slower dissociation of this compound from the M3 receptor compared to the M2 receptor provides a pharmacological basis for its sustained bronchodilator effect with potentially fewer M2-mediated side effects.[6]

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.

Caption: Workflow for a competitive radioligand binding assay.

Part 2: In Vitro Functional Antagonism - From Receptor Binding to Tissue Response

While binding assays provide crucial information about the molecular interaction of a drug with its target, functional assays are essential to understand how this interaction translates into a physiological response. For LAMAs, the key functional outcome is the inhibition of bronchoconstriction in airway smooth muscle.

Organ Bath Studies: Assessing Contractile Responses

Isolated organ bath studies are a classic in vitro technique used to measure the contractile and relaxant properties of drugs on intact tissues, such as tracheal or bronchial smooth muscle strips.[7][8][9] In these experiments, the tissue is suspended in a temperature-controlled, oxygenated physiological salt solution. A contractile agonist, such as acetylcholine or methacholine, is added to induce muscle contraction, which is measured by a force transducer. The ability of an antagonist to inhibit this contraction is then quantified.

Preclinical studies in isolated tracheal tissues from rats and guinea pigs, as well as in human bronchial tissues, have demonstrated that this compound potently antagonizes mAChR-mediated contractile responses.[6] Importantly, the antagonistic effects of this compound were found to be slowly reversible, with a long duration of action.[6]

SpeciesTissueAntagonistDuration of Action (t½ of reversal)Reference
RatTracheaThis compound 13.3 hours[6]
Guinea PigTracheaThis compound >16 hours[6]
HumanBronchiThis compound >10 hours[6]
Guinea PigTracheaTiotropium >17 hours[6]
Guinea PigTracheaIpratropium 1.6 hours[6]

These data highlight the long-lasting functional antagonism of this compound in airway smooth muscle, consistent with its slow dissociation from M3 receptors and supporting its potential for once-daily dosing.[6]

Experimental Protocol: In Vitro Organ Bath Assay

This protocol provides a general overview of an in vitro organ bath experiment to assess the functional antagonism of a test compound on airway smooth muscle contraction.

Caption: Workflow for an in vitro organ bath assay.

Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle

The binding of acetylcholine to M3 receptors on airway smooth muscle initiates a cascade of intracellular events leading to contraction. This signaling pathway is a key area of investigation for understanding how LAMAs exert their effects.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Activates Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ SR->Ca2 MLCK Myosin Light Chain Kinase Ca2->MLCK Activates Contraction Contraction PKC->Contraction Sensitizes MLCK->Contraction Phosphorylates Myosin Light Chain This compound This compound This compound->M3_Receptor Blocks

Caption: Muscarinic receptor signaling pathway in airway smooth muscle.

This compound acts as a competitive antagonist at the M3 receptor, preventing acetylcholine from binding and initiating this signaling cascade, thereby leading to bronchodilation.[3][10]

Part 3: In Vivo Efficacy - Demonstrating Bronchoprotection in Animal Models

While in vitro studies provide valuable mechanistic insights, in vivo animal models are crucial for evaluating the efficacy and duration of action of a drug in a whole-organism context. These models typically involve inducing bronchoconstriction in anesthetized animals and then assessing the ability of the test drug to prevent or reverse this effect.

In anesthetized dogs and rats, inhaled this compound has been shown to provide dose-dependent bronchoprotection against acetylcholine- or methacholine-induced bronchoconstriction.[3][11] This protective effect was observed as early as 5 minutes post-dose and was sustained for up to 24 hours.[3]

A key finding from in vivo studies was the sustained bronchoprotective potency of this compound after repeated once-daily dosing for 7 days, similar to tiotropium.[11] In contrast, glycopyrronium showed a significant loss in potency after repeat dosing in the same model.[11] This suggests that this compound is less prone to tachyphylaxis (a rapid decrease in response to a drug after repeated doses) than glycopyrronium.[11]

Furthermore, this compound demonstrated a superior lung selectivity index (ratio of antisialogogue to bronchoprotective potency) compared to glycopyrronium and, after repeat dosing, to tiotropium.[11] This indicates a greater functional selectivity for the lungs, which may translate to an improved tolerability profile with fewer systemic anticholinergic side effects.[11]

Experimental Protocol: In Vivo Bronchoprotection Assay

This protocol outlines the general procedure for an in vivo bronchoprotection study in an animal model.

Caption: Workflow for an in vivo bronchoprotection assay.

Part 4: The Active Metabolite - A Contributor to the Overall Profile

Following administration, this compound is rapidly metabolized to its major active metabolite, THRX-195518.[3] This metabolite also possesses affinity for muscarinic receptors, although its potency is lower than that of the parent compound.[3][4] The systemic exposure to THRX-195518 is significantly higher than that of this compound.[3] While the bronchodilatory effect of this compound is primarily a site-specific action in the lungs, the systemic exposure to the active metabolite could contribute to the overall pharmacodynamic profile and any potential systemic anticholinergic effects.[4][12]

Conclusion: A Preclinical Profile Supporting a Differentiated Nebulized LAMA

The preclinical data for this compound consistently demonstrate its profile as a potent and selective LAMA with a long duration of action. Key differentiators emerging from this cross-study analysis include:

  • High affinity for all muscarinic receptor subtypes , with a particularly high affinity for the M3 receptor.[6]

  • Kinetic selectivity for the M3 receptor over the M2 receptor , providing a pharmacological basis for its sustained bronchodilation with potentially reduced M2-mediated side effects.[6]

  • Potent and long-lasting functional antagonism of cholinergic-mediated bronchoconstriction in human airway tissues.[6]

  • Sustained in vivo bronchoprotection after repeated once-daily dosing, with less susceptibility to tachyphylaxis compared to glycopyrronium.[11]

  • A favorable lung selectivity index , suggesting a potentially improved safety and tolerability profile.[11]

This robust preclinical package provided a strong scientific rationale for the clinical development of this compound as the first once-daily nebulized LAMA for the treatment of COPD, addressing an unmet need for a significant patient population.

References

  • Kistemaker, L. E. M., Elzinga, C. R. S., Tautermann, C. S., et al. (2019). Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium. British Journal of Pharmacology, 176(16), 2864–2876. [Link]

  • Haddad, E. B., Patel, H., Ke-Ming, W., et al. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British Journal of Pharmacology, 127(2), 413–420. [Link]

  • Anzueto, A. (2004). Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease. Proceedings (Baylor University. Medical Center), 17(3), 312–316. [Link]

  • Huo, Y., Guan, L., Xu, J., Zhou, L., & Chen, R. (2018). Tiotropium improves lung function, exacerbation rate, and asthma control, independent of baseline characteristics including age, degree of airway obstruction, and allergic status. International Journal of Chronic Obstructive Pulmonary Disease, 13, 1469–1481. [Link]

  • Cazzola, M., Page, C. P., Calzetta, L., & Matera, M. G. (2012). Tiotropium Bromide: An Update. COPD: Journal of Chronic Obstructive Pulmonary Disease, 9(3), 324-332. [Link]

  • Disse, B. (2001). Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease. Pulmonary Pharmacology & Therapeutics, 14(4), 255-260. [Link]

  • Shen, L. L., Liu, Y. N., & Xie, J. P. (2014). Inhalation of glycopyrronium inhibits cigarette smoke-induced acute lung inflammation in a murine model of COPD. International Immunopharmacology, 18(2), 358-364. [Link]

  • Paggiaro, P., Vandewalker, M., Schmidt, H., et al. (2016). Tiotropium improves lung function, exacerbation rate, and asthma control, independent of baseline characteristics including age, degree of airway obstruction, and allergic status. Respiratory Medicine, 117, 198–206. [Link]

  • Anderson, W. H. (1982). Combination bronchodilators: antagonism of airway smooth muscle contractions in vitro. Annals of Allergy, 48(3), 169-173. [Link]

  • Lammers, J. W., Minette, P., McCusker, M., & Barnes, P. J. (2015). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of Visualized Experiments, (95), 52344. [Link]

  • Pelaia, G., Vatrella, A., & Maselli, R. (2017). The evidence on tiotropium bromide in asthma: from the rationale to the bedside. Multidisciplinary Respiratory Medicine, 12, 14. [Link]

  • Lecca, D., Nioi, C., & Onali, P. (2012). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, 58, 2.1.1-2.1.18. [Link]

  • Fernandes, D. J., & Fryer, A. D. (1999). Role of M2 muscarinic receptors in airway smooth muscle contraction. Life Sciences, 64(6-7), 455-460. [Link]

  • Huo, Y., Guan, L., Xu, J., Zhou, L., & Chen, R. (2018). Tiotropium inhibits methacholine-induced extracellular matrix production via β-catenin signaling in human airway smooth muscle cells. International Journal of Chronic Obstructive Pulmonary Disease, 13, 1469–1481. [Link]

  • Villetti, G., Bergamaschi, M., Bassani, F., et al. (2006). Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways. British Journal of Pharmacology, 148(3), 291–298. [Link]

  • Barnes, P. J. (1995). Muscarinic Receptors and Control of Airway Smooth Muscle. American Journal of Respiratory and Critical Care Medicine, 151(5), 1633-1642. [Link]

  • Subbanna, A., Shivakumar, B. R., & Gangadhar, M. (2001). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Receptor and Signal Transduction Research, 21(1), 19-32. [Link]

  • Kistemaker, L. E. M., & Gosens, R. (2021). Effects of (a Combination of) the Beta2-Adrenoceptor Agonist Indacaterol and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction. Frontiers in Physiology, 12, 667327. [Link]

  • U.S. Food and Drug Administration. (2015). Tiotropium bromide Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • Rogliani, P., Calzetta, L., & Matera, M. G. (2017). Umeclidinium for the treatment of uncontrolled asthma. Expert Opinion on Pharmacotherapy, 18(8), 829-835. [Link]

  • Hansel, T. T., & Barnes, P. J. (2005). Glycopyrrolate Causes Prolonged Bronchoprotection and Bronchodilatation in Patients With Asthma. Chest, 128(4), 1974-1979. [Link]

  • Sacher, F., Sebag, J., & Ritter, O. (2018). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Journal of Visualized Experiments, (132), 56950. [Link]

  • Kim, E. D., & Reed, M. (2023). Glycopyrrolate. In StatPearls. StatPearls Publishing. [Link]

  • Hansel, T. T., & Barnes, P. J. (2005). Glycopyrrolate causes prolonged bronchoprotection and bronchodilatation in patients with asthma. Chest, 128(4), 1974-1979. [Link]

  • Li, Y., & Yang, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]

  • Calzetta, L., & Matera, M. G. (2017). Use of human airway smooth muscle in vitro and ex vivo to investigate drugs for the treatment of chronic obstructive respiratory disorders. Expert Opinion on Drug Discovery, 12(12), 1235-1245. [Link]

  • Belmonte, K. E. (2021). Postjunctional M2 Muscarinic Receptors Augment Neurally Mediated Cholinergic Contractions of Murine Airway Smooth Muscle. Function, 2(6), zqab053. [Link]

  • ClinicalTrials.eu. (n.d.). Umeclidinium – Application in Therapy and Current Clinical Research. [Link]

  • Villetti, G., Bergamaschi, M., Bassani, F., et al. (2006). Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways. British Journal of Pharmacology, 148(3), 291–298. [Link]

  • Gosens, R., & Gross, N. (2018). Muscarinic receptor signaling in the pathophysiology of asthma and COPD. Postgraduate Medical Journal, 94(1113), 417-424. [Link]

  • Watts, S. W., & Thompson, J. M. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), 52344. [Link]

  • Slack, R. J., & Witts, K. (2016). Intracellular interactions of umeclidinium and vilanterol in human airway smooth muscle. International Journal of Chronic Obstructive Pulmonary Disease, 11, 1115–1125. [Link]

  • Scireq. (n.d.). Tissue Baths in Respiratory Disease Models. [Link]

  • Lecca, D., Nioi, C., & Onali, P. (2012). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, 58, 2.1.1-2.1.18. [Link]

  • Gosens, R., & Gross, N. (2018). Pathways central in muscarinic receptor mediated airway smooth muscle contraction. ResearchGate. [Link]

  • Lee, L. A., et al. (2017). The effect of umeclidinium on lung function and symptoms in patients with fixed airflow obstruction and reversibility to salbutamol: A randomised, 3-phase study. Respiratory Medicine, 131, 131-138. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11693, Glycopyrrolate. [Link]

  • Fensome, A., et al. (1998). Nonsteroidal progesterone receptor ligands. 2. High-affinity ligands with selectivity for bone cell progesterone receptors. Journal of Medicinal Chemistry, 41(8), 1309-1318. [Link]

Sources

A Comparative Analysis of Lung Selectivity: Revefenacin Versus Other Inhaled Anticholinergics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of long-acting muscarinic antagonists (LAMAs) for the treatment of chronic obstructive pulmonary disease (COPD), the pursuit of lung selectivity remains a paramount objective. Maximizing therapeutic efficacy in the airways while minimizing systemic anticholinergic side effects is the cornerstone of developing safer and more effective treatments. This guide provides an in-depth comparison of the lung selectivity of revefenacin, a novel LAMA, with other established anticholinergics, including tiotropium, umeclidinium, and glycopyrrolate. We will delve into the preclinical and clinical data that underpin these comparisons, offering a comprehensive resource for researchers and drug development professionals in the respiratory field.

The Rationale for Lung Selectivity in Anticholinergic Therapy

Anticholinergic agents exert their therapeutic effect in COPD by blocking the action of acetylcholine at muscarinic receptors in the airways, leading to bronchodilation. However, muscarinic receptors are widely distributed throughout the body, and their blockade in other tissues can lead to undesirable side effects such as dry mouth, blurred vision, urinary retention, and cardiovascular events. Therefore, an ideal inhaled anticholinergic would exhibit high potency and prolonged duration of action within the lungs, coupled with minimal systemic absorption and rapid systemic clearance. This "lung-selective" profile is the key to an optimized therapeutic index.

Unraveling the Mechanism: M2 versus M3 Receptor Selectivity

The primary target for bronchodilation is the M3 muscarinic receptor, which is predominantly located on airway smooth muscle and submucosal glands.[1] Antagonism of M3 receptors leads to smooth muscle relaxation and reduced mucus secretion. Conversely, the M2 muscarinic receptor is found on presynaptic parasympathetic nerve terminals and functions as an autoreceptor, inhibiting further acetylcholine release.[2] Blockade of M2 receptors can paradoxically increase acetylcholine release, potentially counteracting the bronchodilatory effect of M3 receptor antagonism.

Therefore, a key aspect of lung selectivity is not just localization of the drug to the airways, but also its relative affinity and dissociation kinetics from M2 and M3 receptors. An antagonist with a faster dissociation rate from M2 receptors compared to M3 receptors (kinetic selectivity) would theoretically offer a more favorable profile, preserving the inhibitory feedback loop of the M2 receptor while providing sustained M3 receptor blockade.

Comparative Receptor Binding Affinity

The binding affinity of an antagonist to its receptor is a fundamental determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the reported Ki values for this compound and other LAMAs at human muscarinic M1, M2, and M3 receptors.

AnticholinergicM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M3:M1 Selectivity RatioM3:M2 Selectivity Ratio
This compound ~1.6~6.3~0.63~0.4~0.1
Umeclidinium 0.160.150.060.380.4
Glycopyrrolate ~1.0~1.889~1.686~1.7~0.9
Tiotropium -----

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values from preclinical studies.[3][4][5]

From this data, it is evident that both this compound and umeclidinium exhibit high affinity for the M3 receptor.[3][4] Glycopyrrolate also demonstrates high affinity for muscarinic receptors but with less selectivity between the M1, M2, and M3 subtypes.[5][6][7]

Kinetic Selectivity: The Importance of Dissociation Rates

Beyond simple binding affinity, the rate at which a drug dissociates from its receptor (dissociation half-life, t½) is a critical factor in its duration of action and potential for kinetic selectivity. A longer dissociation half-life from the M3 receptor contributes to a sustained bronchodilator effect, allowing for once-daily dosing. Furthermore, a significantly shorter dissociation half-life from the M2 receptor compared to the M3 receptor indicates kinetic selectivity, which is a desirable property.

AnticholinergicM2 Dissociation t½ (min)M3 Dissociation t½ (min)M3:M2 Kinetic Selectivity Ratio
This compound 6.98211.9
Umeclidinium 9829.1
Tiotropium ~216 (3.6 hours)~2082 (34.7 hours)~9.6
Glycopyrrolate No significant kinetic selectivity reportedNo significant kinetic selectivity reported-

Data compiled from preclinical studies.[3][4][7][8]

This compound demonstrates a notable kinetic selectivity for the M3 receptor over the M2 receptor, with a selectivity ratio of approximately 11.9.[9] This suggests that while it effectively blocks the M3 receptor for a prolonged period, it dissociates more rapidly from the M2 autoreceptor, potentially preserving its inhibitory function. Umeclidinium also exhibits kinetic selectivity for the M3 receptor.[3][4] Tiotropium is known for its very slow dissociation from the M3 receptor, contributing to its long duration of action.[8] In contrast, glycopyrrolate does not appear to possess significant kinetic selectivity.[6][7]

Clinical Evidence of Lung Selectivity: Efficacy and Systemic Side Effects

Ultimately, the lung selectivity of an inhaled anticholinergic is best evaluated through clinical trial data, which provides insights into both its efficacy in the lungs and its systemic side effect profile.

Efficacy in the Lungs

Numerous clinical trials have demonstrated the efficacy of this compound in improving lung function in patients with moderate to very severe COPD.[4][10] Head-to-head and comparative studies have shown that this compound produces statistically significant and clinically meaningful improvements in forced expiratory volume in one second (FEV1) that are comparable to other once-daily LAMAs like tiotropium.[9][10]

Systemic Side Effect Profile

A key indicator of lung selectivity is a low incidence of systemic anticholinergic side effects. Clinical trials have consistently shown that this compound is well-tolerated, with a safety profile comparable to placebo and other LAMAs.[8][10][11][12]

The following table summarizes the incidence of common anticholinergic adverse events from a 52-week safety study comparing this compound and tiotropium.[9]

Adverse EventThis compound 88 mcg (%)This compound 175 mcg (%)Tiotropium 18 mcg (%)
Dry Mouth1.41.84.2
Urinary Retention<1<1<1
Blurred Vision<1<1<1

These data suggest a favorable systemic side effect profile for this compound, with a numerically lower incidence of dry mouth compared to tiotropium in this particular study.[9] This clinical finding supports the preclinical evidence of its lung-selective properties.

Experimental Methodologies for Assessing Lung Selectivity

The determination of lung selectivity relies on a combination of in vitro and in vivo experimental models. Here, we outline the principles behind two key methodologies.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) and dissociation kinetics of a drug at specific receptor subtypes.

Step-by-Step Methodology:

  • Receptor Preparation: Membranes from cells engineered to express a single subtype of human muscarinic receptor (e.g., M1, M2, M3) are isolated.[13]

  • Competition Binding Assay (for Ki): A fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test drug (e.g., this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of cell lines expressing single receptor subtypes is crucial for accurately determining the affinity for each specific receptor without interference from other subtypes. The choice of radioligand and its concentration is optimized to ensure a robust and reproducible signal.

Isolated Organ Bath Functional Assays

These ex vivo experiments assess the functional antagonist activity of a drug on airway smooth muscle contraction.

Step-by-Step Methodology:

  • Tissue Preparation: Bronchial tissue is obtained from either animal models (e.g., guinea pig trachea) or human lung resection specimens. The tissue is dissected into rings or strips and mounted in an organ bath.[14][15][16][17]

  • Organ Bath Setup: The organ bath contains a physiological salt solution maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tissue is connected to a force transducer to measure changes in muscle tension.

  • Contraction Induction: A contractile agonist, such as acetylcholine or carbachol, is added to the bath to induce smooth muscle contraction.

  • Antagonist Evaluation: The ability of the test anticholinergic to inhibit or reverse the agonist-induced contraction is measured. Concentration-response curves are generated to determine the potency of the antagonist (often expressed as pA2 or IC50).

  • Washout and Reversibility: To assess the duration of action, the antagonist is washed out of the bath, and the recovery of the contractile response to the agonist is monitored over time.

Causality Behind Experimental Choices: The use of isolated airway tissue provides a physiologically relevant model to study the functional consequences of receptor blockade in the target tissue. The controlled environment of the organ bath allows for the precise measurement of drug effects on muscle contractility, independent of systemic influences.

Visualizing the Signaling Pathways

The differential effects of anticholinergics on M2 and M3 receptors can be visualized through their distinct signaling pathways.

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction This compound This compound This compound->M3_Receptor Blocks M2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Presynaptic Nerve Terminal Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M2_Receptor M2 Autoreceptor Acetylcholine->M2_Receptor Binds Gi_Protein Gi Protein M2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates ACh_Release Acetylcholine Release PKA->ACh_Release Inhibits This compound This compound This compound->M2_Receptor Blocks (rapidly dissociates)

References

Assessing the Anti-inflammatory Properties of Revefenacin Compared to Other Long-Acting Muscarinic Antagonists (LAMAs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anti-inflammatory properties of revefenacin and other long-acting muscarinic antagonists (LAMAs) for researchers, scientists, and drug development professionals. We will delve into the known mechanisms, present the available experimental data, and propose robust methodologies for future head-to-head comparative studies.

The Evolving Role of LAMAs Beyond Bronchodilation in COPD

Chronic Obstructive Pulmonary Disease (COPD) is fundamentally an inflammatory condition of the airways.[1][2] While bronchodilation remains the primary therapeutic goal for LAMAs in managing COPD symptoms, there is a growing body of evidence suggesting that these agents may also exert anti-inflammatory effects.[3][4] This dual action could be pivotal in modifying the disease course and reducing exacerbations.

LAMAs function by blocking the action of acetylcholine on muscarinic receptors in the airways.[1][5] Specifically, inhibition of the M3 receptor on airway smooth muscle leads to bronchodilation.[5][6] However, muscarinic receptors are also present on various inflammatory and epithelial cells, suggesting a broader role for LAMAs in modulating airway inflammation.[3]

This compound: A Nebulized LAMA with Potential Anti-inflammatory Action

This compound (Yupelri®) is the first once-daily nebulized LAMA approved for the maintenance treatment of COPD.[2][7][8] Its primary mechanism of action is through competitive and reversible inhibition of M3 muscarinic receptors, leading to prolonged bronchodilation.[7] While clinical trials have extensively documented its efficacy and safety in improving lung function, direct evidence of its anti-inflammatory properties in comparative studies is still emerging.[7][9][10][11][12]

The chemical structure of this compound, a novel biphenyl carbamate tertiary amine, distinguishes it from other LAMAs.[6] This unique structure may influence its binding kinetics and potential off-target effects, including those related to inflammation.

Comparative Landscape of Anti-inflammatory Effects Among LAMAs

While a direct comparative study of the anti-inflammatory effects of all major LAMAs is not yet available in the published literature, we can synthesize findings from individual studies to build a preliminary picture.

Tiotropium

Tiotropium is the most extensively studied LAMA regarding its potential anti-inflammatory effects. Some studies suggest that tiotropium can attenuate neutrophil chemotactic activity in COPD.[13] However, the evidence from human studies is conflicting. Some clinical trials did not find a significant anti-inflammatory effect of tiotropium in the sputum or blood of COPD patients, with some even reporting an increase in certain inflammatory proteins in the sputum.[14] Conversely, animal models have shown that tiotropium can reduce lung inflammation in response to various stimuli.[15]

Aclidinium Bromide

Aclidinium bromide has demonstrated anti-inflammatory properties in human neutrophils.[16] Studies have shown its ability to inhibit the release of cytokines and MMP-9 induced by lipopolysaccharide (LPS) or cigarette smoke extract in neutrophils from both healthy individuals and COPD patients.[16] Furthermore, aclidinium has shown synergistic anti-inflammatory effects when combined with corticosteroids.[16]

Glycopyrrolate

In vitro studies using human primary monocytes have indicated that R,R-glycopyrrolate can act synergistically with a PDE4 inhibitor (rolipram) and a corticosteroid (budesonide) to inhibit the release of the pro-inflammatory cytokine TNF-alpha.[17] However, glycopyrrolate alone did not show an effect on LPS-induced TNF-alpha release in this model.[17]

Umeclidinium

There is a notable lack of published data specifically investigating the anti-inflammatory effects of umeclidinium.[3] While its efficacy as a bronchodilator, both as a monotherapy and in combination with other agents, is well-established, its direct impact on inflammatory pathways remains an area for future research.[18]

Proposed Experimental Framework for Direct Comparison

To definitively assess the comparative anti-inflammatory properties of this compound and other LAMAs, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols outline a robust approach to generating this critical data.

Experimental Protocol 1: In Vitro Assessment of Anti-inflammatory Effects on Human Bronchial Epithelial Cells

Objective: To compare the ability of this compound, tiotropium, aclidinium, glycopyrrolate, and umeclidinium to suppress inflammatory responses in human bronchial epithelial cells (HBECs).

Methodology:

  • Cell Culture: Culture primary HBECs obtained from healthy donors and COPD patients.

  • Stimulation: Pre-incubate HBEC monolayers with equimolar concentrations of each LAMA (this compound, tiotropium, aclidinium, glycopyrrolate, umeclidinium) or vehicle control for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or cigarette smoke extract (CSE) for 24 hours.

  • Cytokine Analysis: Collect cell culture supernatants and quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

  • Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression of genes encoding for pro-inflammatory cytokines and chemokines.

  • Signaling Pathway Analysis: Perform Western blotting to assess the phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and p38 MAPK.

Diagram: Experimental Workflow for In Vitro LAMA Comparison

G cluster_0 Cell Preparation cluster_1 Treatment & Challenge cluster_2 Endpoint Analysis HBEC Culture Human Bronchial Epithelial Cells (HBECs) Preincubation Pre-incubate with LAMAs (this compound, Tiotropium, etc.) or Vehicle HBEC->Preincubation Stimulation Stimulate with LPS or CSE Preincubation->Stimulation ELISA Cytokine Quantification (ELISA) Stimulation->ELISA qPCR Gene Expression (qRT-PCR) Stimulation->qPCR Western Signaling Pathway Analysis (Western Blot) Stimulation->Western

Caption: Workflow for comparing the anti-inflammatory effects of different LAMAs in vitro.

Experimental Protocol 2: In Vivo Murine Model of COPD Exacerbation

Objective: To evaluate the comparative efficacy of nebulized this compound and other LAMAs in a murine model of COPD exacerbation.

Methodology:

  • Model Induction: Induce a COPD-like phenotype in mice through chronic exposure to cigarette smoke.

  • Exacerbation Trigger: Trigger an acute exacerbation by intranasal administration of a viral (e.g., rhinovirus) or bacterial (e.g., non-typeable Haemophilus influenzae) mimic.

  • Treatment: Administer nebulized this compound, tiotropium, aclidinium, glycopyrrolate, umeclidinium, or placebo to different groups of mice daily, starting before the exacerbation trigger.

  • Bronchoalveolar Lavage (BAL): At a specified time point post-exacerbation, perform BAL to collect airway inflammatory cells.

  • Cellular Analysis: Perform differential cell counts on BAL fluid to quantify neutrophils, macrophages, and lymphocytes.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines in the BAL fluid.

  • Histopathology: Perfuse and fix the lungs for histological analysis to assess the degree of inflammation and airway remodeling.

Diagram: Inflammatory Signaling Pathway in Airway Epithelial Cells

G LPS LPS / CSE TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates M3R M3 Muscarinic Receptor M3R->IKK Potential Crosstalk LAMA LAMA (e.g., this compound) LAMA->M3R Blocks Acetylcholine NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Cytokines IL-6, IL-8, TNF-α Gene->Cytokines Leads to

Caption: Simplified signaling cascade of airway inflammation and potential LAMA intervention.

Data Summary and Future Directions

The following table summarizes the current state of evidence for the anti-inflammatory properties of various LAMAs.

LAMAIn Vitro EvidenceIn Vivo (Animal) EvidenceHuman Clinical Evidence
This compound Limited published dataLimited published dataPrimarily focused on bronchodilation; anti-inflammatory effects not yet a primary endpoint in major trials.[9]
Tiotropium Attenuates neutrophil chemotaxis.[13]Reduces lung inflammation in various models.[15]Conflicting results; some studies show no effect or an increase in sputum inflammatory markers.[14]
Aclidinium Inhibits cytokine release from neutrophils.[16]Data not prominent in searches.Data not prominent in searches.
Glycopyrrolate Synergistic anti-inflammatory effects with other agents.[17]Data not prominent in searches.Primarily studied for non-respiratory indications.[19][20][21][22]
Umeclidinium No significant published data.[3]Data not prominent in searches.Primarily focused on bronchodilation.[18]

Conclusion

While this compound is a promising once-daily nebulized LAMA for the management of COPD, its anti-inflammatory properties relative to other LAMAs remain to be fully elucidated. The existing evidence for anti-inflammatory effects across the LAMA class is varied and, in some cases, contradictory. The proposed experimental frameworks provide a clear path forward for conducting the necessary head-to-head comparisons. Such studies will be invaluable for the research and drug development community in understanding the full therapeutic potential of this compound and other LAMAs in modifying the inflammatory cascade that drives COPD pathogenesis.

References

  • Kerkhof, M., et al. (2018). Anti-inflammatory effects of tiotropium in COPD: a randomised double-blind trial. European Respiratory Journal, 51(5), 1702475. [Link]

  • Health~Holland. (n.d.). Anti-inflammatory effects of tiotropium in patients with stable COPD. [Link]

  • Gompertz, S., et al. (2007). Effect of tiotropium on sputum and serum inflammatory markers and exacerbations in COPD. European Respiratory Journal, 30(4), 647-653. [Link]

  • Trevethick, M. A. (2009). Inhaled muscarinic antagonists for COPD--does an anti-inflammatory mechanism really play a role? Current Opinion in Pharmacology, 9(3), 267-273. [Link]

  • Toumpanakis, D., et al. (2017). Tiotropium bromide exerts anti-inflammatory effects during resistive breathing, an experimental model of severe airway obstruction. International Journal of Chronic Obstructive Pulmonary Disease, 12, 2241-2251. [Link]

  • Kistemaker, L. E., et al. (2012). Synergistic effects of the anti-cholinergic R,R-glycopyrrolate with anti-inflammatory drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(7), 729-738. [Link]

  • Milara, J., et al. (2016). Aclidinium bromide shows anti-inflammatory properties in human neutrophils. Pulmonary Pharmacology & Therapeutics, 37, 1-10. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of this compound in Managing COPD Symptoms. [Link]

  • Pelaia, C., et al. (2021). The Impact of Muscarinic Receptor Antagonists on Airway Inflammation: A Systematic Review. Journal of Clinical Medicine, 10(4), 733. [Link]

  • Clinical Trials Arena. (2018). Yupelri (this compound) for Chronic Obstructive Pulmonary Disease. [Link]

  • Patsnap. (2024). What is the mechanism of this compound? [Link]

  • PharmaCompass. (2022). This compound: Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

  • YUPELRI® (this compound) inhalation solution. (n.d.). Mechanism of Action. [Link]

  • Ni, H., et al. (2014). Aclidinium bromide for stable chronic obstructive pulmonary disease. Cochrane Database of Systematic Reviews, (9), CD010509. [Link]

  • Li, H., et al. (2023). Effect of inhalation drug therapy on inflammatory factors and quality of life on stable chronic obstructive pulmonary disease. American Journal of Translational Research, 15(11), 6969-6976. [Link]

  • Drugs.com. (2025). Umeclidinium Uses, Side Effects & Warnings. [Link]

  • Basit, A., & Sharma, S. (2017). Umeclidinium in chronic obstructive pulmonary disease: latest evidence and place in therapy. Therapeutic Advances in Chronic Disease, 8(4-5), 73-86. [Link]

  • MedlinePlus. (2025). Aclidinium Oral Inhalation. [Link]

  • Patsnap. (2024). What is Umeclidinium Bromide used for? [Link]

  • Zhang, Y., et al. (2021). The Efficacy and Safety of this compound for the Treatment of Chronic Obstructive Pulmonary Disease: A Systematic Review. Frontiers in Pharmacology, 12, 731517. [Link]

  • AJMC. (2019). Evaluating this compound as a Treatment for COPD. [Link]

  • Campbell, T. C., & Kelley, M. A. (2012). Aclidinium Bromide Inhalation Powder (Tudorza): A Long-Acting Anticholinergic for the Management Of Chronic Obstructive Pulmonary Disease. P & T : a peer-reviewed journal for formulary management, 37(12), 679-685. [Link]

  • Mayo Clinic. (2025). Umeclidinium (inhalation route). [Link]

  • Drugs.com. (2025). Aclidinium Uses, Side Effects & Warnings. [Link]

  • Hanania, N. A., & Donohue, J. F. (2019). Emerging Treatments for COPD: Evidence to Date on this compound. International journal of chronic obstructive pulmonary disease, 14, 1379-1390. [Link]

  • Pudi, K., et al. (2020). Efficacy of this compound, a long-acting muscarinic antagonist for nebulized therapy, in patients with markers of more severe COPD: a post hoc subgroup analysis. International Journal of Chronic Obstructive Pulmonary Disease, 15, 2197-2207. [Link]

  • Medical News Today. (2022). LAMA for COPD: How they work, common medications, and more. [Link]

  • Cleveland Clinic. (n.d.). Glycopyrrolate Tablets: Uses & Side Effects. [Link]

  • RxList. (n.d.). Glycopyrrolate: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Gryn, S. E., & He, A. (2025). Glycopyrrolate. In StatPearls. StatPearls Publishing. [Link]

  • Sethi, S., et al. (2020). Efficacy and safety of this compound for nebulization in patients with chronic obstructive pulmonary disease taking concomitant ICS/LABA or LABA: subgroup analysis from phase III trials. International Journal of Chronic Obstructive Pulmonary Disease, 15, 123-134. [Link]

  • Montes de Oca, M., et al. (2024). Effectiveness of ICS/LABA and LAMA/LABA in COPD due to biomass. ERJ Open Research, 10(6), 00812-2023. [Link]

  • Rogliani, P., et al. (2020). Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease. Expert Opinion on Investigational Drugs, 29(12), 1419-1428. [Link]

  • Donohue, J. F., et al. (2019). Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials. Chronic Obstructive Pulmonary Diseases: Journal of the COPD Foundation, 6(3), 235-250. [Link]

  • Hanania, N. A., & Donohue, J. F. (2019). Emerging Treatments for COPD: Evidence to Date on this compound. International journal of chronic obstructive pulmonary disease, 14, 1379-1390. [Link]

  • MedlinePlus. (2024). Glycopyrrolate. [Link]

  • Han, M., & Wang, C. (2019). This compound for the treatment of chronic obstructive pulmonary disease. Expert Opinion on Pharmacotherapy, 20(13), 1545-1551. [Link]

  • Medscape. (2018). LAMAs Are Safe Irrespective of Cardiovascular Risk in COPD. [Link]

  • San, A., & Tashkin, D. P. (2020). This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. American Journal of Health-System Pharmacy, 77(16), 1289-1299. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Pudi, K., et al. (2020). Efficacy of this compound, a long-acting muscarinic antagonist for nebulized therapy, in patients with markers of more severe COPD: a post hoc subgroup analysis. International Journal of Chronic Obstructive Pulmonary Disease, 15, 2197-2207. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Revefenacin: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of revefenacin, an anticholinergic agent used in the treatment of chronic obstructive pulmonary disease (COPD). Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

The Critical Importance of Proper Pharmaceutical Waste Management

Pharmaceutical research generates a diverse array of waste streams, from unused medications to contaminated lab materials.[1] The improper disposal of these materials can pose significant risks to both human health and the environment.[1] Regulatory bodies such as the Environmental Protection Agency (EPA) have established stringent guidelines to mitigate these risks.[1] This guide is designed to provide clarity and practical instruction for the responsible management of this compound waste in a laboratory setting.

Characterizing this compound Waste: Hazardous vs. Non-Hazardous

A crucial first step in the proper disposal of any pharmaceutical is to determine its classification under the Resource Conservation and Recovery Act (RCRA).[1][2] this compound is not currently listed on the EPA's P-list (acutely hazardous wastes) or U-list (toxic wastes).[3][4][5][6][7] Therefore, in its pure form or as unused product, it is typically managed as a non-RCRA, non-hazardous pharmaceutical waste .

It is imperative to understand that "non-hazardous" does not equate to "harmless."[8][9] Non-RCRA pharmaceutical waste can still have deleterious effects on the environment if not disposed of correctly.[8][9] For this reason, it should never be disposed of in regular trash or flushed down the sewer system.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, including this compound, equipping yourself with the appropriate Personal Protective Equipment (PPE) is non-negotiable. This minimizes the risk of exposure through inhalation, skin contact, or accidental ingestion.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent dermal absorption of the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes or aerosols.[10]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not typically required for routine handling of solutions, but a dust mask or respirator may be necessary if handling powdered this compound to avoid inhalation.To prevent respiratory tract irritation or sensitization.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe disposal of this compound waste in a research laboratory.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of effective laboratory waste management.[11][12][13] As soon as this compound waste is generated, it must be separated from other waste streams.

  • Non-Hazardous Pharmaceutical Waste Container: Designate a specific, clearly labeled container for non-hazardous pharmaceutical waste.[9] These are often white with blue lids or otherwise distinctly marked for incineration.[8][13]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.[12]

  • General Lab Waste: Uncontaminated materials such as packaging can be disposed of in the general laboratory waste.

Step 2: Container Management

The integrity of your waste containers is crucial for preventing leaks and ensuring safety.

  • Compatibility: Ensure the container material is compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with their contents. For this compound waste, the label should read "Non-Hazardous Pharmaceutical Waste for Incineration" and may include the chemical name.[8]

  • Closure: Keep waste containers securely closed when not in use to prevent spills and volatilization.

Step 3: Accumulation and Storage

Accumulate this compound waste in a designated, secure area within the laboratory. This area should be away from general lab traffic and clearly marked as a waste accumulation point.

Step 4: Final Disposal

The recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration .[8][14][15] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Engage a Licensed Waste Disposal Vendor: Your institution should have a contract with a licensed hazardous and medical waste disposal company. This vendor will be equipped to transport and incinerate the pharmaceutical waste in accordance with all federal, state, and local regulations.

  • Documentation: Maintain a detailed record of all disposed pharmaceutical waste, including the name of the compound, quantity, and date of disposal. This documentation is essential for regulatory compliance and institutional safety audits.

Visualizing the Disposal Workflow

To further clarify the decision-making process for this compound disposal, the following workflow diagram is provided.

Revefenacin_Disposal_Workflow start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp sharps_container Place in Sharps Container is_sharp->sharps_container Yes is_contaminated Is the material contaminated with this compound? is_sharp->is_contaminated No licensed_vendor Arrange for pickup by a licensed waste disposal vendor sharps_container->licensed_vendor non_haz_container Place in Non-Hazardous Pharmaceutical Waste Container for Incineration is_contaminated->non_haz_container Yes general_waste Dispose in General Lab Waste is_contaminated->general_waste No non_haz_container->licensed_vendor

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of chemical waste is a fundamental aspect of good laboratory practice. By following these established procedures for this compound, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the highest standards of scientific integrity. Always consult your institution's specific waste management plan and your Environmental Health and Safety (EHS) department for any additional requirements.

References

  • What Is Non-Hazardous Pharmaceutical Waste and What Should You Do with It?. (n.d.). Retrieved from [Link]

  • Healthcare Environmental Resource Center (HERC). (n.d.). Pharmaceutical Wastes. Retrieved from [Link]

  • ASMAI. (n.d.). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. Retrieved from [Link]

  • TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • GMP Training. (2023, July 11). Laboratory waste disposal procedure at a GMP site. Retrieved from [Link]

  • Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Today's Clinical Lab. (2023, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • Selleckchem. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • Choice MedWaste. (2023, May 1). A Step-by-Step Medical Waste Segregation Guide for Healthcare Facilities. Retrieved from [Link]

  • CrelioHealth. (2023, January 22). Medical Laboratory Waste Management: Classification, Segregation. Retrieved from [Link]

  • All Points Medical Waste. (2019, June 10). Personal Protection Equipment. Retrieved from [Link]

  • Disposable Protective Coverall Manufacturer. (2023, November 13). PPE for Handling Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11753673, this compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, October 24). NDA 210598 Orig1s000. Retrieved from [Link]

  • PacWastePlus. (n.d.). Personal Protective Equipment: GUIDANCE FOR WASTE MANAGEMENT WORKERS IN PACIFIC ISLAND COUNTRIES. Retrieved from [Link]

  • Simple But Needed. (2023, April 11). What are the guidelines for PPE disposal?. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound IMPURITY 11. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]

  • Lee County Southwest Florida. (n.d.). Pharmaceutical. Retrieved from [Link]

  • Regulations.gov. (2021, January 18). Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. Retrieved from [Link]

  • Department of Toxic Substances Control. (n.d.). Discarded Commercial Chemical Products, Off-Specification Species, Container Residues and Spill Residues. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

Navigating the Safe Handling of Revefenacin: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals working at the forefront of respiratory medicine, ensuring personal safety is as critical as the breakthroughs you strive to achieve. Revefenacin, a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD), represents a significant advancement in patient care.[1][2] However, like many potent pharmaceutical compounds, its handling in a laboratory setting demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for safely handling this compound, grounded in scientific principles and regulatory standards.

Understanding the Risks Associated with this compound

Before delving into specific PPE recommendations, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Inhalation of the compound may lead to symptoms such as difficulty breathing (dyspnea), coughing, and wheezing.[4] Therefore, the primary routes of occupational exposure that must be controlled are inhalation of airborne particles or aerosols and direct contact with the skin and eyes.

The Hierarchy of Controls: Your First Line of Defense

It is a fundamental principle of occupational safety that PPE is the last line of defense.[4][5] Before relying on PPE, engineering and administrative controls should be implemented to minimize exposure.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, this includes:

    • Ventilated Enclosures: Handling powdered this compound should be performed in a chemical fume hood, a glove box, or a similar ventilated enclosure to capture airborne particles at the source.[6][7]

    • Local Exhaust Ventilation: For tasks where a full enclosure is not feasible, local exhaust ventilation (LEV) systems can be used to capture emissions near the point of release.[7]

  • Administrative Controls: These are changes to work practices and procedures. Examples include:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

    • Training: All personnel handling the compound must be thoroughly trained on its hazards, safe handling procedures, and emergency protocols.[8]

    • Restricted Access: Limit access to areas where this compound is handled to authorized and trained personnel.[6]

Personal Protective Equipment (PPE) for Handling this compound

When engineering and administrative controls cannot eliminate exposure, appropriate PPE is mandatory.[9] The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Respiratory Protection

Given that this compound may cause respiratory irritation, selecting the correct respiratory protection is paramount.[3] The choice of respirator depends on the potential for generating airborne particles or aerosols.

Task Potential for Aerosolization Recommended Respiratory Protection Assigned Protection Factor (APF)
Weighing and transferring solid this compound HighPowered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter or a full-facepiece respirator with P100 cartridges.25-1000 (PAPR) or 50 (full-facepiece)
Preparing solutions ModerateA half-mask elastomeric respirator with P100 cartridges or an N95 filtering facepiece respirator.10
Operating a nebulizer (in a research setting) HighA PAPR with a HEPA filter or a supplied-air respirator (SAR) should be considered, especially in enclosed spaces or with poor ventilation.25-1000 (PAPR) or 1000+ (SAR)

Source: OSHA Respiratory Protection Standard (29 CFR 1910.134) and NIOSH guidance.[10][11]

It is critical to have a written respiratory protection program that complies with OSHA's regulations, including medical evaluations, fit testing, and training.[11][12]

Skin and Body Protection

To prevent skin irritation and absorption, appropriate protective clothing is necessary.[3]

  • Gloves: Wear chemically resistant gloves. The SDS for this compound recommends gloves made from PVC, neoprene, nitrile, or vinyl.[4] It is good practice to double-glove when handling potent compounds.

  • Lab Coat/Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is recommended to protect the arms and body.

  • Coveralls: For procedures with a high risk of contamination, such as cleaning up a spill, disposable coveralls may be necessary.

Eye and Face Protection

To prevent serious eye irritation, eye and face protection is mandatory.[3]

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn.

  • Goggles: For tasks with a higher risk of splashes, chemical splash goggles are required.

  • Face Shield: A face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is not just in its selection but also in its correct use.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Gown/Coveralls don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves doff2 2. Gown/Coveralls doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Sequential process for correctly donning and doffing PPE.

Disposal Plan

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Segregation: Dispose of all used PPE in a designated, clearly labeled hazardous waste container.[13]

  • Containerization: Use sealed, leak-proof containers for all contaminated waste.[14]

  • Regulatory Compliance: The disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA).[14][15] Ensure that all disposal procedures comply with federal, state, and local regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[16]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Emergency Response Protocol

Emergency_Response cluster_exposure Exposure Event cluster_action Immediate Action cluster_followup Follow-Up Skin_Contact Skin Contact Wash Wash with soap and water Skin_Contact->Wash Eye_Contact Eye Contact Flush Flush with water for 15 min Eye_Contact->Flush Inhalation Inhalation Fresh_Air Move to fresh air Inhalation->Fresh_Air Medical Seek medical attention Wash->Medical Flush->Medical Fresh_Air->Medical Report Report to supervisor/EHS Medical->Report

Caption: Immediate steps to take in case of an exposure to this compound.

Conclusion

The safe handling of this compound is a responsibility that rests on a foundation of knowledge, preparation, and adherence to established safety protocols. By implementing a multi-layered approach that prioritizes engineering and administrative controls and is supported by the correct selection and use of personal protective equipment, researchers can mitigate the risks associated with this potent compound. This commitment to safety not only protects the individuals conducting the research but also ensures the integrity and success of the scientific endeavors that will ultimately benefit public health.

References

  • Mylan Inc. (2019). Yupelri (this compound)
  • Occupational Safety and Health Administration. (n.d.). Respiratory Protection. Retrieved from [Link]

  • MedchemExpress.com. (2025).
  • Cleveland Clinic. (n.d.). This compound Nebulizer Solution. Retrieved from [Link]

  • KM Pharma Solution Priv
  • U.S. Food and Drug Administration. (n.d.). Highlights of Prescribing Information - YUPELRI. Retrieved from [Link]

  • Drugs.com. (2025). This compound: Key Safety & Patient Guidance. Retrieved from [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2002). Protection factors for respirators used in pharmaceutical industry: policy change. Retrieved from [Link]

  • BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Protective Clothing and Ensembles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current global standards for chemical protective clothing: how to choose the right protection for the right job? Retrieved from [Link]

  • Pharmaceutics International, Inc. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

  • FacilitiesNet. (2011). OSHA Guidelines for Personal Protective Equipment. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • KPA. (2024). Choosing the Right Respirator: Understanding OSHA Guidelines. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]

  • YouTube. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. Retrieved from [Link]

  • Dykema. (2015). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Revefenacin
Reactant of Route 2
Reactant of Route 2
Revefenacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.